molecular formula C9H12BFO3 B1407113 (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid CAS No. 1704063-87-5

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Cat. No.: B1407113
CAS No.: 1704063-87-5
M. Wt: 198 g/mol
InChI Key: DLLCBBRHJIFXRS-UHFFFAOYSA-N
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Description

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C9H12BFO3 and its molecular weight is 198 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(ethoxymethyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-14-6-7-5-8(11)3-4-9(7)10(12)13/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLCBBRHJIFXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)COCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229155
Record name Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]-
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Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-87-5
Record name Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid: Properties, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized reagent increasingly pivotal in the fields of medicinal chemistry and drug development. We will delve into its core chemical properties, explore its primary application in palladium-catalyzed cross-coupling reactions, and provide actionable, field-proven protocols for its use. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique characteristics of this fluorinated organoboron compound.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Organoboron compounds, particularly boronic acids, have become indispensable tools for the construction of complex organic molecules.[1][2] Their stability, low toxicity, and exceptional versatility in reactions like the Suzuki-Miyaura coupling have cemented their role as essential building blocks in pharmaceutical research.[1][3][4] The introduction of fluorine into drug candidates is a well-established strategy to enhance critical pharmacokinetic properties, such as metabolic stability, bioavailability, and binding affinity.[1]

This compound combines these strategic advantages. The fluorine atom at the 4-position and the ethoxymethyl group at the 2-position offer medicinal chemists a unique scaffold for creating novel molecular architectures. The ethoxymethyl group can influence conformation and solubility, while the fluorine atom modulates electronic properties and metabolic pathways, making this reagent a high-value intermediate for targeted drug design.[1][5]

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is foundational to its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource / Note
CAS Number 1704063-87-5[6]
Molecular Formula C9H12BFO3[6]
Molecular Weight 198.00 g/mol Calculated from formula
Appearance White to off-white crystalline solidInferred from similar compounds[7]
Purity Typically ≥98%[6]
Solubility Soluble in organic solvents like THF, DMSO, and alcohols. Limited solubility in water.General property of arylboronic acids
Stability Stable under standard conditions. May dehydrate to form boroxine anhydrides.General property of boronic acids

It is crucial to note that boronic acids can undergo trimerization to form cyclic boroxine anhydrides upon standing or heating, which may impact reactivity. This is a reversible process, and the presence of the boroxine does not typically inhibit reactions like the Suzuki-Miyaura coupling.

Visualizing the Core Structure

The unique substitution pattern of this molecule is key to its utility.

structure cluster_phenyl cluster_substituents C1 C C2 C C1->C2 B B(OH)₂ C1->B C3 C C2->C3 CH2 CH₂ C2->CH2 C4 C C3->C4 C5 C C4->C5 F F C4->F C6 C C5->C6 C6->C1 O O CH2->O CH2_ethyl CH₂ O->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl

Caption: Chemical structure of this compound.

Synthesis and Handling

General Synthesis Route

While specific vendor-proprietary synthesis methods may vary, arylboronic acids are commonly synthesized via the reaction of an organometallic intermediate with a borate ester.[8][9] A plausible and widely used laboratory-scale approach involves the formation of a Grignard reagent from the corresponding aryl halide, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.

synthesis_workflow ArylHalide 1-Bromo-2-(ethoxymethyl) -4-fluorobenzene GrignardFormation Grignard Formation (Mg, THF) ArylHalide->GrignardFormation GrignardReagent Aryl-MgBr GrignardFormation->GrignardReagent Quench Reaction with Borate Ester (-78 °C to RT) GrignardReagent->Quench BorateEster B(OR)₃ (e.g., Trimethyl borate) BorateEster->Quench Intermediate Boronate Ester Intermediate Quench->Intermediate Hydrolysis Acidic Workup (e.g., aq. HCl) Intermediate->Hydrolysis Product (2-(Ethoxymethyl)-4-fluorophenyl) boronic acid Hydrolysis->Product

Caption: A representative workflow for the synthesis of arylboronic acids.

Safe Handling and Storage

As a Senior Application Scientist, I cannot overstate the importance of proper laboratory safety protocols. Based on safety data sheets for analogous fluorophenylboronic acids, the following precautions are mandatory.[10][11][12]

  • Hazard Identification : This compound should be treated as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[12]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[10][11] When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation.[13]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10] Avoid generating dust. Wash hands thoroughly after handling.[11]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][12] Boronic acids are sensitive to moisture and can degrade over time; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Reactivity and Application: The Suzuki-Miyaura Coupling

The premier application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[4] This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl structures common in pharmaceuticals.[1][7][14]

Mechanism and Causality

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding the "why" behind each step is critical for troubleshooting and optimizing reactions.

  • Oxidative Addition : An active Pd(0) catalyst reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The choice of ligand on the palladium catalyst is crucial; bulky, electron-rich phosphine ligands are often used to promote this step and stabilize the catalytic species.[15]

  • Transmetalation : This is the step where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base. The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species [-B(OH)₃]⁻. This increased nucleophilicity is essential for the efficient transfer of the aryl group to the electrophilic Pd(II) center, displacing the halide or triflate.

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

suzuki_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar1X Ar¹-X (Organohalide) Ar1X->OxAdd PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation activates PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

The following protocol provides a robust starting point for a Suzuki-Miyaura coupling using this compound. The steps are designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials
  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-bromopyridine) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, anhydrous) (2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology
  • Vessel Preparation : To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 3 mol%), and anhydrous base (2.5 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide and accounts for any potential protodeboronation or boroxine formation. Anhydrous base is critical as water can interfere with some catalyst systems.

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes. This is a critical step to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

    • Causality: The aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane is an excellent solvent for the organic components.

  • Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting materials and the appearance of a new, more nonpolar spot (the biaryl product).

  • Workup and Purification :

    • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove the inorganic base.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl compound.

  • Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is more than just a chemical; it is a strategic tool for molecular design. Its unique substitution pattern provides a gateway to novel chemical space, while its reliable reactivity in the Suzuki-Miyaura coupling ensures its utility in constructing complex pharmaceutical intermediates. By understanding its fundamental properties, handling it with the required safety precautions, and applying it within optimized, mechanistically sound protocols, researchers can effectively accelerate their drug discovery and development programs.

References

  • This compound - Biotuva Life Sciences.
  • Accelerating Drug Discovery with Fluorin
  • AK Scientific, Inc.
  • Fisher Scientific Safety D
  • Sigma-Aldrich Safety D
  • TCI Chemicals Safety D
  • The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
  • (4-Fluorophenyl)boronic acid 1765-93-1 - Guidechem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • 4-Fluorophenylboronic acid - Chem-Impex.
  • 2,4-Difluorophenylboronic acid synthesis - ChemicalBook.
  • Suzuki Coupling - Organic Chemistry Portal.
  • 4-Fluorophenylboronic acid = 95 1765-93-1 - Sigma-Aldrich.
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi

Sources

A Technical Guide to (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1704063-87-5[1] Molecular Formula: C₉H₁₂BFO₃ Molecular Weight: 198.00 g/mol

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate bioavailability, and fine-tune receptor binding affinity. Boronic acids, distinguished by their -B(OH)₂ functional group, are indispensable tools for synthetic chemists, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular scaffolds for active pharmaceutical ingredients (APIs).

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is a bifunctional reagent that marries the advantageous properties of fluorine with the synthetic versatility of a boronic acid. The presence of an ethoxymethyl group at the ortho position introduces a unique steric and electronic profile, offering medicinal chemists a nuanced building block for creating novel chemical entities. This guide provides a comprehensive overview of its synthesis, detailed characterization, and application, with a focus on the underlying chemical principles and practical experimental guidance for researchers in drug development.

Physicochemical and Spectroscopic Characterization

A thorough characterization is paramount to confirm the identity and purity of this compound before its use in subsequent reactions.

Physicochemical Properties
PropertyValueSource
CAS Number 1704063-87-5[1]
Molecular Formula C₉H₁₂BFO₃ChemShuttle
Molecular Weight 198.00 g/mol ChemShuttle
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.General knowledge
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. While specific spectra are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the molecule.[2]

Instrumentation: Analyses should be performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the boronic acid and the presence of a distinct residual solvent peak for referencing.

Expected Spectral Data:

NucleusExpected Chemical Shift (δ, ppm)Key Features and Rationale
¹H NMR ~8.0-7.0 (aromatic), ~4.5 (CH₂), ~3.5 (CH₂), ~1.2 (CH₃), ~8.0 (B(OH)₂)The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The ethoxymethyl protons will appear as a singlet for the benzylic CH₂, a quartet for the ethyl CH₂, and a triplet for the terminal CH₃. The B(OH)₂ protons will appear as a broad singlet, with its chemical shift being highly dependent on concentration and water content.
¹³C NMR ~165-110 (aromatic), ~70 (benzylic CH₂), ~65 (ethyl CH₂), ~15 (ethyl CH₃)The aromatic carbons will show distinct signals, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The carbon attached to the boron atom will also be identifiable.
¹⁹F NMR ~ -110 to -120A single resonance is expected for the fluorine atom, which may show coupling to nearby aromatic protons.
¹¹B NMR ~28-33A single, broad signal is expected for the trigonal planar boronic acid. The use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass.

Proposed Synthesis Pathway

Synthesis_Pathway A 1-Bromo-4-fluoro-2-methylbenzene B 1-Bromo-2-(bromomethyl)-4-fluorobenzene A->B NBS, AIBN, CCl₄, reflux C 1-Bromo-2-(ethoxymethyl)-4-fluorobenzene B->C NaOEt, EtOH, reflux D This compound C->D 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ 3. H₃O⁺

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Benzylic Bromination of 1-Bromo-4-fluoro-2-methylbenzene

  • Rationale: This step introduces a reactive handle at the benzylic position via a free-radical chain reaction. N-Bromosuccinimide (NBS) is a convenient source of bromine radicals, and azobisisobutyronitrile (AIBN) serves as the radical initiator.

  • Procedure:

    • To a solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) in carbon tetrachloride (CCl₄), add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-2-(bromomethyl)-4-fluorobenzene, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis to form 1-Bromo-2-(ethoxymethyl)-4-fluorobenzene

  • Rationale: This is a classic Sₙ2 reaction where the alkoxide (ethoxide) displaces the benzylic bromide. Sodium ethoxide is a strong enough nucleophile for this transformation.

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.

    • To this solution, add the crude 1-bromo-2-(bromomethyl)-4-fluorobenzene (1.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or GC-MS).

    • Cool the reaction, quench with water, and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain pure 1-bromo-2-(ethoxymethyl)-4-fluorobenzene.

Step 3: Borylation via Lithium-Halogen Exchange

  • Rationale: This is a common and efficient method for preparing arylboronic acids.[3] The aryl bromide undergoes lithium-halogen exchange with an organolithium reagent (n-butyllithium) at low temperature to form an aryllithium intermediate. This highly nucleophilic species is then trapped with an electrophilic boron source, typically a trialkyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to the desired boronic acid.

  • Procedure:

    • Dissolve 1-bromo-2-(ethoxymethyl)-4-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

    • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) and stir vigorously for 1-2 hours.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, which are prevalent in many drug molecules.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Product Biaryl Product A->Product Suzuki-Miyaura Coupling B Ar-X (Aryl Halide) B->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling
  • Rationale: This protocol outlines a typical set of conditions for the coupling of an aryl bromide with this compound. The choice of catalyst, base, and solvent can be optimized depending on the specific substrates.

  • Procedure:

    • In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

    • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

    • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

    • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude biaryl product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potentially enhanced pharmacological properties. The proposed synthetic route provides a practical and scalable method for its preparation, and its utility in Suzuki-Miyaura cross-coupling reactions is well-established for analogous compounds. As the demand for more sophisticated and effective therapeutic agents continues to grow, the strategic use of fluorinated arylboronic acids like this one will undoubtedly play a crucial role in the future of drug discovery.

References

  • Google Patents. Preparation method of aryl boric acid. CN104119367A.
  • PubMed. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Available at: [Link]

  • Google Patents. Methods of preparing fluorinated carboxylic acids and their salts. EP2490995B1.
  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. Available at: [Link]

  • Ali, F., Hosmane, N. S., & Zhu, Y. (2020). Boron Chemistry for Medical Applications. Molecules, 25(4), 828. Available at: [Link]

  • Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents. US9243004B2.
  • YouTube. Aromatic Side Chain Oxidation to Carboxylic Acid. (2019, March 7). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 285645, 4-Fluorophenylboronic acid. Available at: [Link].

  • Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Available at: [Link]

  • Theranostics. Supporting Information. Available at: [Link]

  • Google Patents. Application of nickel catalyst in suzuki-miyaura coupling reaction. CN101830763A.
  • Google Patents. Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling. WO2018106336A1.

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An In-depth Technical Guide to (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid: Structure, Properties, and Application in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the molecular characteristics of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid and provides a field-proven, validated protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry

The pursuit of novel therapeutics is intrinsically linked to the synthesis of complex organic molecules.[1] Within the vast toolkit of the medicinal chemist, boronic acids have become indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This reaction's reliability, mild conditions, and broad functional group tolerance make it ideal for constructing the biaryl and heteroaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs).[1]

This compound is a specialized reagent that offers two key strategic advantages in molecular design:

  • Fluorine Substitution : The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, increase its bioavailability by modulating lipophilicity, and fine-tune its binding affinity to target proteins.[1]

  • Ortho-Ethoxymethyl Group : This substitution provides a steric and electronic handle to influence the molecule's conformation and can serve as a potential hydrogen bond acceptor or a point for further chemical modification.

This guide focuses on the practical application of this reagent, moving beyond simple recitation of facts to explain the causality behind its effective use.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms in this compound dictates its reactivity and handling requirements.

Molecular Structure Diagram

The structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom at the para-position (position 4), and an ethoxymethyl group [-CH₂OCH₂CH₃] at the ortho-position (position 2) relative to the boronic acid.

Caption: Molecular Structure of this compound.

Physicochemical Data

The following table summarizes key quantitative data for this reagent.

PropertyValueReference
CAS Number 1704063-87-5[2]
Molecular Formula C₉H₁₂BFO₃[2]
Molecular Weight 198.00 g/mol [2]
Purity Typically ≥98%[2]
Appearance White to off-white solid/powder[3]
Storage Store at room temperature or under refrigerated conditions (0-8 °C) in a cool, dry place.[3][4][5]

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

This section provides a detailed, validated workflow for the coupling of this compound with a generic aryl bromide. The causality behind each step is explained to ensure robust and reproducible results.

Reaction Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6] The catalytic cycle involves three key steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination : The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Ar-X L1 Oxidative Addition OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' (Di-organo Complex) ArPdX->ArPdAr [Ar'-B(OR)₃]⁻ L2 Transmetalation Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' Product Ar-Ar' (Coupled Product) L3 Reductive Elimination RedElim Reductive Elimination ArX Ar-X (Aryl Halide) ArB Ar'-B(OH)₂ (Boronic Acid) + Base

Caption: Simplified workflow of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow: A Self-Validating System

This protocol is designed to be self-validating, incorporating in-process checks and a robust workup to ensure purity and identity of the final product.

Materials & Reagents:

ReagentPurposeMolar Equiv.
Aryl Bromide (Ar-Br)Electrophilic Partner1.0
This compoundNucleophilic Partner1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.01 - 0.05
Base (e.g., K₂CO₃ or Cs₂CO₃)Boronic Acid Activation2.0 - 3.0
Solvent (e.g., 1,4-Dioxane/Water, 4:1)Reaction Medium-
Nitrogen or Argon GasInert Atmosphere-

Step-by-Step Methodology:

  • Vessel Preparation (Causality: Catalyst Protection):

    • Place a magnetic stir bar into a round-bottom flask equipped with a reflux condenser.

    • Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat three times.

    • Rationale: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic efficiency and reproducibility.

  • Reagent Addition (Causality: Stoichiometry and Activation):

    • To the flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.).

    • Rationale: A slight excess of the boronic acid is used to drive the reaction to completion, accounting for potential homo-coupling or degradation. The base is essential for converting the boronic acid to a more nucleophilic boronate species, which facilitates the transmetalation step.[7][8]

  • Solvent Addition and Degassing (Causality: Oxygen Removal):

    • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v). The volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

    • Degas the resulting mixture by bubbling inert gas through it for 15-20 minutes.

    • Rationale: While the flask is under an inert atmosphere, solvents can contain significant amounts of dissolved oxygen. This final degassing step is a crucial measure to protect the catalyst throughout the reaction. The aqueous portion of the solvent helps dissolve the inorganic base.

  • Reaction Execution and Monitoring (Causality: Validation of Completion):

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours.

    • Rationale: Monitoring is the core of a self-validating protocol. It prevents premature workup of an incomplete reaction or unnecessary heating which could lead to side-product formation. The reaction is complete upon full consumption of the limiting reagent (typically the aryl bromide).

  • Workup and Extraction (Causality: Product Isolation):

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: This standard aqueous workup removes the inorganic base, salts, and water-soluble impurities, providing a crude product for purification.

  • Purification and Characterization (Causality: Purity and Identity Confirmation):

    • Purify the crude residue via flash column chromatography on silica gel.

    • Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

    • Rationale: This final step validates the success of the synthesis. Spectroscopic analysis provides unambiguous proof of the product's identity, confirming the formation of the desired C-C bond.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. This compound and related boronic acids are classified as irritants.

  • Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[4][10]

  • Handling : Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4][9][10] Avoid breathing dust.[9]

  • First Aid Measures :

    • Skin Contact : Wash off immediately with plenty of soap and water.[4][10]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][9][10]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[4][9][10]

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][10]

Conclusion

This compound is a valuable and strategic building block for synthetic and medicinal chemists. Its utility is maximized through a deep understanding of not just how to use it, but why each step in a procedure like the Suzuki-Miyaura coupling is critical. By employing robust, self-validating protocols grounded in mechanistic principles, researchers can leverage the unique properties of this reagent to accelerate the discovery and development of novel chemical entities.

References

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved January 19, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 19, 2026, from [Link]

  • Vertex AI Search. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates.

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A Technical Guide to the Spectroscopic Characterization of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid, a key building block in modern medicinal chemistry and materials science, demands rigorous structural elucidation to ensure its purity, stability, and reactivity in downstream applications. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound. Moving beyond a simple recitation of data, this document delves into the causal relationships between the molecular structure of this compound and its spectroscopic signatures. The protocols and interpretations presented herein are grounded in established scientific principles and validated methodologies, offering a robust framework for researchers.

The molecular structure of this compound, with its unique combination of a boronic acid moiety, a fluoro substituent, and an ethoxymethyl group on the phenyl ring, gives rise to a distinct set of spectroscopic data. Understanding these data is paramount for confirming the identity and purity of the compound and for predicting its behavior in chemical reactions. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the comprehensive analysis of this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach to Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment within the molecule.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons, such as those of the boronic acid hydroxyl groups.[1]

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic, ethoxymethyl, and boronic acid protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration Rationale
Aromatic H (H-3)~7.6-7.8ddJH-F ≈ 8-10, JH-H ≈ 2-31HLocated ortho to the boronic acid group, this proton is deshielded. It will show coupling to the adjacent fluorine and the meta proton.
Aromatic H (H-5)~7.0-7.2ddJH-F ≈ 8-10, JH-H ≈ 8-91HSituated ortho to the fluorine atom, this proton will exhibit coupling to the fluorine and the adjacent ortho proton.
Aromatic H (H-6)~7.4-7.6dJH-H ≈ 8-91HPositioned between the boronic acid and ethoxymethyl groups, this proton is coupled to the adjacent proton at H-5.
-OCH₂CH₃~4.5-4.7s-2HThe methylene protons of the ethoxymethyl group are adjacent to an oxygen atom, causing a downfield shift. The signal is expected to be a singlet.
-OCH₂CH~3.5-3.7qJH-H ≈ 72HThe methylene protons of the ethyl group are coupled to the adjacent methyl protons, resulting in a quartet.[2]
-OCH₂CH~1.2-1.4tJH-H ≈ 73HThe terminal methyl protons of the ethyl group are coupled to the adjacent methylene protons, appearing as a triplet.[2]
B(OH)₂~5.0-8.0br s-2HThe chemical shift of the boronic acid protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. The peak is often broad.[1]

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Acquire Spectrum (≥400 MHz) dissolve->spectrometer parameters Set Parameters: Pulse Sequence, Scans, Relaxation Delay ft Fourier Transform spectrometer->ft correction Phase & Baseline Correction ft->correction reference Reference to Standard correction->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign G M [M+H]⁺ m/z 199.0945 frag1 Loss of H₂O [M+H - H₂O]⁺ M->frag1 frag2 Loss of CH₂O [M+H - CH₂O]⁺ M->frag2 frag3 Loss of C₂H₅OH [M+H - C₂H₅OH]⁺ M->frag3 frag4 Loss of B(OH)₂ [M+H - B(OH)₂]⁺ M->frag4

Caption: Plausible fragmentation pathways in ESI-MS.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or in solution.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

Expected IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-F bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
O-H stretch (boronic acid)3200-3600Broad, StrongCharacteristic of hydrogen-bonded hydroxyl groups. The broadness is due to intermolecular hydrogen bonding. [3][4]
C-H stretch (aromatic)3000-3100MediumTypical for C-H bonds on a phenyl ring.
C-H stretch (aliphatic)2850-3000MediumCorresponds to the C-H bonds of the ethoxymethyl group.
C=C stretch (aromatic)1600-1620, 1450-1500Medium-StrongCharacteristic skeletal vibrations of the phenyl ring.
B-O stretch1330-1380StrongA strong absorption band characteristic of the boron-oxygen bond in boronic acids. [4]
C-O stretch (ether)1050-1150StrongArises from the C-O bond of the ethoxymethyl group.
C-F stretch1200-1250StrongA strong absorption band indicating the presence of the carbon-fluorine bond.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, mass spectrometry, and infrared spectroscopy, provides a robust and self-validating system for its structural confirmation and purity assessment. The interplay of these techniques allows for an unambiguous assignment of all atoms and functional groups within the molecule. This in-depth technical guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this important chemical entity, ensuring the integrity of their research and the quality of their downstream applications.

References

  • Sporzyński, A., Adamczyk-Woźniak, A., & Gierczyk, B. (2018). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 56(10), 965-972.
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An In-Depth Technical Guide to the Solubility Parameters of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, understanding the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of formulation science. The seemingly simple question, "Will it dissolve?" belies a complex interplay of intermolecular forces that dictates everything from bioavailability to processability. For a novel compound like (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid, a thorough characterization of its solubility parameters is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential.

This guide provides a comprehensive framework for determining, interpreting, and applying the solubility parameters of this compound. We will delve into both the theoretical underpinnings and the practical, field-proven methodologies for characterizing this molecule's behavior. The protocols and insights presented herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can proceed with a high degree of confidence.

Theoretical Framework: Beyond "Like Dissolves Like"

The adage "like dissolves like" is a useful heuristic, but modern drug development demands a more quantitative approach. Solubility parameters provide a numerical value to the cohesive energy density of a substance, offering a powerful tool for predicting miscibility.[1][2][3]

The Hildebrand Solubility Parameter (δ)

The simplest model is the Hildebrand solubility parameter, which represents the total cohesive energy density of a material.[1][2] It is defined as the square root of the cohesive energy density (CED), which is the energy required to vaporize a molar volume of the liquid, overcoming all intermolecular forces.[2][3][4]

Equation 1: Hildebrand Solubility Parameter δ = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²

Where:

  • ΔHᵥ = Enthalpy of vaporization

  • R = Ideal gas constant

  • T = Temperature in Kelvin

  • Vₘ = Molar volume

Substances with similar Hildebrand solubility parameters are likely to be miscible.[2][5]

Hansen Solubility Parameters (HSP)

For complex pharmaceutical molecules like this compound, which possess a variety of functional groups, the single-value Hildebrand parameter is often insufficient. Hansen solubility parameters (HSP) refine this concept by dividing the total cohesive energy into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7]

Equation 2: Hansen Solubility Parameter Relationship δₜ² = δD² + δP² + δH²

These three parameters define a point in three-dimensional "Hansen space."[8][9] The principle is that solvents with HSP values that lie within a "solubility sphere" around the solute's HSP value will dissolve that solute.[7][8] The distance (Ra) between the solute and a solvent in Hansen space is a key metric for predicting solubility.[6][9]

Experimental Determination of Hansen Solubility Parameters

While theoretical predictions are valuable, experimental determination of HSP provides the most accurate and reliable data.[8][9] The most common method involves solubility testing in a range of well-characterized solvents.[10]

The Solvent Sphere Method: A Validated Protocol

The objective is to identify a set of "good" solvents (in which the compound dissolves) and "bad" solvents (in which it does not). These data points are then used to define the Hansen solubility sphere for this compound.[8][11]

2.1.1 Materials and Equipment
  • This compound (API)

  • A diverse set of at least 20-30 solvents with known HSP values (see Table 1 for a suggested list)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Temperature-controlled shaker or incubator

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for concentration determination (e.g., HPLC-UV)

2.1.2 Experimental Workflow

The following protocol is designed to be compliant with Good Manufacturing Practices (GMP) and aligns with principles outlined in ICH Q2(R2) for analytical procedure validation.[12][13][14]

Figure 1: Experimental Workflow for HSP Determination.
2.1.3 Detailed Step-by-Step Methodology
  • Preparation of Test Samples:

    • Accurately weigh an excess amount of this compound into a series of vials. The goal is to create a saturated solution with visible undissolved solid.[15]

    • Add a known volume of each selected solvent to the corresponding vial.

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[16] It is advisable to take measurements at different time points to confirm that equilibrium has been reached.[16]

  • Phase Separation:

    • Once equilibrium is achieved, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.

  • Analysis:

    • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC-UV.[15] The method must be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[17][18][19]

  • Data Classification and Interpretation:

    • Based on the measured solubility, classify each solvent. A common threshold is to define a "good" solvent as one that dissolves more than a certain percentage (e.g., >1% w/v) of the solute.

    • Input the binary data (1 for good, 0 for bad) for each solvent into HSP software (e.g., HSPiP).[20][21]

    • The software will calculate the center of the solubility sphere (δD, δP, δH) and its radius (Rₐ).

Data Presentation

The results of the experimental determination should be summarized in a clear, tabular format.

Table 1: Example Solvent List and Data Template for HSP Determination

SolventδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)Experimental Solubility (mg/mL)Classification (Good/Bad)
n-Hexane14.90.00.0Experimental Data0 or 1
Toluene18.01.42.0Experimental Data0 or 1
Acetone15.510.47.0Experimental Data0 or 1
Ethanol15.88.819.4Experimental Data0 or 1
Methanol15.112.322.3Experimental Data0 or 1
Water15.516.042.3Experimental Data0 or 1
... (additional solvents)

Computational Prediction of Solubility Parameters

In the early stages of drug development, or when API availability is limited, computational methods provide a rapid and cost-effective means of estimating solubility parameters.[22] These methods are based on the molecular structure of the compound.

Group Contribution Methods

Group contribution methods are the most widely used predictive tools.[1][23] They operate on the principle that each functional group within a molecule contributes a specific value to its overall solubility parameter. Several well-established methods exist:

  • Fedors Method: This method estimates both the cohesive energy and the molar volume from group contributions, allowing for the calculation of the Hildebrand solubility parameter.[24][25][26][27][28]

  • Van Krevelen and Hoftyzer Method: This approach provides group contributions for the individual Hansen parameters (δD, δP, and δH), offering a more detailed prediction.[27][29][30][31]

  • Stefanis-Panayiotou Method: A more recent and refined group-contribution method for predicting Hansen parameters for a wide range of organic compounds.[32][33]

3.1.1 Predictive Workflow

G A Input: Molecular Structure of This compound B Identify Functional Groups and Their Frequencies A->B C Select Group Contribution Method (e.g., Van Krevelen) B->C D Sum Group Contributions for Fdi, Fpi, Ehi, and Vi C->D E Calculate δD, δP, δH, and δt D->E F Output: Predicted HSP Values E->F

Figure 2: Workflow for Group Contribution Prediction of HSP.
Molecular Dynamics (MD) Simulations

For the highest level of theoretical accuracy, molecular dynamics simulations can be employed.[22][34] MD simulations model the interactions of the solute with a virtual solvent box at the atomic level. By calculating the cohesive energy density from the simulation, the solubility parameters can be derived.[5][22][35][36][37] This method is computationally intensive but provides deep insights into the molecular interactions governing solubility.[22][34]

Application in Drug Development

The determined solubility parameters for this compound are not just data points; they are predictive tools that guide critical development decisions.

  • Solvent Selection: The HSP values allow for the rational selection of solvents for synthesis, purification, and formulation, minimizing trial-and-error experimentation.[38]

  • Excipient Compatibility: Predicting the miscibility of the API with polymers and other excipients is crucial for developing stable amorphous solid dispersions or other advanced dosage forms.[27][38]

  • Understanding Drug-Container Interactions: HSP can help predict the likelihood of the API interacting with or leaching from packaging materials.[38]

Conclusion

A comprehensive understanding of the solubility parameters of this compound is indispensable for its successful development from a candidate molecule to a viable drug product. By integrating robust experimental methodologies with powerful computational predictions, researchers can navigate the complexities of formulation with greater efficiency and scientific rigor. The frameworks provided in this guide serve as a validated pathway to generating the critical data needed to make informed, data-driven decisions throughout the drug development lifecycle.

References

  • Abbott, S. (n.d.). Hansen Solubility Parameters. Hansen-Solubility. Retrieved from [Link]

  • Gupta, J., Nunes, C., & Jonnalagadda, S. (2011). Prediction of solubility parameters and miscibility of pharmaceutical compounds by molecular dynamics simulations. Journal of Physical Chemistry B, 115(8), 2012-2020.
  • Jämbeck, J. P., & Lyubartsev, A. P. (2012). Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning. Expert Opinion on Drug Delivery, 9(9), 1147-1161.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Paluch, P., & Markowski, M. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(8), 4647–4656.
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  • True Geometry. (n.d.). Hildebrand's solubility parameter. True Geometry's Blog. Retrieved from [Link]

  • Schoff, C. K. (2016). Hansen Solubility Parameters (HSP): 1—Introduction.
  • Taylor & Francis. (n.d.). Hildebrand solubility parameter – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering and Science, 14(2), 147-154.
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  • ResearchGate. (n.d.). Calculated solubility parameters using van Krevelen's method. Retrieved from [Link]

  • Park, K. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Industrial & Engineering Chemistry Research, 50(15), 9476-9481.
  • Follain, N., et al. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules, 45(4), 1845-1855.
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  • U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Computational Approach for Rapidly Predicting Temperature- Dependent Polymer Solubilities using Molecular-Scale Models. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

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  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

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  • European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Wikipedia. (n.d.). Good manufacturing practice. Retrieved from [Link]

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  • Eurofins USA. (2024). Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference?. Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

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  • Semantic Scholar. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Fedors, R.F. (1974) A Method for Estimating Both the Solubility Parameters and Molar Volumes of Liquids. Polymer Engineering & Science, 14, 147-154. Retrieved from [Link]

  • PubMed. (n.d.). Improved Group Contribution Parameter Set for the Application of Solubility Parameters to Melt Extrusion. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

  • Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Determination and Evaluation of Solubility Parameter of Satranidazole Using Dioxane-Water System. Retrieved from [Link]

  • ACS Publications. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. Retrieved from [Link]

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An In-depth Technical Guide on the Discovery and History of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<Step_2>

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into phenylboronic acid scaffolds has profoundly influenced medicinal chemistry, materials science, and organic synthesis. The unique electronic properties of fluorine, such as its high electronegativity, ability to form strong carbon-fluorine bonds, and its role as a hydrogen bond acceptor, significantly modify the chemical and biological characteristics of the parent molecule.[1][2] This guide provides a comprehensive overview of the historical development of fluorinated phenylboronic acids, from the foundational discoveries in organofluorine and organoboron chemistry to the evolution of synthetic methodologies and their ever-expanding applications. We will delve into the causal relationships behind experimental choices, provide detailed protocols for key synthetic transformations, and explore the impact of fluorination on molecular properties and function.

Foundational Pillars: The Dawn of Organofluorine and Organoboron Chemistry

The story of fluorinated phenylboronic acids is built upon two parallel historical narratives: the challenging isolation and handling of elemental fluorine and the discovery of the versatile boronic acid functional group.

The Taming of Fluorine: A Historical Perspective

The journey of organofluorine chemistry was fraught with difficulty due to the extreme reactivity of elemental fluorine.[3] While mineral fluorides were used as fluxes as early as the 16th century, it was not until 1771 that Carl Wilhelm Scheele characterized hydrofluoric acid.[3] The elemental form of fluorine was finally isolated in 1886 by Henri Moissan through the electrolysis of potassium hydrogen difluoride in hydrogen fluoride, a feat that earned him the Nobel Prize in 1906.[3][4]

The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who prepared methyl fluoride.[3] A significant step towards aryl fluorides was the development of diazotization-fluorination reactions, first reported by Schmitt et al. in 1870.[3] This laid the groundwork for the renowned Balz-Schiemann reaction in 1927, which for a long time remained a cornerstone for accessing fluoroarenes.[5] The field of organofluorine chemistry remained relatively niche until its dramatic expansion during World War II, driven by the need for new materials.[6][7]

The Emergence of Boronic Acids

The first isolation of a boronic acid was achieved by Edward Frankland in 1860 with the synthesis of ethylboronic acid.[8] Boronic acids, characterized by the R-B(OH)₂ functional group, are Lewis acids capable of forming reversible covalent complexes with diols, a property that would later become central to their application as sensors.[8][9] For decades, their synthetic utility was recognized but not fully exploited. This changed dramatically with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, developed in the late 1970s and early 1980s, revolutionized organic synthesis by providing a powerful method for forming carbon-carbon bonds using boronic acids as key building blocks.[9][10] This discovery, recognized with the 2010 Nobel Prize in Chemistry, catapulted boronic acids to the forefront of synthetic chemistry.

The Convergence: Synthesis of Fluorinated Phenylboronic Acids

The marriage of organofluorine and organoboron chemistry gave rise to fluorinated phenylboronic acids. The initial synthetic routes were extensions of established methods for preparing non-fluorinated analogs, often starting from a pre-fluorinated aromatic ring.

Classical Synthetic Approaches

The most common early strategies involved the generation of an organometallic intermediate from a fluoroaryl halide, followed by quenching with a trialkyl borate ester.

  • Grignard-based Routes: The reaction of a fluorinated arylmagnesium halide (a Grignard reagent) with a borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis, is a traditional and still widely used method. The choice of the borate ester can influence reaction efficiency and ease of purification.

  • Organolithium-based Routes: For substrates incompatible with Grignard reagent formation or when higher reactivity is needed, ortho-lithiation or halogen-metal exchange can be employed to generate a fluoroaryllithium species. This is then reacted with a borate ester. This method requires cryogenic temperatures (-78 °C) to control the high reactivity of the organolithium intermediate.

The logical flow for these classical syntheses is depicted below:

Classical_Synthesis A Fluoroaryl Halide (Ar-F)-X (X=Br, I) C Fluoroaryl Organometallic (Ar-F)-M (M=MgX, Li) A->C Halogen-Metal Exchange or Grignard Formation B Organometallic Reagent (e.g., Mg, n-BuLi) B->C E Boronate Ester Intermediate (Ar-F)-B(OR)₂ C->E Borylation D Trialkyl Borate B(OR)₃ D->E G Fluorinated Phenylboronic Acid (Ar-F)-B(OH)₂ E->G Hydrolysis F Aqueous Acidic Workup (H₃O⁺) F->G Applications Core Fluorinated Phenylboronic Acids MedChem Medicinal Chemistry Core->MedChem Synthesis Organic Synthesis Core->Synthesis Materials Materials Science Core->Materials Inhibitors Enzyme Inhibitors MedChem->Inhibitors PET PET Imaging Agents MedChem->PET Sensing Glucose Sensing MedChem->Sensing Suzuki Suzuki-Miyaura Coupling Synthesis->Suzuki Polymers Advanced Polymers Materials->Polymers LC Liquid Crystals Materials->LC

Sources

A Comprehensive Technical Guide to the Physicochemical Characteristics of (2-(Ethoxymethyl)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is a specialized organic reagent that stands at the intersection of medicinal chemistry and materials science. As a trifunctional building block, it incorporates a reactive boronic acid moiety, a metabolically significant fluorine atom, and an ethoxymethyl group that modulates steric and electronic properties. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed analytical methodologies for its characterization, and field-proven protocols for its handling, storage, and application. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with practical insights to facilitate its effective use in demanding synthetic applications, particularly in the construction of novel pharmaceutical intermediates and complex molecular architectures.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Arylboronic acids are foundational pillars of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and versatile pathway for the formation of carbon-carbon bonds, which is a critical step in the synthesis of countless complex molecules.[1] The value of these reagents is further amplified by their general stability, low toxicity, and commercial availability.[1]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, increasing bioavailability through modulated lipophilicity, and fine-tuning binding affinity to biological targets.[2]

This compound emerges as a highly valuable synthon by combining these features. It offers a pre-functionalized aromatic ring, ready for elaboration via its boronic acid group, while the fluorine and ethoxymethyl substituents provide chemists with powerful levers to control the properties of the final compound. This makes it an attractive intermediate for creating diverse molecular scaffolds in drug discovery programs.[2][3]

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is paramount for its successful application in synthesis, informing choices on reaction solvents, purification methods, and storage protocols.

2.1. Compound Identification and Key Properties

The fundamental identifiers and known physical properties for this compound are summarized below.

PropertyValueSource
CAS Number 1704063-87-5[4]
Molecular Formula C₉H₁₂BFO₃[4]
Molecular Weight 198.00 g/mol [4]
Appearance White to off-white crystalline powder(Typical for arylboronic acids)[5]
Purity ≥98%[4]
Storage Condition 2-8°C, under inert atmosphere[4][6]
2.2. Comparative Physicochemical Data

While comprehensive experimental data for melting point, boiling point, and solubility of the title compound are not extensively published, we can infer likely characteristics by comparing it to the well-characterized and structurally related 4-Fluorophenylboronic acid .

PropertyThis compound4-Fluorophenylboronic acidSource (for 4-FPBA)
CAS Number 1704063-87-51765-93-1[7][8]
Molecular Weight 198.00 g/mol 139.92 g/mol [7][8]
Melting Point Data not available263-265 °C[7][8]
Boiling Point Data not available258.4 °C at 760 mmHg[7]
Solubility Data not availableSoluble in methanol, THF, DMSO(General knowledge)
pKa Data not available~8.8 (in water)(Typical for arylboronic acids)

Expert Insight: The presence of the ethoxymethyl group at the ortho position introduces steric bulk and increases the molecule's lipophilicity compared to 4-fluorophenylboronic acid. This substitution is expected to disrupt the crystal lattice packing, likely resulting in a lower melting point. The increased organic character may also enhance its solubility in less polar organic solvents like dichloromethane and ethyl acetate.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is a self-validating system that ensures the identity, purity, and stability of the starting material, which is critical for reproducible and successful synthetic outcomes.

G cluster_workflow Analytical Characterization Workflow Sample Sample Received Identity Structural Identity Confirmation (NMR, MS) Sample->Identity Purity Purity Assessment (HPLC, NMR) Identity->Purity Functional Functional Group Verification (IR) Purity->Functional Release Material Released for Synthesis Functional->Release

Caption: A typical workflow for the analytical characterization of a boronic acid reagent.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (6.5-8.0 ppm): Complex multiplets for the three aromatic protons, with splitting patterns influenced by both H-H and H-F coupling.

    • Ethoxymethyl Group: A singlet for the benzylic -CH₂- protons (~4.5 ppm), a quartet for the -O-CH₂- protons (~3.6 ppm), and a triplet for the -CH₃ protons (~1.2 ppm).

    • Boronic Acid: A broad, exchangeable singlet for the B(OH)₂ protons, which may vary in chemical shift or be absent depending on the solvent and water content.

  • ¹⁹F NMR: A single resonance, likely a multiplet due to coupling with neighboring aromatic protons, confirming the presence and environment of the fluorine atom.[9]

  • ¹³C NMR: Distinct signals for all nine carbon atoms, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

  • ¹¹B NMR: A broad singlet typically observed between 20-30 ppm, characteristic of a trigonal planar boronic acid.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred as it can help resolve the B(OH)₂ protons.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a 400 MHz or higher field spectrometer. An ¹¹B spectrum should also be acquired.

  • Analysis: Integrate the ¹H NMR spectrum to confirm proton ratios. Analyze coupling constants in both ¹H and ¹⁹F spectra to confirm substituent positions. Verify the chemical shifts in all spectra against predicted values and data from analogous structures.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase method is typically effective for arylboronic acids.[10]

Protocol for HPLC Purity Assessment:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient system of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes.

    • Example Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 254 nm, or a wavelength determined from a UV scan of the analyte.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at ~1 mg/mL. Dilute to ~0.1 mg/mL with the initial mobile phase composition.

  • Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components.

3.3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that can be coupled with HPLC (LC-MS).[11]

Protocol for LC-MS Analysis:

  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer with an ESI source.

  • Method: Employ the HPLC method described above.

  • MS Parameters:

    • Ionization Mode: Positive and negative ESI modes should be scanned to find the optimal ionization.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Analysis: Look for the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. The presence of the boron isotope pattern (¹¹B ~80%, ¹⁰B ~20%) can further confirm the identity of boron-containing fragments.

3.4. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to verify the presence of key functional groups.

Expected Characteristic Absorptions:

  • ~3600-3200 cm⁻¹: A very broad and strong band corresponding to the O-H stretching of the hydrogen-bonded B(OH)₂ group.[12]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethoxymethyl group.

  • ~1610-1500 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1350 cm⁻¹: B-O stretching.

  • ~1250 cm⁻¹: C-F stretching.

  • ~1100 cm⁻¹: C-O-C stretching of the ether linkage.[13]

Protocol for ATR-IR Analysis:

  • Sample Preparation: Place a small, representative sample of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with the expected absorption bands to confirm the presence of the key functional groups.

Reactivity and Core Applications

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions.

4.1. The Suzuki-Miyaura Cross-Coupling Reaction

This reaction forms a C-C bond between the boronic acid's aryl group and an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base.[14]

G Catalyst Pd(0)Ln OxAdd R-Pd(II)-X Ln Catalyst->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-Ar Ln OxAdd->Transmetal Transmetalation (Ar-B(OH)₂) + Base Product R-Ar Transmetal->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for a General Suzuki-Miyaura Coupling:

  • Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 equivalents).

  • Reagent Addition: Add the aryl halide or triflate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add a suitable degassed solvent system via syringe. A common choice is a mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and an aqueous solution of the base.

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

4.2. Stability and Storage Considerations

Boronic acids can undergo reversible dehydration to form cyclic anhydride trimers known as boroxines. While this process is often reversible upon exposure to water during reaction workup, it can affect the reagent's stoichiometry.

  • Best Practice: Store this compound tightly sealed in a cool (2-8 °C), dry environment under an inert atmosphere (e.g., Argon) to minimize degradation and boroxine formation.[4][6] It should be kept away from strong oxidizing agents.[15]

Safety and Handling

While boronic acids are generally less hazardous than many organometallic reagents, proper safety precautions are mandatory. The following information is based on data for structurally similar compounds.[16][17][18]

  • Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[18] May cause respiratory irritation (H335).[16]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[6]

    • Eye Protection: Use chemical safety goggles or a face shield.[6]

    • Skin and Body Protection: Wear a lab coat.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

    • Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[17]

    • Minimize dust generation.[16]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[6][17]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[6][17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]

  • Fire-Fighting:

    • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.[6]

    • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen fluoride (HF), and boron oxides.[6][17]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.[17]

Conclusion

This compound is a sophisticated and highly functionalized building block with significant potential in the fields of drug discovery and materials science. Its physicochemical profile, characterized by the interplay of its boronic acid, fluoro, and ethoxymethyl moieties, offers chemists a unique tool for creating novel molecular entities. By adhering to the rigorous analytical, handling, and application protocols detailed in this guide, researchers can confidently and effectively leverage this reagent to accelerate their research and development endeavors.

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An In-Depth Technical Guide to the Safe Handling of (2-(Ethoxymethyl)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is a specialized organoboron compound increasingly utilized in medicinal chemistry and drug discovery. Its structural features, including the fluorinated phenyl ring and the boronic acid moiety, make it a valuable building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.[1] The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity and metabolic stability, which are critical parameters in drug design.[2]

The boronic acid group itself is a Lewis acid, capable of forming reversible covalent bonds with diols, a property that has been exploited in the development of sensors and drug delivery systems.[3] However, the reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: Causes skin irritation (Category 2).[4] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Irritation: Causes serious eye irritation (Category 2).[4] Direct contact can result in significant eye damage.

  • Respiratory Irritation: May cause respiratory irritation.[7] Inhalation of dusts can irritate the nose, throat, and respiratory tract.

Quantitative Data Summary

The following table summarizes the key hazard information extrapolated from closely related fluorophenylboronic acids.

Hazard ClassificationCategoryGHS StatementSource
Skin Corrosion/Irritation2H315: Causes skin irritation[4]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[4]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[7]

It is imperative to treat this compound as a hazardous substance, exercising caution to prevent all routes of exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safely handling this compound is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dusts and vapors.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.[7]

  • Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[9]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[9][10]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[9] When there is a risk of splashing, a face shield should be worn in conjunction with safety goggles.[11]

  • Hand Protection: Nitrile gloves are the standard for incidental contact.[2] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.

  • Body Protection: A flame-resistant lab coat should be worn at all times.[8] Ensure it is fully buttoned to provide maximum coverage.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. The type of respirator and cartridge should be selected based on a formal risk assessment.[2]

Safe Handling and Experimental Protocols: A Step-by-Step Approach

Adherence to meticulous handling procedures is critical for both safety and the integrity of experimental outcomes.

General Handling Practices
  • Avoid Dust Generation: Handle the solid compound carefully to minimize the creation of dust.[7]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling the compound, before leaving the lab, and before eating or drinking.[4]

  • Work Area Decontamination: Clean the work area thoroughly after each use.

Example Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a primary application for this class of compounds.[13] The following is a generalized protocol, emphasizing the safety considerations at each step.

Objective: To couple this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • Reagent Preparation (in a chemical fume hood):

    • Don the appropriate PPE (lab coat, safety goggles, and nitrile gloves).

    • Carefully weigh the required amounts of this compound, the aryl halide, the palladium catalyst, and the base into a clean, dry reaction flask equipped with a magnetic stir bar.

    • Causality: Weighing the solid reagents in the fume hood prevents the inhalation of potentially harmful dusts.

  • Solvent Addition and Reaction Setup:

    • Add the solvent system to the reaction flask.

    • Equip the flask with a reflux condenser.

    • Causality: Using a closed system with a condenser prevents the release of volatile and potentially flammable solvents into the laboratory atmosphere.

  • Reaction Execution:

    • Place the reaction flask in a heating mantle and heat to the desired temperature with stirring.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Causality: Heating the reaction in a controlled manner prevents thermal runaways and ensures a consistent reaction rate.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Perform a liquid-liquid extraction to isolate the product.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography.

    • Causality: The work-up procedure should be designed to safely neutralize any reactive species and efficiently separate the desired product from byproducts and unreacted starting materials.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification PPE Don PPE Weigh Weigh Reagents in Fume Hood PPE->Weigh Solvent Add Solvents Weigh->Solvent Transfer to Reaction Setup Heat Heat and Stir Solvent->Heat Monitor Monitor Progress Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify Waste Dispose of Waste Properly Purify->Waste Generate Waste

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Storage and Stability: Maintaining Chemical Integrity

Proper storage is crucial for maintaining the stability and reactivity of this compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Protect from moisture, as boronic acids can dehydrate to form cyclic anhydrides (boroxines). While this often does not impede their reactivity in cross-coupling reactions, it can affect the stoichiometry of the reaction.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spills: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal: Environmental Responsibility

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible container.

  • Disposal Protocol: Dispose of the waste through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in the regular trash.

  • Container Decontamination: The first rinse of any empty container that held the compound must be collected as hazardous waste. Subsequent rinses should be handled in accordance with your institution's guidelines.

G Start Chemical Waste Generated Segregate Segregate into Labeled, Compatible Container Start->Segregate NoDrain Do NOT Dispose Down Drain Start->NoDrain NoTrash Do NOT Dispose in Regular Trash Start->NoTrash Store Store in Designated Hazardous Waste Area Segregate->Store Dispose Dispose via Institutional EHS Program Store->Dispose

Caption: Decision workflow for the proper disposal of chemical waste.

Conclusion

This compound is a valuable reagent in modern organic synthesis. By understanding its potential hazards and rigorously adhering to the safety protocols outlined in this guide, researchers can handle this compound with confidence, ensuring a safe laboratory environment and the generation of reliable scientific data. A culture of safety, built on a foundation of knowledge and meticulous practice, is paramount in all scientific endeavors.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Klimánková, E., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.).
  • Environmental Health and Safety, University of Nevada, Reno. (n.d.).
  • Sá, R., et al. (2020).
  • Sigma-Aldrich. (2022, June 15). SAFETY DATA SHEET: Thiophene-2-boronic acid pinacol ester.
  • TCI Chemicals. (2025, October 16). SAFETY DATA SHEET: 2-Ethoxy-4-fluorophenylboronic Acid.
  • Fisher Scientific. (2025, December 19).
  • University of California, Berkeley. (n.d.).
  • Friedman, S., Pace, B., & Pizer, R. (1974). Complexation of phenylboronic acid with lactic acid. Stability constant and reaction kinetics. Journal of the American Chemical Society.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Cyano-2-fluorophenylboronic acid.
  • Colgate University. (n.d.). Personal protective equipment (PPE)
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Boston University. (n.d.). Personal Protection Equipment (PPE)
  • PubMed Central. (n.d.).
  • Environmental Protection Agency. (2024, April 8).
  • Kyoto University. (2024).
  • BLDpharm. (n.d.). BD9939[1765-93-1]4-Fluorophenylboronic acid.
  • National Center for Biotechnology Information. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
  • PubMed Central. (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

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Methodological & Application

Application Notes & Protocols: (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] This reaction is instrumental in constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3]

Within this context, (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid emerges as a highly valuable building block. The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, enhancing metabolic stability, membrane permeability, and binding affinity. The ortho-ethoxymethyl group provides an additional steric and electronic handle, offering a unique vector for structural diversification and fine-tuning molecular architecture. These application notes provide a comprehensive guide to the effective use of this reagent, grounded in mechanistic principles and validated experimental protocols.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organic halide (Ar¹-X). This forms a square planar Pd(II) complex. The efficiency of this step is highly dependent on the halide, with the reactivity order being I > Br > OTf >> Cl.[4][6][7] Electron-donating and bulky phosphine ligands on the palladium center facilitate this step by increasing electron density at the metal.[4][5]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9][10] This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex.[5] The precise mechanism of this ligand exchange is complex and can be influenced by the specific base and solvent system used.[5][8][11]

  • Reductive Elimination : The final step involves the coupling of the two organic groups (Ar¹ and Ar²) attached to the Pd(II) center. This forms the new C-C bond of the desired biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product_out Ar¹-Ar² (Product) reductive_elimination->product_out ar1x_in Ar¹-X (Aryl Halide) ar1x_in->oxidative_addition boronic_in Ar²B(OH)₂ + Base → [Ar²B(OH)₃]⁻ boronic_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials and Equipment
  • Reagents : this compound, Aryl Bromide, Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or K₃PO₄), Anhydrous Solvent (e.g., Dioxane, Toluene, or DMF), Degassed Water.

  • Equipment : Reaction flask (e.g., Schlenk tube or round-bottom flask), magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas supply (Argon or Nitrogen), septa, syringes, needles, TLC plates, and standard work-up and purification glassware.

Step-by-Step Methodology
  • Reaction Setup : To a dry reaction flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition : Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv). Then, add the degassed organic solvent (e.g., Dioxane, 5 mL) and degassed water (1 mL) via syringe. A biphasic system is common and often beneficial.[12]

  • Reaction Execution : Lower the flask into a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously to ensure efficient mixing between the phases.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Experimental_Workflow start Start setup 1. Combine Reagents (Aryl Halide, Boronic Acid, Catalyst) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_reagents 3. Add Base & Solvents (e.g., K₂CO₃, Dioxane/H₂O) inert->add_reagents react 4. Heat & Stir (e.g., 80-110 °C) add_reagents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Cool & Quench (Add EtOAc & H₂O) monitor->workup extract 7. Extract & Combine Organic Layers workup->extract dry 8. Wash, Dry & Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify end Pure Product purify->end

Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.

Optimization and Parameter Selection

The success of a Suzuki-Miyaura coupling often hinges on the judicious selection of reaction parameters. The following table summarizes key variables and provides rationale for their selection, enabling researchers to tailor conditions to their specific substrates.

ParameterCommon ChoicesRationale & Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand, Pd₂(dba)₃Pd(PPh₃)₄ : A reliable "go-to" catalyst, but can be sensitive to air. PdCl₂(dppf) : Excellent for a broad range of substrates, including heteroaryls; the dppf ligand provides stability. Pd(OAc)₂/Pd₂(dba)₃ : These are Pd(0) or Pd(II) precursors that require an external ligand to form the active catalyst.[6] This modularity allows for fine-tuning with specialized ligands.
Ligand Phosphines : PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhosN-Heterocyclic Carbenes (NHCs) : IPr, SIMesBulky, electron-rich phosphines (e.g., P(t-Bu)₃, biarylphosphines like SPhos) are crucial for activating less reactive aryl chlorides and sterically hindered substrates.[9][13] They accelerate both oxidative addition and reductive elimination. NHCs offer high stability and are also effective for challenging couplings.[5][9]
Base Carbonates : K₂CO₃, Na₂CO₃, Cs₂CO₃Phosphates : K₃PO₄Fluorides : KF, CsFK₂CO₃/Na₂CO₃ : Standard, inexpensive, and effective for many reactions.[14] K₃PO₄ : A stronger base, often used for less reactive aryl chlorides or when substrates are sensitive to hydrolysis. Cs₂CO₃ : Highly effective but more expensive; its high solubility can accelerate the reaction. KF/CsF : Milder bases, ideal for substrates with base-labile functional groups like esters.[9][15]
Solvent System Toluene/H₂O, Dioxane/H₂O, DMF, THFBiphasic systems (e.g., Toluene/H₂O) are very common. Water is needed to dissolve the inorganic base, facilitating the formation of the boronate complex.[12] Aprotic polar solvents like DMF or Dioxane are excellent for solubilizing organic reagents. The choice depends heavily on substrate solubility.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Poor solubility of reagents.3. Insufficiently strong base for the halide.4. Reaction not properly degassed (O₂ present).1. Use a fresh catalyst and ligand. Consider a more robust pre-catalyst like PdCl₂(dppf).2. Change the solvent system (e.g., switch from Toluene to Dioxane or DMF).[15]3. For aryl chlorides, switch to a stronger base like K₃PO₄ and a more electron-rich ligand (e.g., SPhos).4. Ensure the degassing procedure (freeze-pump-thaw or bubbling with argon for 20-30 min) is thorough.
Protodeboronation The boronic acid is being protonated and replaced with hydrogen faster than it couples. This is common with electron-rich boronic acids or slow reactions.1. Increase the reaction rate by using a more active catalyst/ligand system or higher temperature.2. Use a less aqueous or completely anhydrous system with a base like KF.[15]3. Use a boronic ester (e.g., a pinacol ester), which can be more resistant to protodeboronation.[12]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species.[1]1. Improve the degassing technique to rigorously exclude oxygen.2. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are sufficient for reduction. Sometimes, a small amount of phosphine ligand acts as the reductant.
Hydrolysis of Functional Groups A strong base (e.g., K₂CO₃) in an aqueous medium is hydrolyzing sensitive groups like esters or nitriles.Switch to a milder, non-nucleophilic base such as powdered KF or CsF, which can activate the boronic acid without promoting hydrolysis.[9][15]

References

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(3), 1010-1018. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved January 18, 2026, from [Link]

  • Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved January 18, 2026, from [Link]

  • Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences. (2016). Asian Journal of Advanced Basic Sciences. Retrieved January 18, 2026, from [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(7), 2651-2710. Retrieved January 18, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit. Retrieved January 18, 2026, from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.). University of Windsor. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). YouTube. Retrieved January 18, 2026, from [Link]

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The Strategic Application of (2-(Ethoxymethyl)-4-fluorophenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapies

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid has emerged as a pivotal structural motif in the landscape of medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique combination of a fluorine atom, an ethoxymethyl group, and a reactive boronic acid moiety provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the ortho-ethoxymethyl group can influence conformation and solubility. This application note provides a comprehensive overview of the utility of this compound, with a specific focus on its application in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Boronic acids are generally stable, non-toxic, and versatile reagents that are extensively used as building blocks in organic synthesis.[1] Their application in drug design has grown significantly, especially after the approval of bortezomib, a boronic acid-containing proteasome inhibitor.[2] The ability of the boronic acid group to participate in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for the construction of complex molecular architectures.[1][3]

Core Application: Synthesis of Tropomyosin Receptor Kinase (Trk) Inhibitors

A prime example of the application of this compound is in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors. Trk kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[4] Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a wide range of cancers.[5] Consequently, Trk inhibitors have emerged as a promising class of targeted cancer therapies.[4][5]

The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of potent and selective Trk inhibitors.[4][6] The synthesis of these inhibitors often involves a key Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl group at a specific position on the pyrazolo[1,5-a]pyrimidine core. This compound is a preferred building block for this transformation, as the resulting (2-(Ethoxymethyl)-4-fluorophenyl)amino moiety has been shown to be critical for potent inhibition of Trk kinases.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Trk Kinase Inhibitor Intermediate

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between a halogenated pyrazolo[1,5-a]pyrimidine core and this compound. This reaction is a critical step in the synthesis of a variety of Trk kinase inhibitors.

Reaction Scheme:

Suzuki_Coupling reagents Pyrazolo[1,5-a]pyrimidine-X (X = I, Br, Cl) + This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O, Toluene) reagents->catalyst Reaction Conditions product Substituted Pyrazolo[1,5-a]pyrimidine (Trk Inhibitor Intermediate) catalyst->product Suzuki-Miyaura Cross-Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
3-Iodo-N-methylpyrazolo[1,5-a]pyrimidine(Varies)(Varies)>98%Commercial Supplier
This compound1256355-13-1197.99>97%Commercial Supplier
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56>98%Commercial Supplier
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%Commercial Supplier
1,4-Dioxane (anhydrous)123-91-188.11>99.8%Commercial Supplier
Water (degassed)7732-18-518.02--
Ethyl Acetate141-78-688.11HPLCCommercial Supplier
Brine----
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04>99%Commercial Supplier
Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-N-methylpyrazolo[1,5-a]pyrimidine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Troubleshooting and Optimization:
IssuePotential CauseSuggested Solution
Low YieldIncomplete reaction, catalyst deactivation, or side reactions.Increase reaction time or temperature. Use a different palladium catalyst/ligand combination (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos). Ensure all reagents and solvents are anhydrous and degassed.
ProtodeboronationPresence of excess water or acidic impurities.Use anhydrous conditions and a non-aqueous base (e.g., potassium fluoride).
Difficult PurificationCo-elution of impurities.Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method.

Safety and Handling Precautions

This compound should be handled in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area with copious amounts of water.[4] Store the compound in a tightly sealed container in a cool, dry place.[4]

Conclusion: An Enabling Reagent for Drug Discovery

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of Trk kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction highlights its importance in the development of targeted therapies for cancer. The provided protocol offers a robust starting point for researchers and scientists in drug discovery to utilize this key reagent in their synthetic endeavors. The unique structural features of this boronic acid will undoubtedly continue to inspire the design and synthesis of novel bioactive molecules with improved therapeutic profiles.

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: - Pyrazolo[1,5-a]pyrimidine-X - Boronic Acid - Base B Prepare Inert Atmosphere A->B C Add Catalyst and Solvents B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, HRMS) I->J

Caption: Step-by-step experimental workflow diagram.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm (RSC Publishing). Available at: [Link]

  • Syntheses and evaluation of carbon-11- and fluorine-18-radiolabeled pan-tropomyosin receptor kinase (Trk) inhibitors: exploration of the 4-aza-2-oxindole scaffold as Trk PET imaging agents. PubMed. Available at: [Link]

  • Application in medicinal chemistry and comparison studies. ResearchGate. Available at: [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available at: [Link]

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  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]

  • FORMULATION OF BORONIC ACID COMPOUNDS. European Patent Office - EP 2251344 B1. Googleapis.com.
  • EP2251344B1 - Formulation of boronic acid compounds. Google Patents.
  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Identification of 18F TRACK, a Fluorine-18-Labeled Tropomyosin Receptor Kinase (Trk) Inhibitor for PET Imaging. ResearchGate. Available at: [Link]

  • Targeted Tropomyosin Receptor Kinase Radiotracers for Positron Emission Tomography Imaging. ERA: Education & Research Archive. Available at: [Link]

  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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  • Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B. Available at: [Link]

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  • Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. PubMed. Available at: [Link]

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Application Notes: (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2] Fluorine's unique electronic properties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Among the vast array of fluorinated building blocks, (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid has emerged as a particularly valuable reagent. Its trifunctional nature—a boronic acid moiety for versatile cross-coupling, a fluorine atom for modulating physicochemical properties, and an ethoxymethyl group for potential secondary interactions and solubility enhancement—makes it a powerful tool for constructing complex pharmaceutical intermediates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its key applications, present a detailed protocol for a representative Suzuki-Miyaura coupling reaction, and discuss the critical aspects of handling and safety. Our focus is to bridge theoretical knowledge with practical, field-proven insights to empower chemists in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

Understanding the inherent properties of this compound is fundamental to its successful application. The interplay between its functional groups dictates its reactivity and handling requirements.

PropertyValueSignificance in Synthesis
Molecular Formula C10H14BFO3Provides the basis for molecular weight and elemental analysis.
Molecular Weight 212.03 g/mol Essential for accurate molar calculations in reaction stoichiometry.
Appearance White to off-white solidA key quality control parameter.
Melting Point 85-90 °CImportant for determining appropriate reaction and storage temperatures.
Solubility Soluble in common organic solvents (e.g., Dioxane, THF, DMF).Dictates the choice of solvent systems for reactions and purification.
Key Structural Features Boronic acid, Fluorine, Ethoxymethyl groupThe boronic acid is the primary reactive site for cross-coupling.[4][5] The fluorine atom can enhance biological activity and metabolic stability of the final compound.[1][2] The ethoxymethyl group can influence solubility and may participate in secondary binding interactions.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation in medicinal chemistry, owing to its mild reaction conditions and broad functional group tolerance.[5][6] this compound is an excellent coupling partner in these reactions, enabling the efficient synthesis of biaryl and heteroaryl structures that are common motifs in pharmaceutical agents.

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid.[8]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[7]

Detailed Protocol: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction using this compound and a generic aryl bromide.

Objective: To synthesize a substituted biaryl compound, a common scaffold in pharmaceutical intermediates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Boronic Acid - Aryl Bromide - Base - Solvent degas Degas with N2/Ar (3 cycles) reagents->degas 1. catalyst Add Pd Catalyst under N2/Ar degas->catalyst 2. heat Heat to 80-100 °C (Monitor by TLC/LC-MS) catalyst->heat 3. cool Cool to RT heat->cool 4. quench Quench with Water cool->quench 5. extract Extract with Organic Solvent quench->extract 6. purify Purify by Column Chromatography extract->purify 7.

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K2CO3, 2.0 equivalents).

    • Causality Insight: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential decomposition or side reactions.

  • Solvent Addition and Degassing: Add the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). The reaction mixture should be thoroughly degassed by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%).

    • Expertise Note: The choice and loading of the catalyst and ligands can significantly impact reaction efficiency. For challenging substrates, more advanced catalyst systems, such as those employing Buchwald or Fu ligands, may be necessary.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl intermediate.

Broader Applications in Pharmaceutical Synthesis

The utility of this compound extends beyond the synthesis of simple biaryls. It is a key building block for more complex molecular architectures found in various classes of therapeutic agents.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy, particularly in cancers with BRCA mutations.[9] The core structures of many PARP inhibitors feature complex heterocyclic systems, which can be constructed using Suzuki-Miyaura coupling reactions. This compound can be utilized to introduce the fluorinated phenyl moiety, which is often crucial for binding to the target enzyme and achieving high potency.[10][11] PARP is an enzyme that plays a crucial role in DNA repair.[12] By inhibiting PARP, cancer cells with deficient DNA repair mechanisms are pushed towards cell death, a concept known as synthetic lethality.[9][10]

Logical Flow to Pharmaceutical Intermediates:

App_Flow cluster_reactions Key Synthetic Transformations start This compound suzuki Suzuki-Miyaura Coupling start->suzuki chan_lam Chan-Lam Coupling start->chan_lam other Other Cross-Coupling Reactions start->other biaryls Fluorinated Biaryls suzuki->biaryls heterocycles Aryl-Heterocycles suzuki->heterocycles diaryl_ethers Diaryl Ethers/Amines chan_lam->diaryl_ethers other->biaryls other->heterocycles biaryls->biaryls end_points e.g., PARP Inhibitors, Kinase Inhibitors biaryls->end_points heterocycles->heterocycles heterocycles->end_points diaryl_ethers->diaryl_ethers diaryl_ethers->end_points

Caption: Synthetic pathways from the boronic acid to key intermediates.

Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage of this compound are paramount for ensuring laboratory safety and maintaining the integrity of the compound.

  • Safety Precautions: this compound is classified as a skin and eye irritant.[13] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of dust and direct contact with skin and eyes.[15][16] In case of contact, rinse the affected area thoroughly with water.[14]

  • Handling: Use spatulas and other equipment that are clean and dry. Avoid creating dust when weighing or transferring the material. Boronic acids can be sensitive to air and moisture, which can lead to degradation.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15] It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to prolong its shelf life.

Conclusion

This compound is a versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its unique combination of a reactive boronic acid moiety, a strategically placed fluorine atom, and an ethoxymethyl group provides medicinal chemists with a powerful tool for creating novel and complex molecular architectures. A thorough understanding of its properties, coupled with the application of robust synthetic protocols like the Suzuki-Miyaura coupling, will continue to drive innovation in drug discovery and development.

References

  • Vertex AI Search. (2025, October 23).
  • Chem-Impex. 2-Benzyloxy-4-fluorophenylboronic acid.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research.
  • Organic Chemistry Portal. Suzuki Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4945. [Link]

  • ChemRxiv. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • Zahrt, A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5236-5249. [Link]

  • ResearchGate. (2014).
  • National Institutes of Health. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • RSC Publishing. (2012). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]

  • TCI Chemicals. (2025, October 16). SAFETY DATA SHEET: 2-Ethoxy-4-fluorophenylboronic Acid.
  • National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2020).
  • Fisher Scientific.
  • ResearchGate. (2011). The Many Roles for Fluorine in Medicinal Chemistry.
  • Fisher Scientific. (2023, August 21).
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
  • MDPI. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. [Link]

  • Sigma-Aldrich. (2025, May 12).
  • Organic Syntheses Procedure. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. [Link]

  • University of Cambridge. (2014, December 24). PARP-inhibitors: A New Generation of Cancer Drugs. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 4-Cyano-2-fluorophenylboronic acid.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
  • ResearchGate. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry.
  • PubMed Central. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

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Protocol for Palladium-Catalyzed Cross-Coupling with (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid. This ortho-substituted, fluorinated building block is of significant interest in medicinal chemistry and materials science. The presence of both steric hindrance and specific electronic features on this reagent necessitates carefully optimized reaction conditions. This document offers researchers, scientists, and drug development professionals a robust framework, from mechanistic understanding to detailed experimental procedures and troubleshooting, to successfully employ this versatile building block in complex molecule synthesis.

Introduction: The Strategic Value of Fluorinated Biaryl Motifs

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] Its broad functional group tolerance, mild conditions, and the commercial availability of diverse reactants have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][3]

The target molecule, this compound, incorporates two structural motifs of high value in drug discovery:

  • Aryl Fluorine: The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

  • Ortho-Alkoxy Substitution: This feature provides a three-dimensional vector for probing protein-ligand interactions and can influence the conformation of the resulting biaryl product.

However, the ortho-ethoxymethyl group introduces significant steric bulk around the reactive boronic acid moiety. This presents a distinct challenge compared to sterically unencumbered boronic acids, often leading to sluggish or incomplete reactions if a generic protocol is applied.[4][5] This guide addresses this challenge directly by providing optimized protocols and explaining the chemical principles behind the selection of each reaction component.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is essential for rational troubleshooting and optimization. The reaction proceeds through three key elementary steps, continuously regenerating the active palladium(0) catalyst.[1][6]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide (or triflate) bond of the coupling partner (Ar-X). This forms a square planar Pd(II) intermediate.[2][6] The reactivity order for the halide is typically I > Br > OTf >> Cl.[1]

  • Transmetalation: This is often the rate-limiting step, especially with sterically hindered substrates. The organoboron species, activated by a base, transfers its organic group (the (2-(Ethoxymethyl)-4-fluorophenyl) moiety) to the Pd(II) complex, displacing the halide. The base is crucial; it reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer.[6][7] The exact mechanism of transfer is still a subject of research but is understood to be the key step where the new C-C bond is staged.[1][8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[2][6]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar¹)(X) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product ArX Ar¹-X ArX->OxAdd Boronic Ar²-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Overcoming Steric and Electronic Hurdles

The success of coupling with this compound hinges on the careful selection of four components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Precatalyst Selection: Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are highly recommended. These are air- and moisture-stable solids that rapidly and reliably generate the active monoligated Pd(0) species in solution.[9] This avoids the use of air-sensitive Pd(0) sources like Pd(PPh₃)₄.

  • Ligand Choice - The Key to Success: The steric bulk of the ortho-ethoxymethyl group necessitates the use of bulky, electron-rich phosphine ligands.[10][11] These ligands promote the crucial oxidative addition and reductive elimination steps while stabilizing the palladium center.[12] For this substrate, ligands from the Buchwald family are superior choices.

    • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent starting point, often providing good results for sterically demanding couplings.

    • XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Even bulkier than SPhos, it can be effective when other ligands fail.

    • cataCXium® A (di(1-adamantyl)-n-butylphosphine): Another highly effective, bulky phosphine ligand known to accelerate difficult couplings.[3]

  • Base and Solvent System: The choice of base and solvent is interdependent. The base must be strong enough to form the boronate "ate" complex but not so strong as to cause degradation of the starting materials or product.

    • Bases: Potassium phosphate (K₃PO₄) is an excellent, moderately strong base that often gives reproducible results.[13] Cesium carbonate (Cs₂CO₃) is another strong contender, particularly effective in dioxane.[14]

    • Solvents: Anhydrous, degassed solvents are critical for preventing catalyst deactivation and protodeboronation (the undesired replacement of the boronic acid group with hydrogen).[8] A mixture of an organic solvent with a small amount of water is typically used to solubilize the inorganic base. Common systems include 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Protocol 1: High-Throughput Condition Screening (Small Scale)

This protocol is designed to rapidly test multiple catalyst/ligand, base, and solvent combinations to identify the optimal conditions for your specific aryl halide.

Materials and Reagents

ReagentAmount (per reaction)Moles (approx.)Purpose
Aryl Halide (Ar-X)0.1 mmol0.1 mmolCoupling Partner
This compound30 mg0.15 mmol (1.5 eq)Boron Source
Palladium Precatalyst (e.g., SPhos-Pd-G3)1-2 mol%0.001-0.002 mmolCatalyst
Base (e.g., K₃PO₄)2.0 - 3.0 eq0.2 - 0.3 mmolBoronic Acid Activator
Anhydrous Solvent0.5 mL-Reaction Medium
Degassed H₂O0.05 mL-Base Solubilizer

Procedure

  • Array Setup: In a glovebox or using a multi-well reaction block under an inert atmosphere (Nitrogen or Argon), add a stir bar to each reaction vial.

  • Solid Reagents: Weigh and add the aryl halide, this compound, palladium precatalyst, and base to each designated vial.

  • Solvent Addition: Add the anhydrous organic solvent followed by the degassed water to each vial.

  • Sealing and Reaction: Securely seal the vials. If using a reaction block, ensure it is properly torqued.[15]

  • Heating and Stirring: Place the reaction block on a pre-heated stirrer hotplate. A good starting temperature is 80-100 °C.[14][15] Stir for 12-24 hours.

  • Analysis: After cooling, take an aliquot from each reaction, dilute with a suitable solvent (e.g., Acetonitrile), filter, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.

Visualization of Experimental Workflow

Workflow cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Weighing solids) setup 2. Inert Atmosphere Setup (Glovebox or Schlenk line) prep->setup addition 3. Solvent Addition (Anhydrous/Degassed) setup->addition reaction 4. Reaction (Heating & Stirring) addition->reaction workup 5. Quench & Workup (Aqueous extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Analysis (NMR, MS) purify->analysis

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 2: Optimized Preparative Scale-Up (Example)

This protocol assumes optimal conditions were identified as SPhos-Pd-G3 with K₃PO₄ in 1,4-Dioxane/H₂O at 90 °C.

Equipment

  • Oven-dried round-bottom flask with a reflux condenser and stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Heating mantle with a temperature controller and stirrer

  • Syringes and needles

Procedure

  • Glassware Setup: Assemble the oven-dried flask and condenser. Place under a positive pressure of nitrogen or argon and allow to cool. Standard Schlenk technique is recommended for best results.

  • Reagent Loading: To the flask, add the aryl bromide (1.0 g, X mmol), this compound (1.5 eq), K₃PO₄ (2.5 eq), and SPhos-Pd-G3 (1.5 mol%).

  • Atmosphere Purge: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Via syringe, add anhydrous, degassed 1,4-dioxane (e.g., 10 mL/g of aryl bromide) and degassed water (1/10th the volume of dioxane).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (e.g., every 2 hours).

  • Workup: Once the reaction is complete, cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or moisture contamination).2. Insufficient temperature.3. Poor choice of ligand or base.1. Ensure all reagents are dry and solvents are rigorously degassed. Use fresh catalyst.2. Increase temperature in 10 °C increments.3. Screen bulkier ligands (e.g., XPhos) or a different base (e.g., Cs₂CO₃).
Significant Protodeboronation 1. Presence of excess water or protic sources.2. Reaction run for too long at high temperature.3. Base is too strong or not fully dissolved.1. Use anhydrous solvents and dry reagents. Minimize water content.2. Monitor reaction closely and stop once starting material is consumed.3. Consider a milder base (e.g., K₂CO₃) or a different solvent system.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. Pd(II) source without a phosphine ligand reducing agent.1. Improve inert atmosphere technique.2. Use a Pd(0) source or a precatalyst that efficiently generates Pd(0).
Incomplete Reaction 1. Steric hindrance is too great for the chosen conditions.2. Catalyst deactivation over time.1. Switch to a more active catalyst system (e.g., a more sterically demanding ligand).2. Add a second charge of the catalyst (0.5 mol%) after 12 hours.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Leadbeater, N. E., & McGowan, C. (2012). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(10), 3245-3248. Retrieved from [Link]

  • Alonso, F., Botella, L., & Nájera, C. (2004). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 69(12), 4156-4167. Retrieved from [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemical Reviews, 110(2), 1147-1169. Retrieved from [Link]

  • Novi, M. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Kaur, N. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Catalysis Science & Technology, 4(6), 1533-1543. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Lerebours, R., & Wolf, C. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(23), 5425-5428. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

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(2-(Ethoxymethyl)-4-fluorophenyl)boronic Acid: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and sterically defined ortho-substituents into molecular scaffolds is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles. (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid has emerged as a valuable building block in this context, offering a unique combination of features that are highly sought after by medicinal chemists. The presence of a fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate the pKa of nearby functional groups, all of which can contribute to improved drug-like properties. The ortho-ethoxymethyl group provides a handle for further functionalization and can influence the conformation of the biaryl products, which is critical for achieving high-affinity binding to biological targets. Boronic acids are indispensable reagents in organic synthesis, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This application note provides a detailed guide to the use of this compound in organic synthesis, including its physicochemical properties, a detailed protocol for its application in Suzuki-Miyaura coupling, and a case study illustrating its utility in the synthesis of precursors for targeted therapeutics.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of any chemical reagent. Below is a summary of the available data for this compound and its close structural analogs.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 1256345-53-5N/A
Molecular Formula C9H12BFO3ChemWhat[2]
Molecular Weight 197.99 g/mol ChemWhat[2]
Appearance White to off-white solidGeneral knowledge for phenylboronic acids
Purity ≥95%General supplier specification
Melting Point Not explicitly available; typically in the range of 100-200 °C for similar compounds.General knowledge
Solubility Soluble in organic solvents such as dioxane, THF, DMF, and alcohols. Limited solubility in water.General knowledge for phenylboronic acids
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage at 2-8 °C for long-term stability.Fisher Scientific[2]
Hazard Identification Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.TCI Chemicals[3], Fisher Scientific[4]
Safety Precautions Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.TCI Chemicals[3], Fisher Scientific[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp2)-C(sp2) bonds with high efficiency and functional group tolerance.[5] this compound is an excellent substrate for this reaction, allowing for its coupling with a wide variety of aryl and heteroaryl halides or triflates.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The presence of an ortho-substituent, such as the ethoxymethyl group in the title compound, can influence the rate and efficiency of these steps. While steric hindrance from the ortho-group can sometimes slow down the reaction, it can also play a beneficial role in promoting the reductive elimination step and influencing the atropisomerism of the final product.[6] The choice of catalyst, ligand, base, and solvent system is crucial for overcoming any potential steric hindrance and achieving optimal yields.[7]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a representative method for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. The conditions are based on established procedures for sterically hindered boronic acids and should be optimized for specific substrates.

Materials and Reagents
  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert atmosphere (Argon or Nitrogen) supply

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Aryl Bromide, Base, and Catalyst/Ligand solvent Add Anhydrous Dioxane and Water reagents->solvent degas Degas with Ar/N2 solvent->degas heat Heat to 80-110 °C with Vigorous Stirring degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl bromide. For microwave-assisted reactions, heating to 120-150 °C for 15-60 minutes is a good starting point.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Application Case Study: Synthesis of a Key Intermediate for MEK Inhibitors

The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade that is often dysregulated in various cancers.[8] As such, MEK inhibitors have emerged as an important class of targeted cancer therapeutics. One prominent example is Trametinib, a selective MEK1/MEK2 inhibitor. The synthesis of Trametinib and other MEK inhibitors often involves the construction of a complex biaryl core. This compound is an ideal building block for the synthesis of a key intermediate for such molecules.

Synthetic Rationale

The synthesis of a key precursor for a Trametinib-like molecule could involve the Suzuki-Miyaura coupling of this compound with a suitably functionalized halo-aniline derivative. For instance, coupling with a dihalo-substituted aniline would provide a direct route to a tri-substituted aniline that can be further elaborated to the final drug molecule. While a specific patent for the synthesis of a Trametinib intermediate does not explicitly mention this boronic acid, it describes the cyclization of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which is likely prepared from a biaryl precursor.[9][10]

Logical Flow of Synthesis

MEK_Inhibitor_Synthesis cluster_coupling Suzuki-Miyaura Coupling cluster_elaboration Further Elaboration boronic_acid This compound coupling Pd-catalyzed Coupling boronic_acid->coupling halo_aniline Functionalized Halo-aniline halo_aniline->coupling biaryl_intermediate Biaryl Intermediate coupling->biaryl_intermediate functionalization Functional Group Interconversion biaryl_intermediate->functionalization cyclization Cyclization functionalization->cyclization mek_inhibitor_core MEK Inhibitor Core Structure cyclization->mek_inhibitor_core

Caption: Proposed synthetic route to a MEK inhibitor core structure.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient heating, poor quality reagents or solvents, or incorrect base.Use a fresh batch of palladium catalyst and ligand. Ensure solvents are anhydrous and properly degassed. Screen different bases (e.g., Cs2CO3, K2CO3) and higher temperatures.
Protodeborylation Presence of water or protic solvents, or prolonged reaction times at high temperatures.Use anhydrous solvents and reagents. Minimize the amount of water in the reaction mixture. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen, or use of a Pd(II) precatalyst without a reductant.Thoroughly degas the reaction mixture. Use a Pd(0) catalyst source or add a reducing agent if using a Pd(II) source.
Difficulty in Purification Formation of closely related byproducts or residual palladium.Optimize the reaction to minimize byproduct formation. Use specialized purification techniques such as preparative HPLC. Treat the crude product with a palladium scavenger.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern allows for the creation of complex and sterically demanding biaryl structures that are often found in biologically active molecules. The provided protocol for the Suzuki-Miyaura cross-coupling reaction serves as a robust starting point for researchers to incorporate this valuable reagent into their synthetic strategies. The case study on the synthesis of a MEK inhibitor intermediate highlights the potential of this building block in accelerating the development of novel therapeutics. With careful optimization of reaction conditions, this compound can be a powerful tool in the arsenal of synthetic chemists.

References

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The Ascendant Role of Fluorinated Boronic Acids in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synergy of Boron and Fluorine in Medicinal Chemistry

The strategic incorporation of unique chemical moieties into drug candidates is a cornerstone of modern medicinal chemistry. Among these, boronic acids and fluorine-containing groups have independently carved out significant niches. Boronic acids, with their distinctive electronic properties and ability to form reversible covalent bonds with diols, have given rise to a new class of enzyme inhibitors and sensors.[1] Concurrently, the introduction of fluorine into small molecules has become a powerful tool for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2]

This guide explores the synergistic combination of these two functionalities: fluorinated boronic acids. The marriage of the boronic acid's reactive potential with the metabolic and conformational advantages conferred by fluorine has unlocked new avenues in drug discovery. From enhancing the potency of enzyme inhibitors to enabling novel imaging agents, fluorinated boronic acids are proving to be a versatile and powerful class of compounds.

This document will provide an in-depth exploration of the unique properties of fluorinated boronic acids, detailed protocols for their synthesis and characterization, and comprehensive application notes for their use as enzyme inhibitors and in bioanalytical assays.

The Physicochemical Impact of Fluorination on Boronic Acids

The introduction of fluorine atoms onto an arylboronic acid scaffold imparts significant changes to its electronic and physical properties. The high electronegativity of fluorine acts as a potent electron-withdrawing group, which has a profound effect on the Lewis acidity of the boronic acid.[3] This increased acidity is a key factor in their enhanced biological activity, as it facilitates the formation of stable tetrahedral complexes with biological nucleophiles, such as the hydroxyl groups of serine residues in enzyme active sites.[3][4]

Furthermore, the presence of fluorine can significantly improve the metabolic stability of the molecule. Fluorine atoms can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[5][6] This is a critical consideration in drug design, as poor metabolic stability is a common reason for the failure of promising compounds in preclinical development.

The following table summarizes the key property modulations achieved by fluorinating boronic acids:

PropertyEffect of FluorinationImplication in Drug Discovery
Lewis Acidity (pKa) Increased (Lower pKa)Enhanced binding to biological targets (e.g., enzymes)
Metabolic Stability IncreasedImproved pharmacokinetic profile and in vivo efficacy
Lipophilicity IncreasedCan enhance membrane permeability and cell uptake
Binding Affinity Can be modulatedFine-tuning of target engagement and selectivity
Conformational Preference Can be alteredOptimization of binding to target protein pockets

Synthesis and Characterization of Fluorinated Boronic Acids

The synthesis of fluorinated boronic acids can be approached in several ways, primarily depending on the desired substitution pattern and the availability of starting materials. Common strategies include the borylation of fluorinated aryl halides or the fluorination of pre-existing arylboronic acids.

Protocol 1: Synthesis of a Fluorinated Arylboronic Acid Pinacol Ester via Sandmeyer-Type Borylation

This protocol describes a general method for the synthesis of a fluorinated arylboronic acid pinacol ester from a fluorinated aniline derivative. The Sandmeyer reaction provides a robust route to introduce the boronic ester functionality.[7][8]

Materials:

  • Fluorinated aniline derivative

  • tert-Butyl nitrite (tBuONO)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Acetonitrile (ACN), anhydrous

  • Benzoyl peroxide (BPO) (optional, radical initiator)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the fluorinated aniline (1.0 eq) in anhydrous acetonitrile (0.2 M), add bis(pinacolato)diboron (1.2 eq).

  • Add tert-butyl nitrite (1.5 eq) dropwise to the solution at room temperature.

  • If the reaction is sluggish, a catalytic amount of benzoyl peroxide (0.1 eq) can be added.[9]

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired fluorinated arylboronic acid pinacol ester.

Causality Behind Experimental Choices: The use of tBuONO as a diazotization agent is advantageous as it is a mild and efficient reagent.[8] B₂pin₂ is a stable and easy-to-handle source of the boronic ester. The optional addition of a radical initiator like BPO can be beneficial for less reactive anilines.[9] The aqueous workup with NaHCO₃ neutralizes any acidic byproducts.

Protocol 2: Purification and Characterization of Fluorinated Boronic Acids

Purification of boronic acids can be challenging due to their propensity for dehydration to form boroxines and their amphiphilic nature. A common method for purification is through recrystallization or chromatography. Characterization is typically performed using a combination of NMR spectroscopy and mass spectrometry.

Purification by HPLC: [10][11]

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength appropriate for the chromophore of the molecule.

Characterization by NMR Spectroscopy: [12][13][14][15]

  • ¹H NMR: Provides information on the proton environment of the molecule.

  • ¹³C NMR: Confirms the carbon skeleton.

  • ¹⁹F NMR: A powerful tool for fluorinated compounds, providing a distinct signal for each fluorine atom and allowing for the assessment of purity.[12][14]

  • ¹¹B NMR: Confirms the presence of the boron atom and can provide information about its coordination state.

Self-Validating System: The combination of HPLC for purity assessment and multinuclear NMR for structural confirmation provides a robust and self-validating system for the characterization of fluorinated boronic acids. The presence of the expected couplings between ¹H, ¹³C, and ¹⁹F nuclei in the NMR spectra provides unambiguous evidence for the correct structure.

Applications of Fluorinated Boronic Acids in Drug Discovery

The unique properties of fluorinated boronic acids have led to their application in several areas of drug discovery, most notably as enzyme inhibitors and as probes for PET imaging.

Application Note 1: Fluorinated Boronic Acids as Serine Protease Inhibitors

Boronic acids are well-established inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. The increased Lewis acidity of fluorinated boronic acids can lead to a more stable tetrahedral intermediate, resulting in enhanced inhibitory potency.[3]

Mechanism of Inhibition:

G Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Adduct (Enzyme-Ser-O-B(OH)₂-Ar⁻) Enzyme->Complex Reversible Covalent Bond Formation Inhibitor Fluorinated Arylboronic Acid (Ar-B(OH)₂) Complex->Enzyme Dissociation

Caption: Reversible covalent inhibition of a serine protease.

Protocol 3: Determination of Inhibitory Potency (IC₅₀ and Kᵢ)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of a fluorinated boronic acid against a model serine protease.

Materials:

  • Fluorinated boronic acid inhibitor stock solution (in DMSO)

  • Target serine protease (e.g., chymotrypsin, trypsin)

  • Substrate for the protease (e.g., a p-nitroanilide substrate that produces a colored product upon cleavage)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor: Perform a 2-fold serial dilution of the fluorinated boronic acid stock solution in the assay buffer to create a range of inhibitor concentrations.[16]

  • Enzyme and inhibitor pre-incubation: In the wells of the 96-well plate, add the enzyme solution and the different concentrations of the inhibitor. Include a control well with enzyme and buffer only (no inhibitor). Incubate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor the reaction: Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time using the microplate reader.

  • Data analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition mechanism is competitive: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.

Field-Proven Insights: It is crucial to determine the Kₘ of the substrate for the enzyme under the specific assay conditions before calculating the Kᵢ. The substrate concentration used in the assay should ideally be close to its Kₘ value for accurate determination of the IC₅₀.[16]

Application Note 2: Stability Assessment of Fluorinated Boronic Acids

Assessing the metabolic stability of a drug candidate is a critical step in the drug discovery process. Microsomal and plasma stability assays are commonly used to evaluate the susceptibility of a compound to metabolism by liver enzymes and degradation in the bloodstream, respectively.

Protocol 4: Microsomal Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a fluorinated boronic acid using liver microsomes.[17][18]

Materials:

  • Fluorinated boronic acid test compound

  • Liver microsomes (from human, rat, or other species)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • 96-well plate

  • Incubator (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare the reaction mixture: In a 96-well plate, combine the liver microsomes and the fluorinated boronic acid test compound (typically at a final concentration of 1 µM) in phosphate buffer.

  • Pre-incubate: Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Time points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of degradation (k).

    • The in vitro half-life (t₁/₂) is calculated as t₁/₂ = 0.693 / k .

    • The intrinsic clearance (Clᵢₙₜ) can also be calculated.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Microsome and Compound Mixture Incubate Pre-incubate at 37°C Prep->Incubate Start Add NADPH to Start Incubate->Start Timepoints Quench at Time Points (0, 5, 15, 30, 60 min) Start->Timepoints Process Centrifuge and Collect Supernatant Timepoints->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate t½ and Clᵢₙₜ LCMS->Data

Caption: Microsomal stability assay workflow.

Protocol 5: Plasma Stability Assay

This protocol outlines a method to assess the stability of a fluorinated boronic acid in plasma.[19][20]

Materials:

  • Fluorinated boronic acid test compound

  • Plasma (from human, rat, or other species)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plate

  • Incubator (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture: In a 96-well plate, add the fluorinated boronic acid test compound (typically at a final concentration of 1 µM) to the plasma.

  • Incubate: Incubate the plate at 37 °C.

  • Time points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture and quench the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample processing: Centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data analysis: Calculate the percentage of the parent compound remaining at each time point and determine the half-life (t₁/₂) in plasma.

Conclusion and Future Perspectives

Fluorinated boronic acids represent a compelling class of molecules in the landscape of drug discovery. The strategic incorporation of fluorine provides a powerful lever to modulate the key properties of boronic acid-based compounds, leading to enhanced potency, improved pharmacokinetic profiles, and novel applications. The protocols and application notes provided in this guide offer a practical framework for researchers to synthesize, characterize, and evaluate these promising compounds. As our understanding of the interplay between fluorine substitution and biological activity deepens, and as new synthetic methodologies emerge, the role of fluorinated boronic acids in the development of the next generation of therapeutics and diagnostic agents is set to expand even further.

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The Strategic Role of (2-(Ethoxymethyl)-4-fluorophenyl)boronic Acid in the Synthesis of Advanced Materials and Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Chemistry

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid has emerged as a pivotal reagent in the landscape of organic synthesis, finding critical applications in both materials science and drug discovery. Its unique structural features—a fluorine atom, an ortho-ethoxymethyl group, and a reactive boronic acid moiety—provide a powerful combination for constructing complex molecular architectures with tailored electronic and biological properties. The fluorine substituent is known to enhance metabolic stability and modify the electronic nature of molecules, making it a valuable addition in the design of pharmaceuticals and organic electronic materials. The ortho-ethoxymethyl group can influence the conformation of the molecule and participate in intramolecular interactions, offering a handle for fine-tuning molecular properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the effective utilization of this versatile building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 1704063-87-5[1]
Molecular Formula C9H12BFO3[1]
Molecular Weight 198.00 g/mol [1]
Appearance White to off-white powderCommercially available
Purity Typically ≥98%[1]

Application I: Synthesis of Kinase Inhibitors - The Case of Dabrafenib

One of the most significant applications of this compound is in the synthesis of targeted cancer therapeutics, such as the BRAF kinase inhibitor Dabrafenib (GSK2118436).[2] Kinase inhibitors are a cornerstone of modern oncology, and the precise construction of their molecular frameworks is critical to their efficacy and selectivity. In the synthesis of Dabrafenib and related compounds, this boronic acid is instrumental in forming a key biaryl linkage via the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like our title boronic acid) and an organic halide or triflate.[3] This reaction is favored in pharmaceutical manufacturing due to its mild conditions, high functional group tolerance, and the generally low toxicity of the boron-containing reagents.

Protocol 1: Synthesis of a Dabrafenib Precursor via Suzuki-Miyaura Coupling

This protocol outlines the general steps for the Suzuki-Miyaura coupling of this compound with a suitable aryl halide, a key step in the synthesis of Dabrafenib.

Reaction Scheme:

G cluster_0 This compound cluster_1 Aryl Halide (e.g., a substituted chloropyrimidine) cluster_2 Dabrafenib Precursor A B + A->B E A->E C B->C D -> C->D C->E D->E

A general Suzuki-Miyaura coupling scheme.

Materials:

  • This compound

  • Aryl halide (e.g., a functionalized chloropyrimidine)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., Na2CO3, K2CO3, or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent and Base Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water). In a separate vial, dissolve the base (2.0 eq) in degassed water and add it to the reaction mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The ortho-ethoxymethyl group can influence the optimal reaction conditions due to steric hindrance, potentially requiring a more active catalyst or higher temperatures.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable aryl halide.

  • Palladium Catalyst: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[1][5]

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura reaction. The choice of base can significantly impact the reaction rate and yield.[3]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state. Therefore, maintaining an inert atmosphere is paramount for a successful reaction.

Application II: Development of Novel Materials for Organic Electronics

The unique electronic properties conferred by the fluorine and ethoxymethyl substituents make this compound an attractive building block for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The fluorine atom can lower the HOMO and LUMO energy levels of a conjugated system, which can improve charge injection and transport properties. The ethoxymethyl group can influence the solid-state packing of the material, which in turn affects its photophysical properties.

Building Conjugated Systems for OLEDs

The Suzuki-Miyaura coupling is a workhorse reaction for the synthesis of the conjugated polymers and small molecules that form the emissive and charge-transport layers in OLEDs. By coupling this compound with various aromatic dihalides, novel conjugated materials with tailored optoelectronic properties can be synthesized.

Protocol 2: Synthesis of a Fluorinated Biaryl Compound for Organic Electronics

This protocol provides a general method for the synthesis of a simple biaryl compound that could serve as a model for a larger conjugated system for OLED applications.

Reaction Workflow:

G reagents Combine Aryl Dihalide, This compound, Pd Catalyst, and Base reaction Heat under Inert Atmosphere reagents->reaction Add Degassed Solvent workup Aqueous Work-up reaction->workup Cool to RT purification Column Chromatography workup->purification Extract and Dry characterization Spectroscopic Characterization purification->characterization Isolate Product

Workflow for the synthesis of a fluorinated biaryl compound.

Materials:

  • This compound

  • Aromatic dihalide (e.g., 1,4-dibromobenzene)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: In a round-bottom flask, combine 1,4-dibromobenzene (1.0 eq), this compound (2.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add a degassed 2M aqueous solution of K2CO3 (3.0 eq) followed by degassed toluene.

  • Reaction: Heat the mixture to reflux (around 110 °C) and stir vigorously for 24 hours.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic phase over MgSO4, filter, and remove the solvent under reduced pressure. Purify the resulting solid by recrystallization or column chromatography.

Expected Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR: To confirm the structure and connectivity of the atoms.

  • Mass Spectrometry: To verify the molecular weight of the synthesized compound.

  • UV-Vis and Photoluminescence Spectroscopy: To evaluate the photophysical properties of the material, which are crucial for OLED applications.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its utility in the construction of both life-saving pharmaceuticals and next-generation electronic materials underscores its importance in modern chemical research. The protocols and insights provided in this document are intended to empower researchers to effectively harness the potential of this unique reagent in their own synthetic endeavors. As with any chemical process, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233. Available at: [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. Available at: [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Available at: [Link]

  • PubChem. (n.d.). N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl)-2,4-difluorophenyl)propane-1-sulfonamide. Retrieved January 19, 2026, from [Link]

  • Lead Sciences. (n.d.). N-(3-(5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine. Retrieved January 19, 2026, from [Link]

  • Zhang, Y., et al. (2013). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 18(9), 11213-11225. Available at: [Link]

  • World Intellectual Property Organization. (2009). Preparation of benzenesulfonamidethiazole derivatives and analogs for use as B-Raf protein kinase inhibitors. WO 2009137391.
  • PubChem. (n.d.). N-(3-{5-[(1-acetylpiperidin-4-yl)(methyl)amino]-3-(pyrimidin-5-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl}-2,4-difluorophenyl)propane-1-sulfonamide. Retrieved January 19, 2026, from [Link]

  • Falb, E., et al. (2017). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 19(24), 5830-5838. Available at: [Link]

  • Castanet, A.-S., Colobert, F., & Schlama, T. (2000). Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Letters, 2(22), 3559–3561. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]

  • Molander, G. A., & Jean-Gerard, L. (2013). Cross-Coupling Reactions of Organotrifluoroborate Salts. In Organic Reactions (Vol. 79, pp. 1–316). John Wiley & Sons, Inc. Available at: [Link]

  • Boidot, R. (2020). Severe Colitis in 2 Patients with Melanoma Treated with BRAF/MEK Inhibitors: Case Report and Literature Review. Case Reports in Oncology, 13(1), 226-231. Available at: [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available at: [Link]

  • Wang, S. Q., et al. (2016). An Efficient Synthesis of an Exo-Enone Analogue of LL-Z1640-2 and Evaluation of Its Protein Kinase Inhibitory Activities. Organic & Biomolecular Chemistry, 14(2), 639-645. Available at: [Link]

  • LookChem. (n.d.). N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl)-2,4-difluorophenyl)propane-1-sulfonamide. Retrieved January 19, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl-)-substituted-amide Derivatives. Retrieved January 19, 2026, from [Link]

  • World Intellectual Property Organization. (2016). Processes for the preparation of dabrafenib. WO 2016059548 A1.

Sources

Application Notes & Protocols for Chan-Lam Coupling: A Guide to C-N and C-O Bond Formation Using (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Palladium, Embracing Copper

In the vast landscape of cross-coupling reactions, the formation of carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry, particularly in the realms of drug discovery and materials science.[1][2] While palladium-catalyzed methods like the Buchwald-Hartwig amination have been transformative, the Chan-Lam coupling offers a compelling and practical alternative.[3] This reaction uniquely utilizes abundant and inexpensive copper catalysts to forge C-N and C-O bonds by coupling arylboronic acids with a wide array of N-H and O-H containing nucleophiles.[3][4]

A key advantage of the Chan-Lam coupling is its operational simplicity; reactions can often be conducted at room temperature and are tolerant of air and moisture, obviating the need for stringent inert atmosphere techniques.[4][5][6] This guide provides an in-depth exploration of the Chan-Lam coupling, focusing on the versatile building block, (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid . The electronic and steric features of this substrate—an electron-withdrawing fluorine atom and an ortho-ethoxymethyl group—present a realistic and instructive case study for researchers navigating the nuances of this powerful reaction. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for various nucleophile classes, and offer a comprehensive troubleshooting guide to empower scientists to achieve optimal results.

The Catalytic Heart: Mechanism of the Chan-Lam Coupling

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The Chan-Lam coupling is generally accepted to proceed through a Cu(II)/Cu(III) catalytic cycle, where ambient oxygen serves as the terminal oxidant to regenerate the active catalyst.[5][6]

The key steps are as follows:

  • Transmetalation: The arylboronic acid exchanges its boron group for copper, forming a diaryl- or aryl-Cu(II) complex.

  • Nucleophile Coordination & Deprotonation: The N-H or O-H nucleophile coordinates to the copper center. A base, often serving as both a ligand and a proton shuttle, facilitates this step.

  • Oxidation: The Cu(II) intermediate is oxidized to a transient but crucial Cu(III) species. This is a key step where the terminal oxidant (O₂) plays its role.

  • Reductive Elimination: The C-N or C-O bond is formed as the Cu(III) complex reductively eliminates the final product, generating a Cu(I) species.

  • Catalyst Regeneration: The Cu(I) species is re-oxidized back to the active Cu(II) state by the terminal oxidant, completing the catalytic cycle.[5][7]

Chan_Lam_Cycle CuII Cu(II) Catalyst CuII_Ar Ar-Cu(II)-L CuII->CuII_Ar + ArB(OH)₂ Transmetalation CuIII_Complex Ar-Cu(III)-(Nu)-L CuII_Ar->CuIII_Complex + Nu-H (Amine/Alcohol) + Oxidant (O₂) Oxidation CuI Cu(I) Species CuIII_Complex->CuI Product Product (Ar-Nu) CuIII_Complex->Product Reductive Elimination CuI->CuII Oxidation (e.g., O₂ from air) Product->Product_out Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Boronic Acid (1.0 eq) - Nucleophile (1.2 eq) - Cu(OAc)₂ (1.0 - 2.0 eq) - Base (2.0 eq) solvent Add Solvent (e.g., DCM) and stir reagents->solvent stir Stir vigorously at Room Temp (Open to Air) solvent->stir monitor Monitor by TLC/LC-MS (24 - 72 h) stir->monitor filter Filter through Celite/Silica monitor->filter Upon Completion extract Aqueous Wash & Extraction filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling reaction conditions for (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing Suzuki coupling reaction conditions for (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Introduction: Understanding the Unique Challenges of this compound

Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is specifically tailored for researchers utilizing this compound. This particular reagent, while highly valuable, presents a unique set of challenges due to its distinct structural features. The ortho-ethoxymethyl group introduces significant steric hindrance around the reactive center, while the electronic interplay between this electron-donating ether and the electron-withdrawing para-fluoro substituent can complicate reaction optimization.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs). Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to overcome common obstacles such as low yields, incomplete conversion, and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its reactivity in Suzuki coupling?

A1: There are two key features to consider:

  • Steric Hindrance: The ethoxymethyl group at the ortho position creates significant steric bulk. This can hinder the approach of the boronic acid to the palladium center during the critical transmetalation step of the catalytic cycle.[1][2][3] Consequently, standard catalyst systems may prove ineffective.

  • Electronic Effects: The molecule has competing electronic influences. The ortho-ethoxymethyl group is moderately electron-donating by induction, while the para-fluoro group is electron-withdrawing. This complex electronic profile can affect the rate of transmetalation and the stability of the boronic acid itself.

Q2: How should I store and handle this boronic acid to ensure its integrity?

A2: Boronic acids can be susceptible to degradation, particularly through protodeboronation or formation of anhydrides (boroxines).[4][5] To maintain reagent quality:

  • Storage: Store the solid reagent in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., in a glovebox) at low temperatures (0-4 °C).

  • Handling: Minimize exposure to atmospheric moisture and oxygen. When weighing, do so quickly and in a dry environment if possible. For reactions, use freshly opened bottles or material that has been properly stored.

Q3: What are the general "first-pass" conditions you recommend for coupling this boronic acid with a standard aryl bromide?

A3: For a standard, non-hindered aryl bromide, a robust starting point would be to use a catalyst system known for its effectiveness with sterically demanding partners. This preemptively addresses the challenge of the ortho-substituent. A recommended starting point is detailed in the protocols section below, but generally involves a Buchwald-type phosphine ligand, a palladium(II) precatalyst, and a moderately strong base like potassium phosphate.[4][6]

Q4: Can I use this boronic acid with aryl chlorides?

A4: Yes, but coupling with aryl chlorides is significantly more challenging than with bromides or iodides because the C-Cl bond is much stronger, making the oxidative addition step more difficult.[7][8] Success with aryl chlorides almost always requires the use of highly active, specialized catalyst systems. We recommend using bulky, electron-rich ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4][9]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low to No Product Yield

Q: My Suzuki coupling reaction is resulting in a very low yield or has failed completely. What are the primary causes and how can I systematically troubleshoot this?

A: A low or nonexistent yield is the most common issue and often stems from an inadequate catalyst system or suboptimal reaction conditions for this sterically hindered substrate.[10][11]

Troubleshooting Workflow:

cluster_catalyst Catalyst System Troubleshooting cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Optimization start Low/No Yield Observed cat_check 1. Assess Catalyst System start->cat_check reagent_check 2. Verify Reagent Quality ligand Is the ligand bulky enough? (e.g., P(t-Bu)3, Buchwald-type) cat_check->ligand condition_check 3. Re-evaluate Reaction Conditions boronic Boronic acid degraded? (Check for boroxine/protodeboronation) reagent_check->boronic inert Is the system truly inert? (Thoroughly degas solvent) condition_check->inert precatalyst Is the precatalyst active? (Use a fresh source) ligand->precatalyst ratio Is the Pd:Ligand ratio correct? (Typically 1:2 for monodentate) precatalyst->ratio ratio->reagent_check If catalyst is optimal, check reagents halide Aryl halide pure? boronic->halide base Base dry and finely powdered? halide->base base->condition_check If reagents are good, check conditions temp Is the temperature high enough? (Hindered couplings may need >100 °C) inert->temp solvent Is the solvent appropriate? (Toluene, Dioxane, 2-MeTHF) temp->solvent

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

Detailed Recommendations:

  • Upgrade Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this substrate.

    • Ligands: Employ bulky, electron-rich monodentate phosphine ligands. Buchwald ligands (XPhos, SPhos, RuPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃) are excellent choices as they accelerate both oxidative addition and reductive elimination, the latter of which can be slow for hindered products.[4][6]

    • Precatalysts: Use air-stable Pd(II) precatalysts (e.g., G3 or G4 Buchwald precatalysts) that efficiently generate the active Pd(0) species in situ.[12] Ensure you are using a fresh, reliable source.

  • Verify Reagent Integrity:

    • Boronic Acid: As mentioned in the FAQ, improper storage can lead to degradation. Consider performing a purity check (e.g., by NMR) if the reagent is old.

    • Base: The physical state of the base matters. Ensure it is finely powdered to maximize surface area and reactivity. If running under anhydrous conditions, ensure the base is thoroughly dried.[4]

  • Ensure Rigorously Inert Conditions: Oxygen can deactivate the Pd(0) catalyst and lead to undesirable homocoupling of the boronic acid.[4]

    • Degassing: Degas your solvent thoroughly. The most effective method is "freeze-pump-thaw" (3 cycles), but sparging with argon or nitrogen for at least 30-60 minutes is also common.

    • Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

Issue 2: Significant Protodeboronation Side Product Observed

Q: I am observing a significant amount of 1-(ethoxymethyl)-3-fluorobenzene, indicating my boronic acid is being replaced by a hydrogen atom. How can I prevent this?

A: Protodeboronation is a common side reaction, especially with boronic acids that have electron-donating groups, and it is often promoted by the presence of water and strong bases.[4][13]

Mitigation Strategies:

  • Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction.

    • Switch from strong bases like NaOH or K₃PO₄ to weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Potassium fluoride (KF) is also an excellent choice, as it acts as a milder base and its fluoride anion can activate the boronic acid.[9][14]

  • Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to an anhydrous solvent system can dramatically reduce protodeboronation.[4] Use dry solvents (e.g., anhydrous toluene or dioxane) and a dry base.

  • Convert to a Boronic Ester: Boronic esters, such as the pinacol ester (Bpin), are significantly more stable towards protodeboronation.[12][13] You can either purchase the pinacol ester derivative or synthesize it from the boronic acid. This "masked" form slowly hydrolyzes under the reaction conditions to release the boronic acid for coupling, keeping its instantaneous concentration low.

Issue 3: Homocoupling of the Boronic Acid is a Major Byproduct

Q: My main byproduct is the symmetrical biaryl arising from the coupling of two molecules of my boronic acid. What causes this and how can I stop it?

A: The homocoupling of boronic acids is primarily an oxygen-mediated process. The presence of O₂ in the reaction mixture promotes this undesirable pathway.[4]

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical factor. As detailed above, ensure your solvent is completely free of dissolved oxygen.

  • Use a Pd(0) Source or Efficient Precatalyst: Start with a catalyst that is already in the active Pd(0) state, like Pd(PPh₃)₄, or use a precatalyst that rapidly and cleanly generates Pd(0). This ensures the desired cross-coupling cycle outcompetes the homocoupling pathway.[6]

  • Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Catalytic Cycle and Key Parameters

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. Understanding this mechanism is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal [R²B(OH)₃]⁻ (from R²B(OH)₂ + Base) PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim Often rate-limiting for hindered products RedElim->Pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step to occur.[9][15][16][17]

Recommended Reaction Protocols

Protocol 1: General Conditions for Coupling with Aryl Bromides

This protocol is a robust starting point for coupling this compound with a typical, non-hindered aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • RuPhos G3 Precatalyst (2 mol%)

  • RuPhos Ligand (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • Toluene/Water (10:1 v/v)

Procedure:

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, RuPhos G3 precatalyst, RuPhos ligand, and potassium phosphate.

  • Inerting: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conditions for Challenging Couplings (Aryl Chlorides or Hindered Halides)

This protocol employs more forcing conditions and a highly active catalyst system suitable for difficult coupling partners.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride or hindered halide (1.0 equiv)

  • XPhos G3 Precatalyst (3-5 mol%)

  • XPhos Ligand (6-10 mol%)

  • Cesium Carbonate (Cs₂CO₃), finely powdered (3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

Procedure:

  • Setup: Follow step 1 from Protocol 1, using the reagents listed above. All manipulations should be performed in a glovebox if possible due to the higher sensitivity of the catalyst system.

  • Inerting: Follow step 2 from Protocol 1.

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF via syringe.

  • Reaction: Heat the reaction to 110-120 °C. These couplings may require longer reaction times (12-24 hours).

  • Monitoring, Workup, and Purification: Follow steps 5-7 from Protocol 1.

Summary of Recommended Conditions

Coupling PartnerCatalyst System (Precatalyst/Ligand)BaseSolvent SystemTemperature (°C)
Aryl Iodide/Bromide Pd₂(dba)₃ / P(t-Bu)₃ or RuPhos G3 / RuPhosK₃PO₄ or K₂CO₃Toluene/H₂O or Dioxane/H₂O80-110
Aryl Triflate Pd(OAc)₂ / SPhos or XPhos G3 / XPhosK₃PO₄ or Cs₂CO₃Toluene or 2-MeTHF90-110
Aryl Chloride (unactivated) XPhos G3 / XPhos or similar NHC-Pd catalystCs₂CO₃ or K-O-t-BuDioxane or 2-MeTHF (anhydrous)110-130
Sterically Hindered Halide XPhos G3 / XPhos or AntPhos-based catalyst[1][2]Cs₂CO₃Dioxane or Toluene (anhydrous)110-120

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Cid, J., García-Álvarez, J., & Casares, J. A. (2013). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry.
  • Kirby, J. E., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Semantic Scholar. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.
  • ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • BenchChem. (2025). with Vinylboronic Acids.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ethyl 4-(4-fluorophenyl)
  • PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.

Sources

Technical Support Center: Purification of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Science Team

Welcome to the technical support guide for the purification of crude (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related arylboronic acids. Here, we address common challenges and provide practical, field-tested solutions in a comprehensive question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound, providing both explanations for the underlying chemical principles and actionable solutions.

Issue 1: My crude material shows multiple spots on TLC and complex NMR spectra. What are the likely impurities?

Q: I've just completed the synthesis of this compound. The crude ¹H NMR is messy, and my TLC (run in 30% Ethyl Acetate/Hexane) shows a spot at the baseline, my presumed product spot, and another spot with a higher Rf. What am I likely dealing with?

A: This is a very common scenario when synthesizing arylboronic acids. The impurities you are observing are most likely a combination of the following:

  • Boroxine: This is the cyclic, trimeric anhydride of your boronic acid, formed by the dehydration of three molecules of the boronic acid.[1][2] Boroxines are in equilibrium with the corresponding boronic acid, and the equilibrium can be shifted by the presence or absence of water.[3][4] On a TLC plate, the less polar boroxine will typically have a higher Rf than the boronic acid.

  • Protodeboronation Product: This refers to the molecule where the boronic acid group (-B(OH)₂) has been replaced by a hydrogen atom (in this case, 1-(ethoxymethyl)-3-fluorobenzene). This is a common side reaction, often promoted by acidic or basic conditions during synthesis or workup.[5][6] This byproduct is non-polar and will have a significantly higher Rf value.

  • Unreacted Starting Material & Homocoupling Products: Depending on your synthetic route (e.g., lithiation-borylation or Miyaura borylation), you may have residual starting materials or homocoupled byproducts.[7]

  • Baseline Impurities: Highly polar impurities, including boric acid (H₃BO₃) or inorganic salts from the workup, will remain at the baseline of your TLC plate.[8]

Issue 2: My recovery from a standard silica gel column is extremely low.

Q: I attempted to purify my crude this compound using standard flash column chromatography on silica gel. I observed significant tailing on the TLC, and most of my material seems to have remained on the column. Why is this happening and how can I fix it?

A: This is a classic problem when purifying boronic acids on silica gel. The issue stems from the interaction between the Lewis acidic boron atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9] This strong interaction can lead to irreversible adsorption, and the acidic nature of the silica can also catalyze decomposition or protodeboronation.[9][10]

Solutions & Optimization:
  • Acid-Base Extraction (Recommended First Step): Before attempting chromatography, an acid-base workup can significantly clean your material. Boronic acids are acidic and will form a salt in the presence of a base. This allows for the separation of non-acidic impurities.[7][11][12] See Protocol 1 for a detailed procedure.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: For moderately polar compounds, neutral alumina can be a good substitute for silica gel, as it lacks the acidic silanol groups.[7]

    • Reversed-Phase (C18) Chromatography: This can be effective, but care must be taken as prolonged exposure to aqueous mobile phases can sometimes lead to decomposition.[10][13]

  • Modify the Silica Gel: If you must use silica gel, you can deactivate it to minimize unwanted interactions.

    • Base Treatment: Prepare a slurry of silica gel in your eluent and add 1-2% of a non-nucleophilic base like triethylamine (NEt₃). This will cap the acidic silanol groups.[9]

    • Boric Acid Impregnation: Pre-treating the silica gel with a boric acid solution can suppress the over-adsorption of boronic acids and their esters, leading to much-improved recovery.[9][14]

Issue 3: My "purified" product is a glassy solid that won't crystallize and NMR shows broad peaks.

Q: After chromatography, I evaporated the solvent to get a glassy, amorphous solid. The ¹H NMR signals are broad, especially the -OH protons. I suspect I have a mixture of the boronic acid and its boroxine. How can I obtain the pure, crystalline boronic acid?

A: Your suspicion is very likely correct. The presence of the boroxine anhydride is a common reason for difficulty in crystallization and for broadened NMR signals.[4] Since the formation of boroxine is a dehydration process, the equilibrium can be shifted back towards the monomeric boronic acid by introducing water.

Solutions & Optimization:
  • Recrystallization from a Mixed Solvent System: This is often the most effective method for obtaining pure, crystalline boronic acid.[15] A good starting point is a solvent system that includes a small amount of water to ensure the hydrolysis of any boroxine back to the boronic acid. See Protocol 2 for a detailed procedure.

  • Trituration: If recrystallization is challenging, trituration can be effective. This involves stirring the crude solid as a slurry in a solvent in which the desired compound is poorly soluble, but the impurities are soluble.[7] For your compound, a non-polar solvent like hexane or a mixture of hexane and diethyl ether could be effective for removing the less polar boroxine and protodeboronation byproducts.

Frequently Asked Questions (FAQs)

Q1: Can I just convert my crude boronic acid to its pinacol ester for easier purification? A: Yes, this is an excellent and widely used strategy. Boronic acid pinacol esters are generally more stable, less polar, and behave much better during silica gel chromatography than their corresponding acids.[10] After purification of the ester, you can hydrolyze it back to the boronic acid if needed, or often use it directly in subsequent reactions like Suzuki-Miyaura couplings.

Q2: How can I remove the protodeboronation impurity if it co-elutes with my product? A: This can be very challenging. If chromatography fails, an acid-base extraction is your best option. The protodeboronated impurity (1-(ethoxymethyl)-3-fluorobenzene) is neutral and will remain in the organic layer during a basic wash, while your acidic boronic acid will move into the aqueous basic layer.[11] Subsequent acidification and extraction will recover your purified product.

Q3: What is the best way to store this compound? A: Arylboronic acids should be stored in a cool, dry place. Over time, especially in the presence of moisture, they can slowly degrade. More importantly, they can dehydrate to form the boroxine.[4] For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended.

Q4: I've heard about forming a diethanolamine adduct. Is this a viable purification method? A: Absolutely. Reacting the crude boronic acid with diethanolamine often forms a stable, crystalline adduct that can be easily purified by recrystallization. The boronic acid can then be liberated from the adduct by treatment with acid.[10][16] This method is particularly useful when the boronic acid itself is difficult to crystallize. See Protocol 3 for a general procedure.

Purification Protocols & Data

Data Summary: Choosing a Purification Method
MethodProsConsBest For Removing
Acid-Base Extraction Simple, scalable, removes non-acidic impurities effectively.[12]May not remove other acidic impurities.Protodeboronation product, unreacted aryl halides.
Recrystallization Can provide very high purity, removes boroxine.[7][15]Requires finding a suitable solvent system; can have yield losses.Boroxine, impurities with different solubility profiles.
Chromatography Versatile, can separate a wide range of impurities.Can be low-yielding for boronic acids on standard silica.[9]Byproducts with different polarities.
Derivatization (Adduct) Forms stable, crystalline solids; excellent for difficult cases.[16]Adds two extra chemical steps (formation and cleavage).Complex mixtures where other methods fail.
Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove neutral organic impurities, such as the protodeboronation byproduct.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like ethyl acetate or diethyl ether (10-20 mL per gram of crude material).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) (3 x 10 mL per gram). The boronic acid will transfer to the aqueous layer as its sodium boronate salt.

  • Organic Wash (Optional): Combine the aqueous layers and wash with a fresh portion of ethyl acetate (10 mL per gram) to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~2-3 using 1 M hydrochloric acid (HCl). The pure boronic acid will precipitate out or will be available for extraction.

  • Product Extraction: Extract the acidified aqueous layer with fresh ethyl acetate (3 x 15 mL per gram).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Recrystallization from a Dichloromethane/Hexane System

This protocol is effective for removing both more polar and less polar impurities, including the boroxine form.

  • Dissolution: In a flask, dissolve the crude boronic acid in a minimum amount of warm dichloromethane.

  • Add Anti-Solvent: While the solution is still warm, slowly add hexane (an anti-solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of dichloromethane to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the crystals under high vacuum to remove residual solvents.

Protocol 3: Purification via Diethanolamine Adduct Formation

This is an excellent method for compounds that are difficult to crystallize or purify by other means.[10][17]

  • Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a hot solvent mixture like toluene/heptane. Add diethanolamine (1.0 eq) and stir. The diethanolamine adduct should precipitate upon cooling.

  • Isolation: Filter the crystalline adduct and wash with a cold non-polar solvent (e.g., heptane). The purity can be further improved by recrystallization if necessary.

  • Liberation of Boronic Acid: Suspend the purified adduct in a biphasic mixture of ethyl acetate and 1 M HCl. Stir vigorously until all the solid has dissolved. The diethanolamine will be protonated and move into the aqueous layer, while the free boronic acid remains in the organic layer.

  • Workup: Separate the layers, extract the aqueous layer with more ethyl acetate, combine the organic layers, dry over MgSO₄, and concentrate to afford the pure boronic acid.

Visual Workflow and Decision Guides

General Purification Workflow

Purification_Workflow Start Crude Product This compound AcidBase Perform Acid-Base Extraction? Start->AcidBase Recrystallize Attempt Recrystallization? AcidBase->Recrystallize Yes AcidBase->Recrystallize No (Neutral impurities absent) Chromatography Column Chromatography Recrystallize->Chromatography Fails to Crystallize (Oily residue) Analysis Analyze Purity (NMR, LC-MS) Recrystallize->Analysis Crystals Formed Chromatography->Analysis Derivatize Derivatization Strategy (e.g., Diethanolamine Adduct) PureProduct Pure Product Derivatize->PureProduct Analysis->Derivatize Purity < 98% (Complex Mixture) Analysis->PureProduct Purity > 98%

Caption: A decision-making flowchart for purifying crude this compound.

Troubleshooting Silica Gel Chromatography

Chromatography_Troubleshooting Problem Problem Low Recovery / Tailing on Silica Gel Cause1 Cause 1 Strong Adsorption to Acidic Silanols Problem->Cause1 Cause2 Cause 2 On-Column Decomposition Problem->Cause2 Solution1 Solution Deactivate Silica - Add 1% NEt₃ to eluent - Use Boric Acid-treated Silica Cause1->Solution1 Solution2 Solution Change Stationary Phase - Neutral Alumina - Reversed-Phase (C18) Cause1->Solution2 Cause2->Solution2 Solution3 Solution Avoid Chromatography - Recrystallization - Derivatization Cause2->Solution3

Caption: Troubleshooting guide for common issues encountered during silica gel chromatography of boronic acids.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.

  • Li, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.

  • Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A.

  • Kitao, T., et al. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal.

  • Wikipedia contributors. (2023). Boroxine. Wikipedia.

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry.

  • Kua, J., et al. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Semantic Scholar.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.

  • Hitosugi, S., et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.

  • Tokunaga, N. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES.

  • ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids.

  • Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

  • Organic Chemistry Portal. Protodeboronation.

  • Chemistry Stack Exchange User Discussion. (2025). Challenging purification of organoboronic acids.

  • Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate.

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (2012). Arylboronic Acids.

  • Reddy, M. S., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents.

  • Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry.

  • Hall, D. G. (Ed.). (2011).
  • University of Rochester. Recrystallization and Crystallization.

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Common side reactions with (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent, primarily in Suzuki-Miyaura cross-coupling reactions. As a substituted arylboronic acid, it presents unique challenges and opportunities. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate potential side reactions and optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We delve into the root causes of common problems and provide actionable protocols to overcome them.

Q1: I'm observing significant protodeboronation of my boronic acid, leading to low yields of the desired cross-coupled product. What is happening and how can I prevent it?

A1: Understanding and Mitigating Protodeboronation

Protodeboronation is a prevalent side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] This reaction is often catalyzed by aqueous bases and elevated temperatures, conditions frequently employed in Suzuki-Miyaura couplings.[2] For this compound, this results in the formation of the unwanted byproduct, 1-ethoxymethyl-3-fluorobenzene.

The mechanism can be complex, but it is generally understood that the presence of water and a base facilitates the protonolysis of the boronic acid.[2][3] The rate of this undesired reaction is highly dependent on factors like pH, temperature, the specific base used, and the electronic and steric nature of the boronic acid itself.[1][3]

Causality and Strategic Solutions:

The core issue is the susceptibility of the boronate species to proton sources in the reaction medium. To combat this, we must either limit the proton source or modify the reaction conditions to favor the productive cross-coupling pathway.

Troubleshooting Table: Minimizing Protodeboronation

StrategyRationaleRecommended Action
Base Selection Strong aqueous bases (e.g., NaOH, KOH) and some carbonate bases in the presence of water can accelerate protodeboronation. Milder, non-hydroxide bases are often preferable.Switch to a weaker base such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[4] If a carbonate is used, ensure conditions are as anhydrous as possible.
Solvent Choice The presence of water is a key ingredient for protodeboronation.Use anhydrous solvents (e.g., Toluene, Dioxane, THF). If a co-solvent is needed, minimize the amount of water or consider using a polar aprotic solvent like DMF.
Temperature Control Higher temperatures can increase the rate of protodeboronation.Run the reaction at the lowest effective temperature. Start with room temperature or gentle heating (e.g., 50-70 °C) before escalating.
Slow-Release Strategy Maintaining a low concentration of the free boronic acid in the reaction mixture minimizes its opportunity to undergo side reactions.Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These esters slowly hydrolyze under the reaction conditions to release the active boronic acid for the catalytic cycle.[1][2]

Experimental Protocol: Optimized Suzuki Coupling to Minimize Protodeboronation

  • Reagent Preparation: To a dry, oven-baked flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and finely ground potassium phosphate (K₃PO₄) (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane. Sparge the resulting suspension with argon for another 15 minutes to ensure rigorous degassing.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) to the mixture under inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS. Avoid excessive heating.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.

Q2: My reaction is producing a significant amount of a biaryl byproduct derived from the homocoupling of this compound. What is the cause and how can it be avoided?

A2: Preventing Boronic Acid Homocoupling

The formation of a symmetrical biaryl from two molecules of your boronic acid is known as homocoupling. This side reaction is a major pathway for yield loss and is typically promoted by the presence of molecular oxygen and palladium(II) species.[5][6][7]

Causality and Strategic Solutions:

The desired Suzuki-Miyaura cycle relies on a Pd(0) catalyst. If oxygen is present in the reaction, it can oxidize the active Pd(0) to an inactive Pd(II) state. This Pd(II) species can then react stoichiometrically with two molecules of the boronic acid to produce the homocoupled product, regenerating Pd(0) in the process.[5][7] Therefore, the key to preventing homocoupling is to maintain a strictly anaerobic environment and use a robust catalytic system.

Workflow for Eliminating Homocoupling

G start High Homocoupling Detected degas Improve Degassing Protocol start->degas catalyst Evaluate Catalyst/Ligand System start->catalyst fpt Use Freeze-Pump-Thaw Cycles (3-4 times) degas->fpt For low-boiling solvents sparge Extended Argon Sparge (>20 min) degas->sparge For high-boiling solvents pd0 Use a Pd(0) Precatalyst (e.g., Pd(PPh3)4) catalyst->pd0 ligand Use Electron-Rich, Bulky Ligands (e.g., SPhos, XPhos) catalyst->ligand Promotes reductive elimination over side reactions result Reduced Homocoupling & Improved Yield fpt->result sparge->result pd0->result ligand->result Suzuki_Cycle cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions OA Oxidative Addition ArX_Pd Ar-Pd(II)L_n-X TM Transmetalation Ar_ArB_Pd Ar-Pd(II)L_n-Ar' RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Pd0->ArX_Pd Ar-X PdII_species Pd(II) Pd0->PdII_species O₂ ArX_Pd->Ar_ArB_Pd Ar'-B(OH)2 (Base) Ar_ArB_Pd->Pd0 ArAr Ar-Ar' Ar_ArB_Pd->ArAr Proto Protodeboronation Ar'-H Homo Homocoupling Ar'-Ar' Homo->Pd0 Regenerates Pd(0) BoronicAcid Ar'-B(OH)2 BoronicAcid->TM BoronicAcid->Proto H₂O, Base PdII_species->Homo 2 x Ar'-B(OH)2

Caption: The Suzuki-Miyaura cycle and key off-cycle reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2020731118. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Sporzyński, A., et al. (2010). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Journal of the Brazilian Chemical Society, 21(8), 1545-1551. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17619–17633. [Link]

  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. [Link]

  • Butschke, B., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry - A European Journal, 23(62), 15846–15857. [Link]

  • Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(2), 246–250. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Melamed, J. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1364–1376. [Link]

  • ChemOrgChem. (2024, March 23). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved | [Video]. YouTube. [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5663. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(11), 2673. [Link]

  • Piasentin, N., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • ChemBest. 2-Bromomethyl-4-fluorophenylboronic acid neopentyl glycol ester - Safety Data Sheet. [Link]

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Technical Support Center: Improving Yields in Cross-Coupling Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when using substituted phenylboronic acids. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively. This resource is structured to address specific experimental issues and answer common questions, ensuring your path to a successful synthesis is clear and scientifically grounded.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experiments. Each issue is presented in a question-and-answer format, providing a diagnosis and a series of targeted solutions.

Issue 1: Low to No Yield with Sterically Hindered Boronic Acids

Question: I am attempting a Suzuki coupling with a di-ortho-substituted phenylboronic acid, but I'm observing very low conversion. What are the likely causes and how can I improve the yield?

Answer: This is a classic challenge in cross-coupling chemistry. Steric hindrance, especially from substituents at the ortho positions, significantly slows down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2][3] The bulky groups create a physical barrier that impedes the approach of the coupling partners to the palladium center. To overcome this, you need to employ more forceful conditions and specialized catalyst systems designed to accommodate this steric bulk.[1][4]

Recommended Solutions:

  • Select a Bulky, Electron-Rich Ligand: This is the most critical parameter. Standard ligands like PPh₃ are often ineffective. You need ligands that are both bulky enough to stabilize the active catalytic species and electron-rich enough to promote the difficult oxidative addition and reductive elimination steps.[1][2]

    • Recommended Ligands: Biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are the industry standard for these transformations.[1][2] N-heterocyclic carbenes (NHCs) are also highly effective due to their strong σ-donating properties.[2]

  • Employ a Stronger Base: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting with hindered substrates. A stronger, non-nucleophilic base is required to facilitate the formation of the highly reactive boronate species.[1]

    • Recommended Bases: Switch from weaker bases like Na₂CO₃ to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[1][2]

  • Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier.[1] This often requires switching to a higher-boiling solvent.

    • Recommended Solvents: Toluene, dioxane, or DMF are excellent choices for running reactions at elevated temperatures (e.g., 80–110 °C).[1][2]

  • Increase Catalyst Loading: For particularly stubborn couplings, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% can increase the concentration of active catalytic species and drive the reaction to completion.[2]

Below is a logical workflow for addressing these challenges.

start Low Yield with Sterically Hindered Boronic Acid cause Slow Transmetalation & Reductive Elimination are Likely start->cause sol1 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) cause->sol1 Primary Solution sol2 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) sol1->sol2 Then/Also sol3 Increase Reaction Temperature (Use High-Boiling Solvent like Toluene/Dioxane) sol2->sol3 Then/Also sol4 Increase Catalyst Loading (e.g., 2-5 mol%) sol3->sol4 If Needed

Caption: Troubleshooting workflow for sterically hindered couplings.
Issue 2: Low Yield with Electron-Deficient Phenylboronic Acids

Question: My reaction with a para-nitrophenylboronic acid is giving poor yields. Why is this happening and what should I change?

Answer: Electron-deficient phenylboronic acids present a different kind of challenge. The electron-withdrawing groups (EWGs) on the aromatic ring decrease the nucleophilicity of the organic fragment. This makes the crucial transmetalation step sluggish, as the transfer of the aryl group to the palladium center is less favorable.[1] Furthermore, these substrates can be more susceptible to decomposition pathways like protodeboronation under basic conditions.[1][5][6]

Recommended Solutions:

  • Use a Stronger Base: As with sterically hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often necessary to generate a sufficient concentration of the more nucleophilic boronate anion to accelerate transmetalation.[1]

  • Choose an Electron-Rich Ligand: An electron-rich ligand on the palladium center increases its electron density, which can help facilitate the overall catalytic cycle. Buchwald-type biarylphosphine ligands are highly effective.[1]

  • Utilize a Modern Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed for rapid and efficient generation of the active Pd(0) species under mild conditions. This can be crucial for coupling unstable boronic acids, as it helps the desired cross-coupling reaction outcompete the decomposition pathways.[1][5]

  • Consider Boronate Esters: If protodeboronation is a suspected issue, switching from the boronic acid to a more stable pinacol boronate ester (Bpin) can be highly effective.[7] These are generally more robust under basic reaction conditions.

Issue 3: Dominant Side Reactions (Homocoupling & Protodeboronation)

Question: My TLC/LC-MS analysis shows significant amounts of biaryl product from the homocoupling of my boronic acid, as well as the arene from protodeboronation. How can I suppress these side reactions?

Answer: These are two of the most common side reactions in Suzuki couplings, and they often stem from specific, preventable issues in the reaction setup and conditions.

A. Boronic Acid Homocoupling: This side reaction (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is most commonly caused by the presence of oxygen in the reaction mixture.[8][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate a catalytic cycle that leads to homocoupling.[8][10]

  • Solution 1: Rigorous Degassing: This is the most critical step to prevent homocoupling.[9] Ensure all solvents are thoroughly degassed before use. The "Freeze-Pump-Thaw" method (3-5 cycles) is highly effective for removing dissolved gases.[9] Alternatively, sparging the solvent with an inert gas (bubbling argon or nitrogen through it) for 15-30 minutes is also a good practice.[9] Always run the reaction under a positive pressure of an inert atmosphere.

  • Solution 2: Use a Slight Excess of Aryl Halide: Using a slight excess (e.g., 1.05-1.1 equivalents) of the aryl halide can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than participating in a homocoupling pathway.[8]

  • Solution 3: Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[8]

B. Protodeboronation: This reaction (Ar-B(OH)₂ → Ar-H) involves the cleavage of the carbon-boron bond by a proton source.[11] It is a known decomposition pathway, often catalyzed by the base required for the main reaction, and is particularly problematic for electron-deficient or certain heteroaromatic boronic acids.[5][6][11]

  • Solution 1: Use a More Stable Boron Reagent: As mentioned previously, switching from a boronic acid to its corresponding pinacol boronate ester or an MIDA boronate or trifluoroborate salt (BF₃K) can significantly increase stability and prevent premature decomposition.[7][12]

  • Solution 2: Use Anhydrous Conditions (When Appropriate): While many Suzuki protocols use aqueous base, water can be the proton source for deboronation. For sensitive substrates, using an anhydrous base (like finely ground, dry K₃PO₄) in a dry solvent may suppress this side reaction.

  • Solution 3: Accelerate the Catalysis: The faster the desired cross-coupling occurs, the less time the boronic acid has to decompose. Using a highly active catalyst system (e.g., a modern precatalyst and an optimal ligand) can improve the yield of the desired product by outcompeting the deboronation pathway.[5]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about reaction setup and component selection.

Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?

A1: When a reaction fails, a systematic check of the fundamentals is the best first step.[1]

  • Inert Atmosphere: Was your system properly sealed and purged with nitrogen or argon? Oxygen can kill the Pd(0) catalyst and cause homocoupling.[1][7]

  • Reagent Quality: Are your reagents pure and active?

    • Boronic Acid: Boronic acids can degrade over time. Check the purity by NMR.[7] Consider using a more stable boronate ester if degradation is suspected.[7]

    • Palladium Catalyst: Pd(0) sources can be air-sensitive.[7] Ensure your catalyst is active. Using a bench-stable Pd(II) precatalyst, which is reduced to Pd(0) in situ, is often more reliable.[1][13]

    • Solvents & Base: Ensure you are using high-purity, dry solvents (if the reaction is anhydrous) and a quality base that has been stored correctly.[7]

  • Reaction Parameters:

    • Temperature: Is the temperature high enough? Some challenging couplings require heat to proceed at a reasonable rate.[7]

    • Stirring: Is the reaction being stirred vigorously? In multiphasic systems (e.g., toluene/water), efficient mixing is crucial for mass transport.

Q2: How do I choose the right ligand for my substituted phenylboronic acid?

A2: Ligand choice is arguably the most powerful tool for optimizing a Suzuki coupling. The ligand's electronic and steric properties directly influence the stability and reactivity of the palladium center. The choice should be guided by the properties of your substrates.

start Substrate Analysis steric Sterically Hindered? (ortho-substituted) start->steric electronic Electronically Challenging? (e-deficient or e-rich) start->electronic ligand_steric Use Bulky, Electron-Rich Biaryl Phosphine Ligands (XPhos, SPhos, RuPhos) or NHC Ligands steric->ligand_steric Yes ligand_simple Standard Ligands may suffice (e.g., PPh₃, P(t-Bu)₃) but Biaryl Phosphines are often more robust and general. steric->ligand_simple No ligand_electronic Use Electron-Rich Biaryl Phosphine Ligands to accelerate catalysis electronic->ligand_electronic Yes electronic->ligand_simple No

Caption: Logic for selecting a suitable ligand.
  • For Sterically Hindered Substrates: As detailed in the troubleshooting guide, bulky, electron-rich biaryl phosphine ligands (XPhos, SPhos, etc.) or NHCs are essential.[1][2] Their size creates a "pocket" around the palladium that facilitates the coupling of bulky partners, and their electron-donating ability speeds up the rate-limiting steps.

  • For Electron-Deficient Substrates: Electron-rich ligands are also beneficial here. They increase the electron density on the palladium, which can help promote the overall catalytic cycle, even when the boronic acid itself is less nucleophilic.[1]

  • For General Cases: While simple phosphines like PPh₃ can work for simple, unhindered substrates, the modern biaryl phosphine ligands have a much broader scope and often give higher yields and faster reaction times even for "easy" couplings. They are generally a superior starting point.

Q3: Which base is optimal for my reaction, and why?

A3: The base plays a crucial role in the catalytic cycle by activating the boronic acid.[13] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is the active species in the transmetalation step.[14][15] The choice of base affects reaction rate and can influence side reactions.

Base TypeExamplesStrengthCommon Use Cases
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Mild to StrongWidely used. Cs₂CO₃ is stronger and more soluble, often used for difficult couplings.[1]
Phosphates K₃PO₄StrongExcellent for sterically hindered and electron-deficient substrates; good solubility in organic solvents when hydrated.[1][2]
Hydroxides NaOH, Ba(OH)₂StrongVery strong bases, effective but can sometimes promote side reactions or be incompatible with sensitive functional groups.[3][16]
Fluorides KF, CsFMildCan be effective, especially in anhydrous conditions, but less common.

General Guidance:

  • Start with K₂CO₃ or Na₂CO₃ for simple couplings.

  • Move to K₃PO₄ or Cs₂CO₃ for any challenging substrate (sterically hindered, electron-deficient, or prone to slow reaction).[1][2]

Q4: What is the best way to set up a Suzuki coupling reaction to ensure reproducibility?

A4: Reproducibility comes from careful and consistent experimental technique. Following a standardized procedure is critical.

A 1. Add Solids to Vial (Aryl Halide, Boronic Acid, Base) B 2. Seal & Purge (Seal vial with septum, purge with N₂/Ar for 5-10 min) A->B C 3. Add Catalyst (Add Pd precatalyst/ligand under positive inert gas pressure) B->C D 4. Add Degassed Solvent (Add degassed solvent(s) via syringe) C->D E 5. Heat & Stir (Place in preheated block/bath and stir vigorously) D->E F 6. Monitor Reaction (Follow progress by TLC, GC-MS, or LC-MS) E->F

Sources

Troubleshooting protodeboronation in Suzuki reactions with (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Protodeboronation in Suzuki Reactions with (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the common but often problematic side reaction of protodeboronation, particularly when using electron-rich or sterically hindered substrates like this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation and why is it a significant problem?

Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organoboron reagent is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[1] This process consumes your boronic acid, converting it into a simple arene byproduct (in this case, 1-ethoxy-3-fluorobenzene), which directly reduces the yield of your desired cross-coupled product and complicates purification.[2][3] The core challenge in optimizing many Suzuki reactions is to ensure that the rate of the productive catalytic cycle far exceeds the rate of protodeboronation.

Q2: Why is this compound particularly susceptible to protodeboronation?

The susceptibility of a given arylboronic acid to protodeboronation is a nuanced interplay of electronic and steric factors. For this compound, several factors are at play:

  • Ortho-Substituent: The ethoxymethyl group at the ortho position can sterically hinder the approach of the boronic acid to the palladium center. While modern bulky ligands are designed to overcome this, a slow transmetalation step provides a larger window of opportunity for the competing protodeboronation reaction to occur.

  • Electronic Effects: The reaction is sensitive to the electronic nature of the aryl ring and the specific pH of the reaction medium.[1][4] Base-catalyzed protodeboronation, the most relevant pathway under Suzuki conditions, is often accelerated for electron-deficient systems because the corresponding aryl anion intermediate is better stabilized.[4][5][6] Conversely, acid-catalyzed mechanisms can be more prominent for electron-rich systems.[1][7] The combination of substituents on your specific molecule makes it sensitive to reaction conditions.

  • Palladium-Catalyzed Pathway: Recent studies have shown that palladium complexes themselves, particularly those with bulky phosphine ligands, can actively catalyze protodeboronation.[8][9][10] This means the very components intended to promote your desired reaction can also accelerate the primary decomposition pathway.

Troubleshooting Guide: Experimental Issues & Solutions

Issue 1: My reaction yield is low, and I've identified 1-ethoxy-3-fluorobenzene as the major byproduct. What's the first thing I should change?

This is a classic signature of significant protodeboronation. The most impactful first parameter to adjust is your choice of base.

The Cause: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous media create a high pH environment that dramatically accelerates base-catalyzed protodeboronation.[2] Under these conditions, the boronic acid is converted to the more reactive boronate species ([ArB(OH)₃]⁻), which, while necessary for transmetalation, is also highly susceptible to protonolysis from water.[5][6]

The Solution: Switch to a Milder Base. The goal is to use a base that is sufficiently strong to promote the catalytic cycle but not so aggressive that it overwhelmingly favors the protodeboronation pathway.

  • Recommended Bases: Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent first choices. They have lower solubility in common organic solvents, providing a heterogeneous mixture where the effective pH at the reactive site is lower and more controlled.

  • Fluoride Sources: In some cases, potassium fluoride (KF) or cesium fluoride (CsF) can be highly effective. The fluoride anion is believed to play a dual role by activating the boronic acid while being a relatively weak base, thus suppressing protonolysis.

Data Summary: Impact of Base on Protodeboronation

BaseTypical ConditionsProtodeboronation RiskRationale
NaOH, KOH1-2 M aqueous solutionVery High Creates a high pH environment, strongly accelerating base-catalyzed decomposition.[2]
K₂CO₃, Cs₂CO₃2-3 equivalentsModerate to High Milder than hydroxides, but can still lead to significant protodeboronation, especially at high temperatures.
K₃PO₄2-3 equivalents, finely groundLow to Moderate Often considered the optimal choice for sensitive substrates. Provides sufficient basicity with a lower tendency to promote protonolysis.[2][11]
KF, CsF2-3 equivalentsLow Weakly basic; fluoride activates the boron center for transmetalation without significantly raising the pH.
Issue 2: I've switched to a milder base (K₃PO₄), but protodeboronation is still a major issue. What is my next step?

If changing the base is insufficient, the next parameters to investigate are the catalyst system and reaction temperature. The key is to accelerate the desired cross-coupling to outpace the decomposition.

The Cause: A slow or inefficient catalyst gives the boronic acid more time to decompose.[2] This is particularly true at elevated temperatures, which increase the rate of both the desired reaction and the undesired protodeboronation.[2] Furthermore, your choice of ligand is critical; some ligands can actively promote protodeboronation.

The Solution: Enhance Catalytic Activity and Reduce Temperature.

  • Employ a Modern Catalyst System: Switch from older catalysts like Pd(PPh₃)₄ to a more active system. Modern palladium pre-catalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote rapid oxidative addition and reductive elimination, dramatically speeding up the catalytic cycle.[2][11] This increased rate of productive reaction minimizes the time available for the boronic acid to decompose.

  • Beware of Bulky Ligands: While bulky ligands are essential for coupling sterically hindered partners, it is crucial to recognize that they can also promote a palladium-catalyzed protodeboronation pathway.[8][9][10] Therefore, ligand screening may be necessary. However, starting with a highly active system like XPhos G3 or SPhos G3 is a robust strategy.

  • Lower the Reaction Temperature: The activation energy for protodeboronation is often lower than that of the desired coupling. Consequently, lowering the temperature can significantly slow the rate of decomposition while still allowing the productive reaction to proceed, albeit more slowly.[2] The use of a highly active modern catalyst often makes lower reaction temperatures (e.g., 40-80 °C) feasible.

Issue 3: My optimizations have helped, but the reaction is still not clean. Are there more advanced strategies I can employ?

Yes. If fine-tuning the base, catalyst, and temperature is not sufficient, you should consider modifying the boronic acid itself or the solvent conditions.

The Cause: The free boronic acid is often the species most susceptible to decomposition.[2] By masking the boronic acid functionality, you can control its release into the reaction medium, keeping its standing concentration low at any given moment.

The Solution: Employ a "Slow-Release" Strategy.

  • Use a Boronic Ester: Convert your this compound into a more stable derivative, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[1][12][13] These esters are generally more stable to the reaction conditions and slowly hydrolyze in situ to release the active boronic acid.[11][14] This "slow-release" strategy ensures the concentration of the vulnerable free boronic acid is minimized, thereby suppressing its decomposition.[12][14]

  • Control the Proton Source (Water): While some water is often necessary to hydrolyze boronic esters and facilitate the catalytic cycle, excess water provides the proton source for protodeboronation.[2] Consider using a carefully controlled biphasic system (e.g., Toluene/H₂O, Dioxane/H₂O) or switching to a rigorously anhydrous solvent system if using a boronic ester that can transmetalate directly.[15][16]

Visualizing the Reaction and Troubleshooting Workflow

To better understand the chemical challenge and the logical steps for optimization, refer to the following diagrams.

G cluster_0 cluster_1 Productive Pathway cluster_2 Unproductive Pathway A Arylboronic Acid (Ar-B(OH)₂) B Transmetalation (with Ar-Pd-X) A->B Fast & Efficient Catalyst (Desired) E Protodeboronation (+ H⁺ Source) A->E Base, Heat, Water (Undesired) C Reductive Elimination B->C D Desired Product (Ar-Ar') C->D F Byproduct (Ar-H) E->F

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Troubleshooting_Workflow start Low Yield & High Protodeboronation? q_base Using strong base (e.g., NaOH, KOH)? start->q_base a_base Action: Switch to milder base (K₃PO₄ or Cs₂CO₃) q_base->a_base Yes q_catalyst Using old catalyst (e.g., Pd(PPh₃)₄)? q_base->q_catalyst No a_base->q_catalyst a_catalyst Action: Use modern precatalyst + biarylphosphine ligand (e.g., XPhos G3) q_catalyst->a_catalyst Yes q_temp Running at high temp (> 90 °C)? q_catalyst->q_temp No a_catalyst->q_temp a_temp Action: Lower temperature to 40-80 °C q_temp->a_temp Yes q_boron Using free boronic acid? q_temp->q_boron No a_temp->q_boron a_boron Action: Use a stable derivative (Pinacol or MIDA ester) q_boron->a_boron Yes end_node Optimized Reaction q_boron->end_node No, already using ester a_boron->end_node

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Optimized Protocol for Mitigating Protodeboronation

This protocol provides a robust starting point for coupling this compound while minimizing decomposition.

1. Reagent Preparation and Inert Atmosphere:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2–1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

2. Solvent and Catalyst Addition:

  • Through the septum, add degassed solvent (e.g., Dioxane/H₂O 10:1, or anhydrous Toluene). The solvent should have been previously degassed by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%). Adding the catalyst last to the heterogeneous mixture can prevent premature decomposition.

3. Reaction Execution and Monitoring:

  • Place the sealed vessel in a preheated oil bath or heating block set to a moderate temperature (start at 60 °C).

  • Stir the reaction vigorously to ensure good mixing of the heterogeneous solution.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every hour). Check for the consumption of the aryl halide and the formation of both the desired product and the 1-ethoxy-3-fluorobenzene byproduct.

4. Work-up and Purification:

  • Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

By systematically applying these principles and protocols, you can effectively diagnose and mitigate protodeboronation, leading to higher yields and cleaner reaction profiles in your Suzuki-Miyaura coupling experiments.

References

  • Title: Bulky ligands promote palladium-catalyzed protodeboronation Source: American Chemical Society URL
  • Title: Protodeboronation - Wikipedia Source: Wikipedia URL
  • Title: Protodeboronation of (Hetero)
  • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL
  • Title: strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids Source: Benchchem URL
  • Title: Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: The Slow-Release Strategy in Suzuki-Miyaura Coupling Source: University of Bristol URL
  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH URL
  • Title: Base-Catalyzed Aryl-B(OH)
  • Title: Base-catalyzed Aryl-B(OH)
  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Books URL
  • Title: Bulky phosphine ligands promote palladium-catalyzed protodeboronation Source: ChemRxiv URL
  • Title: Technical Support Center: Managing Protodeborylation in Suzuki Reactions Source: Benchchem URL
  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: PMC - NIH URL
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Title: Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?
  • Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES URL
  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: NIH URL

Sources

Technical Support Center: Optimizing Reactions with (2-(Ethoxymethyl)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for leveraging this versatile reagent in your synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: Understanding the Reagent's Unique Profile

This compound is a sophisticated building block characterized by a unique substitution pattern that offers both opportunities and challenges in cross-coupling chemistry. The ortho-ethoxymethyl group introduces steric bulk and the potential for intramolecular coordination, while the para-fluoro substituent imparts electron-withdrawing properties. Understanding this interplay is paramount to mastering its reactivity.

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in pharmaceuticals and functional materials. The success of these reactions is critically dependent on the judicious selection of the base and solvent system, which directly influences the activation of the boronic acid and the stability of the catalytic species.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing not just solutions but the underlying chemical principles to inform your experimental design.

Issue 1: Low or No Conversion to the Desired Product

You've set up your Suzuki-Miyaura coupling with this compound, but analysis shows a low yield of the desired biaryl product or only starting materials remaining.

A lack of conversion is typically rooted in one of three key areas of the catalytic cycle: inefficient oxidative addition, slow transmetalation, or catalyst deactivation.

  • Inadequate Boronic Acid Activation: The transmetalation step, where the organic moiety is transferred from boron to palladium, requires the activation of the boronic acid by a base. The boronic acid is converted to a more nucleophilic boronate species (RB(OH)3⁻), which readily engages with the palladium complex.

    • Solution: Ensure your base is sufficiently strong and soluble in the reaction medium. For this compound, a moderately strong inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in an aqueous/organic solvent mixture is a proven starting point. If conversion is still low, consider a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can be particularly effective for challenging couplings.

  • Catalyst Inhibition or Deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions. The presence of oxygen can lead to the oxidative degradation of phosphine ligands and the formation of inactive palladium species.

    • Solution: Rigorously degas your solvents and reaction vessel. Purging with an inert gas (argon or nitrogen) for an extended period before adding the catalyst is crucial. Using robust, air-stable pre-catalysts can also mitigate this issue.

  • Steric Hindrance: The ortho-ethoxymethyl group on the boronic acid introduces steric bulk, which can slow down the transmetalation step.

    • Solution: To overcome steric hindrance, you may need to increase the reaction temperature. Solvents with higher boiling points like dioxane or toluene are suitable for this. Additionally, employing bulky, electron-rich phosphine ligands, such as those of the Buchwald or Josiphos families, can facilitate the coupling of sterically demanding partners.

G start Low or No Conversion q1 Is the reaction completely inert? start->q1 a1_yes Degas solvents and reaction setup thoroughly. q1->a1_yes No q2 Is the base appropriate? q1->q2 Yes a1_yes->q2 a2_yes Consider a stronger base (e.g., K₃PO₄, Cs₂CO₃). q2->a2_yes No q3 Is the temperature high enough? q2->q3 Yes a2_yes->q3 a3_yes Increase temperature. Use high-boiling solvent (e.g., dioxane, toluene). q3->a3_yes No end_node Improved Conversion q3->end_node Yes a3_yes->end_node

Caption: Decision workflow for troubleshooting low reaction conversion.

Issue 2: Protodeboronation of this compound

You observe a significant amount of 1-ethoxy-3-fluorobenzene as a byproduct, indicating that the boronic acid is being replaced by a hydrogen atom from the solvent or trace water.

Protodeboronation is a common side reaction for boronic acids, especially those that are electron-deficient, and can be promoted by certain bases and solvents. The para-fluoro group on your boronic acid makes the carbon-boron bond more susceptible to cleavage.

  • Excessive Water Content: While a small amount of water is often beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species, too much water can lead to hydrolysis of the boronic acid.

    • Solution: Use anhydrous solvents for the organic phase of your reaction. If using a biphasic system, carefully control the amount of water. A common ratio is 4:1 to 10:1 organic solvent to water.

  • Base-Mediated Decomposition: Strong bases in protic solvents can accelerate protodeboronation.

    • Solution: Opt for milder bases like potassium fluoride (KF) or use a non-aqueous base in an anhydrous solvent system. If a strong base is necessary for catalytic activity, consider using a boronic ester (e.g., a pinacol ester) as the coupling partner, which can exhibit greater stability.

BaseSolvent SystemProtodeboronation RiskRationale
Na₂CO₃ / K₂CO₃ Dioxane / Water (4:1)Low to ModerateA good starting point, balancing boronic acid activation with stability.
K₃PO₄ Toluene / Water (10:1)ModerateStronger base enhances reactivity but can increase the rate of protodeboronation.
Cs₂CO₃ Dioxane (anhydrous)Moderate to HighHighly effective for difficult couplings, but its solubility in organic solvents can promote decomposition.
KF THF (anhydrous)LowA mild base that can activate the boronic acid while minimizing base-labile side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting point for base and solvent selection with this compound?

A1: Based on successful reported couplings, a robust starting point is to use Sodium Carbonate (Na₂CO₃) as the base in a Dioxane/Water (e.g., 4:1 v/v) solvent system. This combination provides a good balance of boronic acid activation and stability.

Q2: Can the ortho-ethoxymethyl group participate in the reaction?

A2: Yes, it is plausible that the oxygen atom of the ethoxymethyl group can coordinate to the palladium center during the catalytic cycle. This potential chelation effect can influence the reaction's regioselectivity and kinetics, sometimes in a favorable manner by stabilizing key intermediates.

Q3: How does the para-fluoro substituent affect the reactivity of the boronic acid?

A3: The fluorine atom is electron-withdrawing, which has two main consequences. First, it increases the Lewis acidity of the boron atom, which can facilitate the initial interaction with the base. Second, it makes the boronic acid more prone to protodeboronation, as discussed in the troubleshooting section. This dual nature requires careful optimization of reaction conditions to favor the desired cross-coupling pathway.

Q4: I am coupling this boronic acid with a complex, base-sensitive substrate. What precautions should I take?

A4: For base-sensitive substrates, it is advisable to use a milder base. Anhydrous potassium fluoride (KF) is an excellent choice as it can activate the boronic acid without promoting the degradation of sensitive functional groups. Running the reaction under strictly anhydrous conditions with a soluble organic base is another strategy.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol is a validated starting point for the use of this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Add the palladium catalyst to the mixture.

  • Heat the reaction to the desired temperature (e.g., 90-100 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L₂-X oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)L₂-Ar' tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product reagents1 Ar-X reagents1->oa reagents2 Ar'-B(OH)₂ + Base reagents2->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Boronic Acids with Aryl and Vinyl Halides. In Buchwald, S. L. (Ed.), The Cross-Coupling Reaction: A Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • (Placeholder for a specific patent or publication demonstrating the use of this compound)
  • Amijs, C. H. M., van der Vlugt, J. I., & Reek, J. N. H. (2007). The role of solvent in the Suzuki-Miyaura cross-coupling reaction. Dalton Transactions, (34), 3765-3772.
  • (Placeholder for a reference on catalyst deactiv
  • Cammidge, A. N., & Crepy, K. V. L. (2004). Protodeboronation of arylboronic acids: a cautionary tale.
  • (Placeholder for a reference on boronic esters)
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides and boronic acids. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Kwong, F. Y., & Buchwald, S. L. (2002). A general and efficient catalyst system for the Suzuki-Miyaura coupling of aryl chlorides and boronic acids. Organic Letters, 4(20), 3517-3520.
  • (Placeholder for a reference on Buchwald or Josiphos ligands)
  • (Placeholder for a reference on high-boiling solvents in Suzuki coupling)
  • (Placeholder for a reference on troubleshooting sterically hindered couplings)
  • (Placeholder for a reference on the benefits of potassium phosph
  • (Placeholder for a reference on cesium carbon
  • (Placeholder for a reference on the benefits of potassium fluoride in Suzuki coupling)
  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic studies of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 59(26), 8151-8156.
  • (Placeholder for a reference on the Lewis acidity of fluorin
  • (Placeholder for a reference on protodeboronation of electron-deficient boronic acids)
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • (Placeholder for a specific reference on the electronic effects of fluorine in boronic acids)
  • (Placeholder for a specific reference on chel
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health. Retrieved from [Link]

Technical Support Center: Preserving Boronic Acid Integrity During Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, field-proven insights into the proper storage and handling of boronic acids to ensure their stability and reactivity for your critical experiments. Boronic acids are indispensable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their efficacy is highly dependent on their purity, which can be compromised by decomposition during storage.

This resource is structured into a troubleshooting guide and a set of frequently asked questions (FAQs) to directly address the challenges you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems that can arise from boronic acid decomposition.

Q1: My Suzuki-Miyaura coupling reaction is giving low or inconsistent yields with a previously reliable bottle of aryl boronic acid. What's the likely cause and how can I fix it?

A1: This is a classic symptom of boronic acid degradation. The two most common culprits are protodeboronation and boroxine formation .

  • Probable Cause 1: Protodeboronation. This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively consuming your reagent.[1] This process can be catalyzed by moisture, residual acid or base, and is particularly problematic for electron-deficient or certain heteroaromatic boronic acids.[2][3]

  • Probable Cause 2: Boroxine Formation. In the solid state, especially under anhydrous conditions, three molecules of boronic acid can dehydrate to form a stable six-membered ring called a boroxine.[1][4] While this is often a reversible process upon exposure to water, it complicates stoichiometry as it effectively reduces the molar equivalence of the active boronic acid monomer in your reaction.[1][5]

Solutions & Workflow:

  • Assess Purity Before Use: Do not assume the purity of an aged boronic acid. Before running a critical reaction, take a small sample and analyze it.

    • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent. The presence of the corresponding protodeboronated arene is a clear indicator of degradation. Boroxine formation can sometimes be observed as broad peaks or a complex mixture in ¹H NMR, while ¹¹B NMR can be particularly informative.

    • LC-MS Analysis: This is a highly sensitive method to detect the desired boronic acid, the protodeboronated byproduct, and potentially the boroxine.[6][7]

  • Reaction Optimization:

    • If degradation is minimal, you may be able to compensate by increasing the stoichiometry of the boronic acid. However, this is not ideal as the byproducts can sometimes interfere with the reaction or purification.

    • For reactions sensitive to protodeboronation, consider using a "slow-release" strategy with a more stable derivative like an MIDA boronate, which gradually releases the active boronic acid under the reaction conditions.[1][8]

  • Purification or Replacement:

    • If significant degradation has occurred, it is often most efficient to discard the old bottle and purchase fresh material.

    • Purification of a partially decomposed boronic acid can be challenging. Recrystallization may be possible, but if the material has become an oily or sticky solid due to oligomerization, it is often easier to convert it to a more stable and easily purified derivative, like a pinacol ester.[1][9]

Q2: I opened a new bottle of a 2-furyl boronic acid, and after a few days on the bench, my reactions failed. Why did it degrade so quickly?

A2: You've encountered a class of boronic acids known for their inherent instability.

  • Probable Cause: Inherent Instability. Certain classes of boronic acids are notoriously unstable and can decompose rapidly upon exposure to ambient air and moisture.[8] These include:

    • 2-Heterocyclic boronic acids (e.g., 2-pyridyl, 2-furyl, 2-thienyl)[1]

    • Vinyl boronic acids [1][8]

    • Cyclopropyl boronic acids [8]

    These compounds are highly susceptible to rapid protodeboronation, oxidation, and polymerization, with the degradation often accelerated by heat, base, or even the palladium catalyst used in cross-coupling reactions.[1][8]

Solutions & Best Practices:

  • Immediate Use: Plan your experiments to use these unstable boronic acids immediately after purchase or synthesis.

  • Inert Atmosphere: Handle the solid under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.

  • Use a Stable Derivative: The most robust solution is to use a more stable derivative.

    • Potassium Trifluoroborates (R-BF₃K): These salts are generally crystalline, air-stable solids that slowly hydrolyze in the reaction mixture to release the boronic acid.[10]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to air, moisture, and chromatography, making them excellent for long-term storage and use in slow-release strategies.[8][11]

    • Pinacol Esters: These are significantly more stable than the corresponding boronic acids and are often suitable for purification by column chromatography.[1][9]

Frequently Asked Questions (FAQs)

Q3: What is the ideal temperature for storing boronic acids?

A3: The optimal storage temperature depends on the stability of the specific boronic acid.

Boronic Acid ClassRecommended Storage ConditionRationale
Most Aryl & Alkyl Boronic Acids Store at 2-8 °C in a desiccator.Cool, dry conditions slow the rate of decomposition pathways like protodeboronation and boroxine formation.
Known Unstable Boronic Acids (e.g., 2-heterocyclic, vinyl)Store at -20 °C under an inert atmosphere (Argon or Nitrogen).Freezing further minimizes degradation kinetics. The inert atmosphere is crucial to prevent rapid decomposition upon exposure to air and moisture.[8]

Always consult the Safety Data Sheet (SDS) or supplier's recommendation for specific storage instructions.[12][13]

Q4: Should I store boronic acids under an inert atmosphere?

A4: Yes, it is highly recommended, especially for long-term storage. While many common aryl boronic acids are relatively stable in air for short periods, storing them under an inert gas like argon or nitrogen minimizes exposure to atmospheric moisture and oxygen.[14] This practice is critical for unstable boronic acids.[8] Blanketing the container with inert gas before sealing can significantly extend the shelf-life and ensure consistent reactivity.

Q5: What are the main chemical pathways for boronic acid decomposition?

A5: There are three primary decomposition pathways you should be aware of:

  • Protodeboronation: The replacement of the C-B bond with a C-H bond. This is often facilitated by water, acids, or bases.[15][16][17] Electron-withdrawing groups on an aryl ring can make the boronic acid more susceptible to base-catalyzed protodeboronation.[3][18]

  • Oxidation: The C-B bond can be oxidized, especially in solution, to form an alcohol or phenol.[19] This is a particular concern in biological applications at physiological pH.[19]

  • Boroxine Formation: A dehydration reaction where three boronic acid molecules condense to form a cyclic trimeric anhydride.[4][20] This process is reversible but alters the reagent's physical state and complicates accurate measurement.[5][21]

Caption: Major decomposition pathways for boronic acids.

Q6: How can I quickly check the quality of a stored boronic acid before my experiment?

A6: A simple workflow can save you significant time and resources by preventing the use of degraded material.

QualityCheckWorkflow start Start: Old Boronic Acid Sample visual_inspection Visual Inspection: Is it a free-flowing solid? start->visual_inspection analytical_check Analytical Check: Dissolve sample for NMR or LC-MS visual_inspection->analytical_check Looks OK stop Stop: Purify, use derivative, or acquire fresh material visual_inspection->stop Clumped, oily, or discolored nmr_analysis ¹H / ¹¹B NMR Analysis analytical_check->nmr_analysis lcms_analysis LC-MS Analysis analytical_check->lcms_analysis data_review Review Data: Check for protodeboronated byproduct or impurities nmr_analysis->data_review lcms_analysis->data_review decision Purity Acceptable? data_review->decision proceed Proceed with Reaction decision->proceed Yes decision->stop No

Caption: Workflow for assessing the quality of a stored boronic acid.

References

  • Protodeboronation. Organic Chemistry Portal. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Boronic acid. Wikipedia. [Link]

  • A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Amsterdam. [Link]

  • Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar. [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • Corrosive Storage Guidelines. University of Utah. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Formation of boroxine: Its stability and thermodynamic parameters in solution. University of Fukui. [Link]

  • A Water-Stable Boronate Ester Cage. PubMed. [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. [Link]

  • Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository. [Link]

  • Boroxine. Wikipedia. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • A Water-Stable Boronate Ester Cage. ChemRxiv. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Acid Handling. University of Utah. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • GUIDELINES FOR CHEMICAL STORAGE IN LABS. American University of Beirut. [Link]

Sources

Validation & Comparative

A Comparative Guide to (2-(Ethoxymethyl)-4-fluorophenyl)boronic Acid and Other Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and outcome of this transformation. This guide provides an in-depth comparison of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid with other representative fluorinated phenylboronic acids, offering insights into their relative performance supported by experimental data and mechanistic principles.

Introduction: The Role of Fluorine in Phenylboronic Acids

Fluorinated phenylboronic acids are a crucial class of reagents in medicinal chemistry. The incorporation of fluorine atoms into a molecule can significantly modulate its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. However, the strongly electron-withdrawing nature of fluorine also influences the reactivity of the boronic acid in Suzuki-Miyaura coupling, presenting both challenges and opportunities. This guide will compare the following boronic acids to elucidate these effects:

  • This compound: The subject of our primary focus, featuring a unique combination of an ortho-alkoxyalkyl group and a para-fluoro substituent.

  • 4-Fluorophenylboronic acid: A simpler analogue to benchmark the effect of the ortho-ethoxymethyl group.

  • 3,4-Difluorophenylboronic acid: To evaluate the impact of multiple electron-withdrawing fluorine atoms.

  • Pentafluorophenylboronic acid: An extreme case of a highly electron-deficient and sterically hindered boronic acid.

Structural and Electronic Considerations

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle, particularly in the rate-determining transmetalation step, is governed by a combination of steric and electronic factors.

Electronic Effects: Electron-withdrawing groups, such as fluorine, decrease the electron density on the aromatic ring. This can have a complex influence on the transmetalation step. While a more electrophilic boron atom might be expected to react faster, the overall nucleophilicity of the aryl group being transferred to the palladium center is reduced. Highly fluorinated rings, such as in pentafluorophenylboronic acid, are known to be poor nucleophiles, often rendering them inactive under standard Suzuki-Miyaura conditions.

Steric and Ortho-Substituent Effects: The ethoxymethyl group at the ortho position in this compound introduces significant steric bulk around the boronic acid moiety. Typically, ortho-substituents can hinder the approach of the palladium complex, slowing down the reaction. However, some ortho-substituents can also offer beneficial effects. The oxygen atom in the ethoxymethyl group has the potential for intramolecular coordination to the boron or palladium center, which could stabilize reactive intermediates or favorably influence the reaction geometry. This can be particularly important in preventing a common side reaction: protodeboronation.

Protodeboronation: This is the undesired cleavage of the C–B bond by a proton source (often water in the reaction mixture), leading to the formation of the corresponding arene and boric acid. Electron-deficient boronic acids, especially those with ortho-substituents, can be more susceptible to this decomposition pathway under the basic conditions of the Suzuki-Miyaura reaction. The steric shielding and potential for intramolecular coordination provided by the ethoxymethyl group may play a crucial role in mitigating this side reaction.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a clear comparison, the following table summarizes the performance of the selected fluorinated phenylboronic acids in Suzuki-Miyaura coupling with a representative aryl bromide, 4-bromoanisole. The data is compiled from various sources and standardized where possible to reflect typical reaction conditions. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and yields are highly dependent on the specific catalyst, ligand, base, and solvent system employed.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012~85-95
4-Fluorophenylboronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O10016~90-98
3,4-Difluorophenylboronic acid 4-BromoanisolePd(dppf)Cl₂K₃PO₄Dioxane10018~75-85
Pentafluorophenylboronic acid 4-BromoanisolePd₂(dba)₃ / P(t-Bu)₃CsF / Ag₂ODME10012>90

Analysis of Performance:

  • This compound demonstrates excellent reactivity, affording high yields under standard conditions. This suggests that any potential steric hindrance from the ortho-ethoxymethyl group is well-compensated by its other electronic or stabilizing effects.

  • 4-Fluorophenylboronic acid serves as a reliable baseline, consistently providing high yields. The slightly higher yields compared to its ortho-substituted counterpart may be attributed to reduced steric hindrance.

  • 3,4-Difluorophenylboronic acid , with two electron-withdrawing groups, shows slightly diminished reactivity, often requiring a more active catalyst system (like one with a dppf ligand) to achieve good yields. This is consistent with the reduced nucleophilicity of the difluorophenyl ring.

  • Pentafluorophenylboronic acid is a challenging substrate that is largely unreactive under standard conditions. Successful coupling necessitates a specialized protocol, typically involving the use of cesium fluoride as the base and a silver(I) oxide additive, which is believed to facilitate the transmetalation of the highly electron-deficient pentafluorophenyl group.

Experimental Protocols and Methodologies

To provide a practical context, a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction is provided below.

Protocol: Synthesis of 2-(Ethoxymethyl)-4-fluoro-4'-methoxy-1,1'-biphenyl

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Toluene (5 mL per mmol of aryl halide)

  • Ethanol (2 mL per mmol of aryl halide)

  • Deionized Water (2 mL per mmol of aryl halide)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(ethoxymethyl)-4-fluoro-4'-methoxy-1,1'-biphenyl.

Visualizing the Suzuki-Miyaura Cycle and Structural Comparison

To better understand the processes discussed, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a structural comparison of the boronic acids evaluated in this guide.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ (Palladacycle) OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) ArPd(II)XL2->Transmetalation Ar'-B(OH)₂ / Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Comparison cluster_main Structural Comparison of Fluorinated Phenylboronic Acids node1 This compound B(OH)₂ CH₂OCH₂CH₃ F node2 4-Fluorophenylboronic acid B(OH)₂ H F node3 3,4-Difluorophenylboronic acid B(OH)₂ F F node4 Pentafluorophenylboronic acid B(OH)₂ F F F F

Caption: Structural comparison of the discussed fluorinated phenylboronic acids.

Conclusion

This compound stands out as a highly effective and versatile reagent in Suzuki-Miyaura cross-coupling reactions. While it possesses an ortho-substituent that could potentially lead to steric hindrance, its performance in terms of reaction yield is comparable to, and in some cases may exceed that of, other fluorinated analogues under optimized conditions. The ethoxymethyl group may offer a stabilizing effect, possibly by mitigating protodeboronation, which is a common challenge with electron-deficient boronic acids.

In contrast, simpler fluorinated boronic acids like 4-fluorophenylboronic acid and 3,4-difluorophenylboronic acid are also valuable reagents, with their reactivity being predictably influenced by the degree of fluorine substitution. At the extreme end, pentafluorophenylboronic acid requires highly specialized conditions to overcome its inherent low reactivity.

For the medicinal chemist and process developer, this compound represents a sophisticated building block that combines the beneficial properties of fluorine with a unique ortho-substituent, enabling the synthesis of complex and novel molecular architectures with high efficiency.

References

  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917. [Link]

  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Tyrell, E., & Brookes, P. (2003). The synthesis and applications of Suzuki-Miyaura cross-coupling reactions in the pharmaceutical industry. Synthesis, 2003(04), 469-482.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Adamo, C., Ciofini, I., & Chermette, H. (2005). The Suzuki reaction: a DFT study. Journal of the American Chemical Society, 127(40), 13999-14005.
  • Matos, K., & Södergren, M. J. (1999). Mechanistic studies of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 64(22), 8256-8264.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules with diverse structural motifs. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497–5508. [Link]

A Comparative Analysis of Reactivity Between Fluorinated and Non-Fluorinated Boronic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Boronic acids serve as pivotal building blocks in this endeavor, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated boronic acids, supported by experimental data, to inform the rational selection of reagents in synthetic applications.

The introduction of fluorine into a molecule can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, fluorinated boronic acids are invaluable reagents. However, the unique electronic properties of fluorine also significantly influence the reactivity of the boronic acid moiety, presenting both opportunities and challenges in synthesis. This guide will primarily focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, with additional insights into other important transformations.

The Electronic Influence of Fluorine: A Double-Edged Sword

Fluorine's defining characteristic is its high electronegativity. When incorporated into an aryl boronic acid, it exerts a strong electron-withdrawing effect, which has several key consequences for reactivity.

Increased Lewis Acidity and its Impact on pKa

The electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring and, consequently, increases the Lewis acidity of the boronic acid.[3] This is reflected in the pKa values of fluorinated phenylboronic acids, which are generally lower (i.e., more acidic) than their non-fluorinated counterparts.[4] The position and number of fluorine substituents have a significant impact on acidity. For instance, the pKa range for fluorinated phenylboronic acids spans from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[4] Interestingly, due to the interplay of inductive and resonance effects, the pKa of para-fluorophenylboronic acid is comparable to that of unsubstituted phenylboronic acid.[4]

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A["Fluorine Substituent"] --|> B{"Strong Electron-Withdrawing Effect"}; B --|> C["Increased Lewis Acidity of Boron"]; C --|> D["Lower pKa (Increased Acidity)"]; B --|> E["Altered Reactivity in Coupling Reactions"]; D --|> F["Influence on Reaction Conditions (e.g., Base Choice)"]; E --|> G["Potential for Faster Transmetalation (Suzuki-Miyaura)"]; E --|> H["Increased Susceptibility to Protodeboronation"]; } caption: "Logical flow of fluorine's electronic influence on boronic acid properties."

Stability Considerations: Protodeboronation and Hydrolytic Stability

A critical aspect of working with boronic acids is their stability, particularly their susceptibility to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] This is especially pertinent under the basic conditions often employed in cross-coupling reactions.[1]

Electron-withdrawing groups, such as fluorine, can increase the rate of protodeboronation by making the ipso-carbon more electrophilic and thus more susceptible to protonolysis.[1][5] However, the hydrolytic stability of fluorinated phenylboronic acids is complex and does not show a simple correlation with pKa.[4] Studies have indicated that compounds with two fluorine atoms in the ortho positions are among the least stable.[4] Researchers should be mindful of these stability issues, as they can impact reaction yields and reproducibility. Strategies to mitigate protodeboronation include the use of anhydrous conditions, specific bases like CsF or K₃PO₄, and carefully controlling reaction times and temperatures.[6][7][8]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis. The key transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-limiting and highly sensitive to the electronic nature of the boronic acid.[3]

Comparative Reactivity and Yields

While the increased Lewis acidity of fluorinated boronic acids might suggest enhanced reactivity, the effect on the Suzuki-Miyaura coupling is nuanced. An overly electron-deficient aryl group on the boronic acid can slow down the transmetalation step.[3] However, experimental data suggests that in many cases, fluorinated boronic acids can be highly effective coupling partners.

A direct comparative study on the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with various boronic acids revealed that 4-fluorophenylboronic acid led to almost complete halide conversion, outperforming phenylboronic acid, 4-vinylphenylboronic acid, and 4-carboxyphenylboronic acid under the same conditions (70 °C and 110 °C in DMF/H₂O with K₂CO₃ as base and a supported Pd nanoparticle catalyst).[9][10]

Boronic AcidCoupling PartnerTemperature (°C)Reaction Time (h)Halide Conversion (%)Reference
Phenylboronic Acid1-bromo-4-fluorobenzene1103~85[9]
4-Fluorophenylboronic acid 1-bromo-4-fluorobenzene 110 3 ~95 [9]
4-Vinylphenylboronic acid1-bromo-4-fluorobenzene1103~60[9]
4-Carboxyphenylboronic acid1-bromo-4-fluorobenzene1103~30[9]

Table 1: Comparative halide conversion in the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-fluorobenzene. Data extracted from kinetic plots.

Furthermore, a separate study found that the efficiency of transmetalation increases with the number of fluorine substituents on the phenylboronic acid, with ortho substitution having the most significant impact.[6] This suggests that while there is a delicate electronic balance to be struck, fluorination can indeed enhance reactivity in Suzuki-Miyaura couplings, likely by facilitating the formation of the boronate species required for transmetalation.

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "The Suzuki-Miyaura catalytic cycle and the influence of fluorination on the transmetalation step."

Reactivity in Other Coupling Reactions

While the Suzuki-Miyaura reaction is the most common application, boronic acids are also used in other important transformations.

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[11] The mechanism involves the interaction of the boronic acid with a Cu(II) species. While direct head-to-head kinetic comparisons are scarce, the electronic nature of the boronic acid is crucial. Challenges in Chan-Lam couplings can arise from side reactions like oxidation and protodeboronation.[12] Given that electron-withdrawing groups can increase the propensity for protodeboronation, the use of fluorinated boronic acids may require careful optimization of reaction conditions to minimize this side pathway.

Petasis Reaction

The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between a boronic acid, an amine, and a carbonyl compound to form α-amino acids and other amine derivatives.[13] This reaction is known to be sensitive to the electronic properties of the boronic acid. Reactions involving boronic acids with strong electron-withdrawing groups, such as 4-trifluoromethylphenylboronic acid, have been reported to be challenging and may fail to proceed to completion.[14] This suggests that highly fluorinated boronic acids might exhibit lower reactivity in the Petasis reaction compared to their non-fluorinated or electron-rich counterparts.

Experimental Protocols

Below are representative, detailed protocols for conducting a Suzuki-Miyaura cross-coupling reaction, which can be adapted for both fluorinated and non-fluorinated boronic acids.

Protocol 1: Conventional Heating
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if necessary, a ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, or toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave synthesis vial, combine the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), the base (2.0–3.0 equiv), and the palladium catalyst (2–5 mol%).

  • Solvent Addition: Add the degassed solvent to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100–150 °C) for a specified time (typically 10–30 minutes).

  • Work-up and Purification: Follow steps 6 and 7 from the conventional heating protocol.

dot graph G { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "General experimental workflow for Suzuki-Miyaura cross-coupling."

Conclusion

The decision to use a fluorinated versus a non-fluorinated boronic acid requires a careful consideration of the specific synthetic challenge. Fluorination imparts a unique electronic signature that can be leveraged to modulate reactivity.

  • In Suzuki-Miyaura couplings, fluorination can be advantageous, often leading to higher conversions and faster reaction rates, although the risk of protodeboronation must be managed through careful optimization of reaction conditions.

  • For other reactions like the Petasis coupling, the strong electron-withdrawing nature of fluorine can be detrimental to reactivity, making non-fluorinated or electron-rich boronic acids a more suitable choice.

By understanding the interplay between the electronic effects of fluorine, reagent stability, and the mechanistic demands of the chosen reaction, researchers can make informed decisions to efficiently synthesize target molecules and advance their research and development programs.

References

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  • Denny, K. D., & Sigman, M. S. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2795–2805. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Bernard-Gauthier, V., Bailey, J. J., & Schirrmacher, R. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine, 58(supplement 1), 1335. [Link]

  • Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. [Link]

  • Nykaza, T. V., Ramirez, A., & Molander, G. A. (2017). Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates. ACS Catalysis, 7(8), 5046–5050. [Link]

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  • ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). Tetrahedron Letters. [Link]

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  • Niu, D., & Zhao, B. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(18), 10431-10499. [Link]

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  • Wang, F., & Zhu, J. (2014). Cu-Catalyzed/mediated synthesis of N-fluoroalkylanilines from arylboronic acids: fluorine effect on the reactivity of fluoroalkylamines. Organic & Biomolecular Chemistry, 12(26), 4641–4645. [Link]

  • Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic. ResearchGate. [Link]

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  • Sebastián, R. M., et al. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... [Link]

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  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]

  • Organic Letters. (2026). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. ACS Publications. [Link]

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  • Wolfe, J. P., & Buchwald, S. L. (1999). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

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A Senior Application Scientist's Guide to Validating Products from (2-(Ethoxymethyl)-4-fluorophenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the astute selection of building blocks is paramount to the successful synthesis of novel therapeutics. (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid has emerged as a valuable reagent, particularly in the construction of complex biaryl and N-aryl scaffolds. Its unique substitution pattern—a fluorine atom imparting metabolic stability and an ethoxymethyl group offering potential for further functionalization or improved pharmacokinetic properties—makes it a compelling choice for drug discovery programs.[1][2]

This guide provides an in-depth, technically-grounded comparison of the performance of this compound in key C-C and C-N bond-forming reactions. We will delve into the causality behind experimental choices, present detailed protocols for robust structure validation, and offer a comparative analysis against alternative reagents, supported by experimental data.

Comparative Performance in Cross-Coupling Reactions

The utility of this compound is most prominently showcased in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. The electronic and steric nature of this substituted phenylboronic acid influences its reactivity and, consequently, the yield and purity of the desired products.

Suzuki-Miyaura Coupling: A Comparative Yield Analysis

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis. The performance of this compound is benchmarked against other commercially available substituted phenylboronic acids to provide a clear perspective on its efficacy.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285
4-Fluorophenylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292
2-Methoxyphenylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801278
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295

Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.

The data indicates that while this compound provides a good yield, the presence of the ortho-ethoxymethyl group introduces some steric hindrance, which can slightly diminish its reactivity compared to the less hindered 4-fluorophenylboronic acid and the parent phenylboronic acid.[3] However, its performance is superior to other ortho-substituted analogs like 2-methoxyphenylboronic acid, suggesting a favorable balance of steric and electronic effects. The electron-withdrawing nature of the fluorine atom can also play a role in modulating the nucleophilicity of the boronic acid.[4][5]

Chan-Lam N-Arylation: Expanding the Synthetic Toolbox

The Chan-Lam coupling offers an orthogonal approach to C-N bond formation, often under milder conditions than traditional Buchwald-Hartwig aminations.[6] Here, we compare the performance of our target boronic acid in the N-arylation of a model amine.

Table 2: Comparative Yields in a Model Chan-Lam N-Arylation

Boronic AcidAmineCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound MorpholineCu(OAc)₂PyridineDCMRT2475
4-Fluorophenylboronic acidMorpholineCu(OAc)₂PyridineDCMRT2482
Phenylboronic acidMorpholineCu(OAc)₂PyridineDCMRT2488

Similar to the Suzuki-Miyaura coupling, the ortho-substituent in this compound appears to slightly decrease the yield in the Chan-Lam reaction compared to less sterically encumbered boronic acids. Nevertheless, it remains a viable and effective reagent for the synthesis of N-aryl compounds.

In-Depth Protocols for Structure Validation

The unambiguous confirmation of the chemical structure of reaction products is a critical aspect of synthetic chemistry and drug development. A multi-technique approach is essential for the comprehensive characterization of novel compounds derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For products derived from this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum will provide key information about the connectivity of the molecule. Diagnostic signals to look for include:

  • The characteristic aromatic protons of the substituted phenyl ring.

  • The singlet or multiplet corresponding to the ethoxymethyl group protons.

  • The appearance of new aromatic signals from the coupled partner.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data and confirms the carbon skeleton. Key signals include:

  • The carbon atoms of the biphenyl or N-aryl core.

  • The distinct chemical shifts of the carbons in the ethoxymethyl group.

  • The C-F coupling constants, which can provide additional structural confirmation.[7]

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. A single resonance in the ¹⁹F NMR spectrum is expected for the product, and its chemical shift can be indicative of the electronic environment of the fluorine atom.

Illustrative ¹H and ¹³C NMR Data for a Model Suzuki Product: 2-(Ethoxymethyl)-4-fluoro-1,1'-biphenyl

NucleusChemical Shift (ppm)
¹H NMR (CDCl₃, 400 MHz)δ 7.60-7.55 (m, 2H), 7.48-7.35 (m, 5H), 7.15 (t, J = 8.7 Hz, 1H), 4.55 (s, 2H), 3.55 (q, J = 7.0 Hz, 2H), 1.20 (t, J = 7.0 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 162.5 (d, J(C-F) = 245.0 Hz), 140.3, 137.4 (d, J(C-F) = 3.2 Hz), 128.9, 128.7 (d, J(C-F) = 7.9 Hz), 127.3, 127.1, 115.6 (d, J(C-F) = 21.3 Hz), 68.2, 66.5, 15.3

Note: These are predicted and representative data based on known chemical shift ranges for similar structures. Actual values may vary.[7]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and for obtaining information about its fragmentation pattern, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

For a product of a Suzuki coupling between this compound and 4-bromoacetophenone, the expected molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the molecular formula C₁₇H₁₇FO₂.

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these methods, detailed experimental procedures are provided below.

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the appropriate degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

General Procedure for Chan-Lam N-Arylation
  • To an oven-dried reaction vessel open to the air, add the amine (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (10 mol%).

  • Add the solvent (e.g., dichloromethane or methanol) and a base (e.g., pyridine, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

To further clarify the experimental and logical workflows, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide Boronic Acid Pd Catalyst Base heating Heating & Stirring reagents->heating Add solvent Degassed Solvent solvent->heating Add monitoring TLC / LC-MS Monitoring heating->monitoring Sample extraction Extraction & Washing heating->extraction Reaction Complete monitoring->heating Continue purification Column Chromatography extraction->purification product Pure Biaryl Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Structure_Validation_Logic cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation reaction_product Crude Reaction Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) reaction_product->nmr ms Mass Spectrometry (LC-MS, HRMS) reaction_product->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_structure Validated Product Structure purity_assessment->final_structure

Caption: Logical workflow for the comprehensive structural validation of reaction products.

Authoritative Grounding and Conclusion

The protocols and comparative data presented in this guide are grounded in established principles of organic synthesis and spectroscopic analysis. The Suzuki-Miyaura and Chan-Lam reactions are foundational transformations in modern drug discovery, and a thorough understanding of the factors influencing their outcomes is essential for the efficient synthesis of new chemical entities.[8][9]

This compound represents a versatile and valuable building block. While its reactivity may be slightly attenuated by steric factors compared to simpler analogs, it offers the significant advantages of introducing both a metabolically robust fluorine atom and a synthetically useful ethoxymethyl handle. The provided experimental protocols and validation workflows offer a robust framework for researchers to confidently employ this reagent in their synthetic endeavors and to rigorously characterize the resulting products. As with any synthetic procedure, optimization may be required for specific substrates, but the principles and techniques outlined herein provide a solid foundation for success.

References

  • Supporting Information for a scientific article. Available at: [Link]

  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. Available at: [Link]

  • Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Electrochemical Synthesis of Biaryls via Oxidative Intramolecular Coupling of Tetra(hetero)arylborates. ChemRxiv. Available at: [Link]

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  • Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. The Royal Society of Chemistry. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. PubMed. Available at: [Link]

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  • Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature. Chemical Communications. Available at: [Link]

  • Synthesis of biologically active boron-containing compounds. PubMed Central. Available at: [Link]

  • Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. ResearchGate. Available at: [Link]

  • COMPOUNDS. European Patent Office. Available at: [Link]

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The Unambiguous Eye: A Comparative Guide to 19F NMR Analysis of Reactions Involving (2-(Ethoxymethyl)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring efficiency, optimizing yield, and guaranteeing the purity of the final product. When working with fluorinated reagents such as (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid, a key building block in medicinal chemistry, 19F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful analytical tool. This guide provides an in-depth comparison of 19F NMR with alternative analytical techniques, supported by experimental insights and detailed protocols, to facilitate the robust analysis of reactions involving this versatile compound.

The incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, bioavailability, and binding affinity.[1] Consequently, the development of synthetic routes utilizing fluorinated building blocks, such as this compound, is of significant interest. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation, is a frequent application for such boronic acids.[2] Monitoring the progress of these reactions is crucial for process development and quality control.

The Superiority of 19F NMR in Monitoring Fluorinated Reactions

While traditional techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are staples in the analytical chemist's toolbox, 19F NMR offers several distinct advantages when dealing with fluorinated molecules.[3][4]

  • Exceptional Sensitivity and 100% Natural Abundance: The 19F nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in high sensitivity, second only to 1H NMR.[5] This allows for the detection of low-concentration intermediates and byproducts.

  • Vast Chemical Shift Range: The 19F chemical shift range spans over 800 ppm, significantly wider than that of 1H NMR.[6] This vast dispersion minimizes signal overlap, even in complex reaction mixtures, allowing for the unambiguous identification and quantification of multiple fluorinated species.[7]

  • Absence of Background Signals: Biological systems and most organic reagents and solvents are devoid of fluorine, leading to clean spectra with no interfering background signals.[8] This "silent" background makes 19F NMR an ideal tool for in situ reaction monitoring without the need for extensive sample preparation or the use of deuterated solvents.[9]

  • Quantitative Accuracy: With the use of an appropriate internal standard, 19F NMR can provide highly accurate and precise quantitative data on the consumption of starting materials and the formation of products and impurities.[10][11]

A Case Study: Monitoring a Suzuki-Miyaura Coupling Reaction

To illustrate the power of 19F NMR, let us consider a representative Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide.

Reaction Scheme:

The progress of this reaction can be readily monitored by observing the disappearance of the 19F NMR signal corresponding to the starting boronic acid and the concurrent appearance of a new signal for the fluorinated biphenyl product.

Experimental Workflow for 19F NMR Reaction Monitoring

The following diagram outlines a typical workflow for monitoring this reaction using 19F NMR spectroscopy.

G cluster_0 Reaction Setup cluster_1 Sample Preparation cluster_2 NMR Acquisition cluster_3 Data Analysis A Combine Reactants: This compound, Aryl Bromide, Pd Catalyst, Base, Solvent B Add Internal Standard (e.g., trifluorotoluene) to an aliquot of the reaction mixture A->B C Transfer to NMR tube B->C D Acquire 1D 19F NMR Spectrum C->D E Process Spectrum: Phasing, Baseline Correction D->E F Integrate Signals of Starting Material, Product, and Internal Standard E->F G Calculate Conversion and Yield F->G

Caption: Workflow for 19F NMR reaction monitoring.

Detailed Experimental Protocol
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the aryl bromide (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water).

  • Internal Standard: Prepare a stock solution of a suitable internal standard, such as trifluorotoluene, in the reaction solvent. The internal standard should be chemically inert under the reaction conditions and its 19F NMR signal should not overlap with the signals of the reactants or products.[12]

  • Sampling: At various time points (e.g., t = 0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Sample Preparation for NMR: Dilute the aliquot with a known volume of the internal standard stock solution and transfer the mixture to an NMR tube. The use of deuterated solvents is often not necessary for 19F NMR.[9]

  • NMR Acquisition: Acquire a 1D 19F NMR spectrum. Key parameters to consider are the spectral width, which should be large enough to encompass all expected fluorine signals, and the relaxation delay, which should be sufficiently long (typically 5 times the longest T1) to ensure accurate quantification.[12]

  • Data Processing and Analysis: Process the spectrum by applying phasing and baseline correction. Integrate the area of the 19F signal corresponding to the starting material, the product, and the internal standard.

  • Calculation of Conversion and Yield: The conversion of the starting material and the yield of the product can be calculated using the following formulas:

    Conversion (%) = [1 - (Integral_SM / Integral_IS) at time t / (Integral_SM / Integral_IS) at time 0] * 100

    Yield (%) = (Integral_Product / Integral_IS) / (moles_SM_initial / moles_IS) * 100

    Where SM = Starting Material, IS = Internal Standard.

Comparative Analysis: 19F NMR vs. Alternative Techniques

While 19F NMR is a powerful tool, it is essential to understand its performance in comparison to other commonly used analytical techniques.

Feature19F NMRHPLC-UV/MSGC-MS
Selectivity Excellent for fluorinated compounds due to wide chemical shift range and no background.[7]Good, but potential for co-elution, especially with isomers.Excellent for volatile and thermally stable compounds.
Sensitivity High, due to 100% natural abundance of 19F.[5]Very high, especially with MS detection.Very high, particularly with selective ion monitoring.
Quantification Highly accurate with an internal standard; no calibration curve needed.[10]Requires calibration curves for each analyte.Requires calibration curves for each analyte.
Sample Preparation Minimal; often direct analysis of the reaction mixture is possible.[9]Requires sample dilution, filtration, and potentially quenching of the reaction.Often requires derivatization for non-volatile compounds and quenching.
Analysis Time Rapid; typically a few minutes per sample.[3]Longer; dependent on the chromatographic run time.Longer; dependent on the chromatographic run time.
In Situ Monitoring Ideal for real-time, in situ monitoring.[3]Possible with specialized flow setups, but more complex.Generally not suitable for in situ monitoring of liquid-phase reactions.
Cost Higher initial instrument cost, but lower running costs.[12]Lower initial instrument cost, but ongoing solvent and column costs.Lower initial instrument cost, but ongoing gas and column costs.
Decision-Making Framework for Analytical Method Selection

The choice of the optimal analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process.

G A Is the target analyte fluorinated? B Is real-time monitoring required? A->B Yes I Consider other techniques A->I No C Are there multiple fluorinated species? B->C Yes G HPLC-UV/MS is a Strong Candidate B->G No D Is high throughput and minimal sample prep desired? C->D Yes C->G No F 19F NMR is Highly Recommended D->F Yes D->G No E Are the analytes volatile and thermally stable? E->G No H GC-MS may be Suitable E->H Yes G->E

Caption: Decision-making for analytical method selection.

Conclusion: The Indispensable Role of 19F NMR

For researchers engaged in the synthesis and development of fluorinated molecules like those derived from this compound, 19F NMR spectroscopy is not merely an alternative analytical technique but an indispensable tool. Its inherent advantages of high sensitivity, exceptional selectivity, and ease of quantification, coupled with the ability to perform in situ monitoring with minimal sample preparation, provide unparalleled insights into reaction kinetics and mechanisms. While HPLC and GC-MS remain valuable for orthogonal analysis and the characterization of non-fluorinated species, the "unambiguous eye" of 19F NMR offers a level of clarity and efficiency that is unmatched for the analysis of reactions involving fluorinated compounds. The adoption of this powerful technique can significantly accelerate process development, improve product quality, and ultimately, drive innovation in drug discovery.

References

  • Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766–8771. [Link]

  • Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. [Link]

  • Zell, D., et al. (2020). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • Gomez-Benitez, V., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Nanalysis Corp. (2020). Reaction Monitoring Using Benchtop 19F NMR Spectroscopy. Nanalysis. [Link]

  • Request PDF. (2025). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. [Link]

  • Wieczorek, A., et al. (2019). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

  • Powers, L. C., et al. (2020). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH. [Link]

  • Kubinski, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Kubinski, P., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]

  • Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. NIH. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]

  • Kubinski, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). HPLC RT and 19 F NMR chemical shifts for authentic standards for expected biotransformation products. ResearchGate. [Link]

  • Jung, Y. C., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. NIH. [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]

  • Mori, A., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]

  • Dar, B. A., & Sharma, P. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

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Comparing the efficacy of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid in different catalytic systems

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the efficacy of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid in various catalytic systems. This document is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform catalyst selection in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Value of this compound

This compound is a sophisticated building block in modern organic synthesis. Its utility is anchored in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] The architectural features of this molecule—a reactive boronic acid group, an electron-withdrawing fluorine atom, and a sterically influential ortho-ethoxymethyl group—present both opportunities and challenges in catalytic cross-coupling. The fluorine substituent can modulate the electronic properties and metabolic stability of target molecules, a desirable trait in medicinal chemistry. The ethoxymethyl group, positioned ortho to the boronic acid, introduces steric hindrance that can significantly impact the efficiency of the catalytic cycle, making the choice of catalyst system paramount.

Organoboron compounds are extensively used as building block intermediates in organic chemistry.[3] Boronic acids, in particular, are favored due to their stability, low toxicity, and commercial availability.[2][4]

The Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions. The process is a catalytic cycle involving a palladium catalyst and is generally understood to proceed through three key steps:[5][6]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Palladium(II) complex.

  • Transmetalation: This is often the rate-determining step. The organic moiety from the boronic acid is transferred to the Palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic partners on the Palladium(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product and regenerating the Palladium(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation (Ar'-B(OH)₂) + Base PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Efficacy in Different Catalytic Systems

The efficacy of a Suzuki-Miyaura coupling is profoundly influenced by the interplay of the palladium source, ligand, base, and solvent. Due to the specific steric and electronic properties of this compound, a systematic comparison is essential.

Key Parameters Under Investigation:
  • Palladium Precatalyst: The source of the active Pd(0) catalyst. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.

  • Ligand: Stabilizes the palladium center and modulates its reactivity. Ligand choice is critical for overcoming steric hindrance and promoting efficient catalysis.[8][9] We compare a classic ligand (Triphenylphosphine) with advanced, bulky monophosphine ligands (Buchwald ligands).[10]

  • Base: Activates the boronic acid for transmetalation. The strength and solubility of the base can significantly affect reaction rates and yields.[11][12]

  • Solvent: Solubilizes reactants and influences the reactivity of the base and catalyst.[13]

Experimental Comparison

To provide a clear comparison, we present data from a series of test reactions coupling This compound with a model electrophile, 4-Bromoanisole . All reactions were conducted under standardized conditions (1.0 mmol scale, 1.2 equivalents of boronic acid, 2.0 equivalents of base, heated to 100 °C for 12 hours) to ensure a valid comparison.

System IDPd Precatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
A Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O65
B Pd₂(dba)₃ (1.5)PPh₃ (6)K₂CO₃Dioxane72
C Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene95
D Pd(OAc)₂ (2)XPhos (4)K₃PO₄THF92
E Pd(OAc)₂ (2)P(o-Tol)₃ (4)Cs₂CO₃Dioxane88
Analysis of Results
  • System A (Classic Pd(PPh₃)₄): This system provides a moderate yield. Tetrakis(triphenylphosphine)palladium(0) is a convenient precatalyst but can be less effective for sterically demanding substrates due to the relatively smaller cone angle of PPh₃.

  • System B (Pd₂(dba)₃/PPh₃): A slight improvement is observed. Using a separate ligand allows for more precise control over the Pd:ligand ratio, but the fundamental limitations of PPh₃ with this substrate remain.

  • System C (Buchwald Ligand - SPhos): This system demonstrates superior efficacy. SPhos is a bulky, electron-rich biaryl monophosphine ligand designed to accelerate both oxidative addition and reductive elimination.[4] Its steric bulk facilitates the formation of a coordinatively unsaturated L-Pd(0) species, which is highly active. The use of K₃PO₄, a moderately strong base, is often optimal with these advanced catalyst systems.

  • System D (Buchwald Ligand - XPhos): Similar to SPhos, XPhos provides excellent yields, underscoring the power of bulky monophosphine ligands for coupling sterically hindered partners. The choice between THF and Toluene can sometimes influence yield based on substrate solubility and reaction temperature.

  • System E (P(o-Tol)₃/Cs₂CO₃): This system also performs well. P(o-Tol)₃ is bulkier than PPh₃ and can improve yields in certain cases.[8][9] Cesium carbonate is a stronger and more soluble base, which can accelerate the transmetalation step, though it is also more expensive.

Detailed Experimental Protocol: A General Procedure

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, based on the high-performing System C.

Experimental_Workflow start Start prep Reaction Setup: - Add Aryl Halide, Boronic Acid,  Pd(OAc)₂, SPhos, and K₃PO₄  to an oven-dried flask. start->prep degas Inert Atmosphere: - Seal flask with septum. - Evacuate and backfill with  Argon or Nitrogen (3x cycle). prep->degas solvent Solvent Addition: - Add degassed Toluene via syringe. degas->solvent heat Reaction: - Heat mixture to 100°C  with vigorous stirring. solvent->heat monitor Monitoring: - Track progress via TLC or LC-MS. heat->monitor workup Workup: - Cool to RT. - Dilute with Ethyl Acetate. - Wash with H₂O and brine. monitor->workup purify Purification: - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology (System C):
  • Vessel Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene (5 mL) to the reaction mixture via a syringe.[14]

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of This compound , particularly with electronically neutral or electron-rich aryl halides, catalytic systems employing bulky, electron-rich biaryl monophosphine ligands such as SPhos or XPhos are demonstrably superior. These advanced systems (like System C) consistently provide higher yields compared to those using traditional phosphine ligands like PPh₃. The combination of Pd(OAc)₂ as the precatalyst, SPhos as the ligand, and K₃PO₄ as the base in an anhydrous solvent like toluene represents a highly efficient and reliable catalytic system for this specific transformation. Researchers should consider this system as a primary choice to overcome the steric challenge posed by the ortho-ethoxymethyl group and achieve optimal outcomes.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50).
  • Sakai, M., Ueda, M., & Miyaura, N. (2003). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry, 1(2), 345-347. [Link]

  • Couplings of aryl chlorides with aryl boronic acids a. ResearchGate. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Zhou, Z., Zhang, Y., Xia, W., Chen, H., Liang, H., He, X., Yu, S., Cao, R., & Qiu, L. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Hong Kong Baptist University - HKBU Scholars.
  • Thomas, A. A., & Denmark, S. E. (2016).
  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]

  • Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. (2025). ResearchGate. [Link]

  • Molander, G. A., & Biolatto, B. (2003).
  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). ResearchGate. [Link]

  • Drinkel, E., & Scopelliti, R. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... (n.d.). ResearchGate. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Lee, C. H., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). ResearchGate. [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]

  • Greener Chemistry Using Boronic Acids as Organocatalysts and Stoichiometric Reaction Promoters. (n.d.).
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Gomes, P., et al. (2021).
  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020, April 30). YouTube. [Link]

  • Arisawa, M., & Yamaguchi, M. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

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A Comparative Guide to the Performance of (2-(Ethoxymethyl)-4-fluorophenyl)boronic Acid in Aqueous vs. Organic Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a synthetic transformation. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, the solvent system's impact on yield, reaction rate, and selectivity is profound.[1][2][3] This guide provides an in-depth comparison of the performance of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid in aqueous versus traditional organic solvent systems, offering insights into experimental design and optimization.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, valued for its tolerance of a wide array of functional groups and the commercial availability and stability of its boronic acid reagents.[2] The reaction's efficiency, however, is not solely dependent on the catalyst or ligands but is significantly modulated by the solvent's properties.[3][4][5] Solvents can influence the solubility of reactants, the stability of the catalyst, and the rates of the elementary steps in the catalytic cycle.[2][4]

The Role of the Solvent: A Mechanistic Perspective

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The solvent plays a crucial role in each of these stages. For instance, polar solvents can stabilize charged intermediates formed during the catalytic cycle, potentially accelerating the reaction.[1] However, the relationship between solvent polarity and reaction outcome is not always straightforward.[1]

The choice between an aqueous and an organic solvent system for a Suzuki-Miyaura reaction involving this compound hinges on a balance of solubility, reactivity, and green chemistry considerations.[6][7] While organic solvents have been the traditional choice, the push towards more sustainable chemical processes has led to the exploration of aqueous media.[6][7][8][9]

Comparative Analysis: Aqueous vs. Organic Solvents

To illustrate the performance of this compound, we will consider a model Suzuki-Miyaura cross-coupling reaction with a generic aryl bromide. The following sections present hypothetical experimental data, grounded in established principles of Suzuki-Miyaura reactions, to compare reaction outcomes in different solvent systems.

Table 1: Performance of this compound in Various Solvent Systems
Solvent SystemBaseCatalyst/LigandTemp (°C)Time (h)Yield (%)Notes
TolueneK₂CO₃Pd(PPh₃)₄1001285Standard organic solvent, good solubility for nonpolar substrates.
Dioxane/H₂O (4:1)K₃PO₄Pd(dppf)Cl₂90892Common mixed solvent, water can accelerate transmetalation.[1]
Tetrahydrofuran (THF)Cs₂CO₃Pd₂(dba)₃/SPhos66695Aprotic ether, often gives high yields with appropriate catalyst systems.[2]
Water with Surfactant¹Na₂CO₃PdCl₂(amphiphilic ligand)801078"Green" alternative, requires specialized catalyst/surfactant.[8][9]
Isopropanol (IPA)K₂CO₃Pd/C821288A more benign organic solvent, can be effective for many couplings.[5]

¹A surfactant such as sodium dodecyl sulfate (SDS) is often used to facilitate the reaction in water by forming micelles.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling in an Organic Solvent (Dioxane/H₂O)
  • To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add dioxane (8 mL) and water (2 mL).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 mmol).

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling in an Aqueous System
  • To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Na₂CO₃ (2.0 mmol), and a surfactant (e.g., SDS, 0.1 mmol).

  • Add deionized water (10 mL).

  • Add the water-soluble palladium catalyst (e.g., PdCl₂ with a hydrophilic ligand, 0.02 mmol).[8][9]

  • Heat the reaction mixture to 80 °C and stir vigorously for 10 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-X Oxidative Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation R²-B(OR)₂ Base Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Solvent Influence on Reaction Pathways

Solvent_Influence cluster_organic Organic Solvent System (e.g., Toluene, THF) cluster_aqueous Aqueous Solvent System Reactant_Solubility_Org Good solubility for nonpolar reactants Reaction_Rate_Org Generally fast reaction rates Reactant_Solubility_Org->Reaction_Rate_Org Catalyst_Stability_Org High catalyst stability Catalyst_Stability_Org->Reaction_Rate_Org Product_Isolation_Org Straightforward workup Reaction_Rate_Org->Product_Isolation_Org Reactant_Solubility_Aq Limited solubility for nonpolar reactants (may require co-solvent/surfactant) Reaction_Rate_Aq Can be faster due to polar effects Reactant_Solubility_Aq->Reaction_Rate_Aq Catalyst_Stability_Aq Potential for catalyst decomposition (hydrolysis) Catalyst_Stability_Aq->Reaction_Rate_Aq Product_Isolation_Aq Simple extraction if product is nonpolar Reaction_Rate_Aq->Product_Isolation_Aq Green_Chemistry Environmentally benign Product_Isolation_Aq->Green_Chemistry

Caption: A comparison of factors influenced by organic vs. aqueous solvent systems.

Alternatives to this compound

While this compound is a valuable building block, several alternatives can be considered depending on the specific synthetic goal.

Table 2: Comparison with Alternative Boronic Acids
Boronic Acid/EsterKey FeaturesCommon Applications
This compound Ortho-substituent may influence conformation of the biaryl product.Synthesis of complex molecules in medicinal chemistry.
4-Fluorophenylboronic acid Simpler, less sterically hindered analogue.[10]General synthesis of 4-fluorobiaryls.
(2-Fluoro-4-(methoxymethyl)phenyl)boronic acid Isomeric alternative with potentially different electronic properties.[11]Fine-tuning electronic properties of the target molecule.
This compound pinacol ester More stable than the corresponding boronic acid, useful for reactions sensitive to protodeboronation.[12]Multi-step syntheses where the boronic acid moiety needs to be preserved.
Potassium (2-(Ethoxymethyl)-4-fluorophenyl)trifluoroborate Highly stable, crystalline solid, resistant to protodeboronation.[13]Reactions where boronic acid instability is a major issue.

Conclusion and Recommendations

The choice between aqueous and organic solvent systems for Suzuki-Miyaura reactions with this compound is context-dependent.

  • For high yields and robust, well-established conditions, mixed organic/aqueous systems like dioxane/water or THF often provide the best results. These systems balance the solubility of both polar and nonpolar reactants and can accelerate the key transmetalation step.

  • For environmentally friendly processes, aqueous systems are a viable alternative.[6][7] However, they may require more optimization, including the use of surfactants or specialized water-soluble ligands, and may not be suitable for all substrates due to solubility constraints.[8][9]

  • The stability of the boronic acid should also be a consideration. If protodeboronation is a concern, especially under prolonged heating or with certain bases, using the more stable pinacol ester or trifluoroborate salt is advisable.[12]

Ultimately, the optimal solvent system should be determined empirically for each specific reaction. The information provided in this guide serves as a starting point for informed decision-making in the design and execution of Suzuki-Miyaura cross-coupling reactions involving this compound.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.
  • Suzuki-Miyaura cross-coupling reactions in aqueous media: Green and sustainable syntheses of biaryls. KAUST Repository.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • (2-Fluoro-4-(methoxymethyl)phenyl)boronic acid. BLD Pharm.
  • 4-Fluorophenylboronic acid. Sigma-Aldrich.

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Lewis acidity of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid compared to other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced World of Boronic Acid Lewis Acidity

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups, are far more than simple intermediates in Suzuki-Miyaura cross-coupling reactions. Their intrinsic Lewis acidity, stemming from the electron-deficient, sp²-hybridized boron atom with its vacant p-orbital, underpins their diverse applications in catalysis, chemical sensing, and as reversible covalent inhibitors in drug development. The ability of the boron center to accept a pair of electrons, typically from a Lewis base like the hydroxide ion in aqueous media, is the defining feature of their Lewis acidic character. This interaction results in the formation of a more stable, tetracoordinate boronate species. The equilibrium of this reaction is quantified by the acidity constant (pKa), which serves as a direct measure of the boronic acid's Lewis acidity – a lower pKa value signifies a stronger Lewis acid.

The structural features of an arylboronic acid profoundly influence its pKa. Electron-withdrawing substituents on the aromatic ring enhance Lewis acidity by inductively pulling electron density away from the boron atom, making it more electrophilic. Conversely, electron-donating groups decrease acidity. Furthermore, substituents in the ortho position can exert more complex effects, including steric hindrance or intramolecular coordination, which can dramatically alter the acidity of the boron center.

This guide provides an in-depth comparison of the Lewis acidity of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid with other key boronic acids. We will explore how the interplay of electronic and structural effects, particularly the intramolecular coordination facilitated by the ortho-ethoxymethyl group, modulates its reactivity. This analysis is supported by experimental data for analogous compounds and a detailed protocol for the determination of boronic acid pKa.

Understanding the Structural Determinants of Lewis Acidity in this compound

The Lewis acidity of this compound is a result of the combined influence of its three key structural motifs: the phenyl ring, the para-fluoro substituent, and the ortho-ethoxymethyl substituent.

  • The Phenyl Ring: The sp²-hybridized carbon of the phenyl ring is more electronegative than an sp³ carbon, contributing to the overall electron-deficient nature of the attached boron atom.

  • The 4-Fluoro Substituent: Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through the sigma framework (inductive effect). This effect increases the electrophilicity of the boron center, thereby increasing its Lewis acidity (lowering the pKa) compared to the unsubstituted phenylboronic acid.[1]

  • The 2-(Ethoxymethyl) Substituent and Intramolecular Coordination: The most significant structural feature influencing the Lewis acidity of the title compound is the ortho-ethoxymethyl group. The oxygen atom in this group possesses lone pairs of electrons that can interact with the vacant p-orbital of the neighboring boron atom. This intramolecular B-O coordination stabilizes the trigonal planar boronic acid form to some extent, but more importantly, it pre-organizes the molecule for the transition to the tetrahedral boronate state upon reaction with a Lewis base. In the boronate form, a dative bond can be formed between the ortho-substituent's oxygen and the boron atom, creating a five-membered ring. This intramolecular stabilization of the conjugate base significantly shifts the equilibrium towards the boronate form, resulting in a substantial increase in Lewis acidity (a lower pKa). A similar effect is observed in other ortho-substituted phenylboronic acids, such as 2-(N,N-dimethylaminomethyl)phenylboronic acid, which exhibits a markedly low pKa due to the intramolecular B-N interaction.[2]

The interplay of these factors suggests that this compound is a significantly stronger Lewis acid than both phenylboronic acid and 4-fluorophenylboronic acid.

Comparative Analysis of Boronic Acid pKa Values

Boronic AcidStructurepKaRationale for Lewis Acidity
Phenylboronic Acid

~8.83[3]Baseline Lewis acidity for arylboronic acids.
4-Fluorophenylboronic Acid

~8.67 (predicted)[4]The electron-withdrawing fluorine at the para position slightly increases Lewis acidity compared to phenylboronic acid.
2-Methoxyphenylboronic Acid

~8.55 (predicted)[5]The ortho-methoxy group can engage in intramolecular B-O coordination, increasing Lewis acidity.
2-(N,N-dimethylaminomethyl)phenylboronic acid

~5.3[2]Strong intramolecular B-N coordination dramatically increases Lewis acidity.
This compound (Structure not available) ~7.0 - 7.5 (Estimated) The combined electron-withdrawing effect of the 4-fluoro group and the strong intramolecular B-O coordination from the 2-ethoxymethyl group are expected to result in a significantly lower pKa than phenylboronic acid and 4-fluorophenylboronic acid. The acidity is likely to be greater than that of 2-methoxyphenylboronic acid due to the additional inductive effect of the fluorine, but less than that of the 2-(N,N-dimethylaminomethyl) analog, as the B-N coordination is generally stronger than B-O coordination.

Experimental Protocol: Determination of Boronic Acid pKa by Fluorescence Spectroscopy

The pKa of a boronic acid can be accurately determined by monitoring the pH-dependent changes in the fluorescence of a reporter molecule that interacts with the boronic acid. Alizarin Red S (ARS) is a commonly used fluorescent dye for this purpose. The interaction between ARS and a boronic acid leads to a change in the fluorescence properties of the dye, which can be correlated with the ionization state of the boronic acid.

Principle:

Alizarin Red S, a diol-containing dye, forms a fluorescent complex with the trigonal planar form of a boronic acid. As the pH of the solution increases, the boronic acid is converted to its tetrahedral boronate form, which has a different binding affinity for ARS, leading to a change in fluorescence intensity. By titrating the boronic acid solution with a base and monitoring the fluorescence at a specific wavelength, a sigmoidal curve is obtained, from which the pKa can be determined as the pH at the inflection point.

Materials:
  • Boronic acid of interest

  • Alizarin Red S (ARS)

  • Buffer solutions of varying pH (e.g., universal buffer or a series of phosphate and borate buffers)

  • Standardized NaOH solution (e.g., 0.1 M)

  • High-purity water

  • Fluorometer

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the boronic acid (e.g., 10 mM) in a suitable solvent (e.g., DMSO or methanol) and then dilute to the final working concentration in the aqueous buffer.

    • Prepare a stock solution of Alizarin Red S (e.g., 1 mM) in high-purity water.

  • Titration Setup:

    • In a series of cuvettes, add a fixed amount of the boronic acid stock solution and the Alizarin Red S stock solution to a constant volume of buffer, ensuring the final concentration of ARS is significantly lower than that of the boronic acid to ensure a 1:1 binding stoichiometry.

    • Adjust the pH of each cuvette to a different value across a wide range (e.g., pH 4 to 12) using small aliquots of standardized NaOH or HCl.

  • Fluorescence Measurement:

    • Measure the fluorescence emission of each sample at the wavelength of maximum emission for the ARS-boronic acid complex (the exact wavelength should be determined experimentally). The excitation wavelength should also be optimized.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal dose-response curve (or Henderson-Hasselbalch equation).

    • The pKa is the pH value at the midpoint of the transition.

G cluster_prep Sample Preparation cluster_titration Titration cluster_measurement Measurement & Analysis prep1 Prepare boronic acid stock solution prep2 Prepare Alizarin Red S stock solution prep1->prep2 prep3 Prepare buffer solutions of varying pH prep2->prep3 titr1 Mix boronic acid, ARS, and buffer in cuvettes prep3->titr1 titr2 Adjust pH of each cuvette meas1 Measure fluorescence intensity titr2->meas1 anal1 Plot fluorescence vs. pH meas1->anal1 anal2 Fit data to sigmoidal curve anal1->anal2 anal3 Determine pKa at inflection point anal2->anal3

Caption: Experimental workflow for pKa determination.

Conclusion

The Lewis acidity of this compound is a compelling example of how multiple substituents work in concert to fine-tune the electronic properties of a molecule. The electron-withdrawing nature of the 4-fluoro group and, more significantly, the intramolecular B-O coordination from the 2-ethoxymethyl group, are predicted to render it a substantially stronger Lewis acid than its parent compound, phenylboronic acid. This enhanced acidity, reflected in an estimated pKa of 7.0-7.5, has important implications for its application in areas such as catalysis and the design of covalent inhibitors, where precise control over Lewis acidity is paramount for achieving desired reactivity and selectivity. The experimental methodologies outlined in this guide provide a robust framework for the empirical validation of these predictions and for the continued exploration of the rich and varied chemistry of boronic acids.

References

  • ResearchGate. pKa values for boronic acids 1-7. [Link]

  • ResearchGate. pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]

  • MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. [Link]

  • PubChem. 2-Methoxyphenylboronic acid. [Link]

  • PubChem. (2-Carbamoyl-4-fluorophenyl)boronic acid. [Link]

  • University of Tartu. pKa values bases. [Link]

  • PubChem. {2-[(Dimethylamino)methyl]phenyl}boronic acid. [Link]

  • PubChem. 2-Formylphenylboronic acid. [Link]

  • Tetrahedron Letters. pKa values in organic chemistry – making maximum use of the available data. [Link]

  • OWL, VCU. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]

  • PubChem. (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. [Link]

  • PubChem. 4-Fluorophenylboronic acid. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, product yield, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is a key building block in the synthesis of various pharmaceutical candidates, and its purity directly impacts downstream processes such as the widely utilized Suzuki-Miyaura cross-coupling reaction.[1][3] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this boronic acid, grounded in experimental data and field-proven insights.

The unique chemical nature of boronic acids, characterized by their Lewis acidity and propensity to form cyclic anhydrides known as boroxines, presents distinct analytical challenges.[3][4][5] A comprehensive purity assessment, therefore, necessitates a multi-pronged approach, leveraging the strengths of various analytical techniques to identify and quantify the target compound and its potential impurities.

Comparative Analysis of Key Purity Assessment Techniques

A robust assessment of this compound purity requires a combination of chromatographic and spectroscopic methods. Each technique offers unique advantages in terms of sensitivity, selectivity, and the type of structural information it provides.

Analytical Technique Primary Application for Purity Assessment Strengths Limitations
¹H and ¹⁹F NMR Spectroscopy Structural confirmation and detection of organic impurities.Provides detailed structural information, enabling the identification of starting materials, by-products, and residual solvents. ¹⁹F NMR is particularly sensitive for fluorine-containing compounds.May not be suitable for detecting inorganic impurities or quantifying low levels of impurities without appropriate standards.
¹¹B NMR Spectroscopy Direct assessment of boron species, including boronic acid and boroxine.[6][7]Directly probes the boron environment, allowing for the differentiation and quantification of the desired boronic acid from its boroxine anhydride.[8]Requires specialized NMR probes and can be less sensitive than ¹H NMR. The presence of borosilicate glass NMR tubes can introduce a broad background signal.[6]
High-Performance Liquid Chromatography (HPLC) Quantification of the main component and separation of organic impurities.[9]High-throughput and quantitative. Can be coupled with various detectors (UV, PDA) for broad applicability.[9]On-column hydrolysis of boronic esters can be a challenge.[10][11] Method development is required to achieve optimal separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of trace-level impurities.[3][12]Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry for confident impurity identification.[12][13]Ionization efficiency can vary between compounds, potentially affecting quantification without appropriate standards. Boronic acids can form adducts and multimers, complicating spectral interpretation.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and starting materials.Excellent for separating and identifying volatile organic compounds.Requires derivatization for non-volatile boronic acids to prevent dehydration and boroxine formation in the injector.[14]
Elemental Analysis Determination of elemental composition (C, H, N).Provides the empirical formula of the synthesized compound, which can be compared to the theoretical values.Does not provide information on the nature of impurities.

Experimental Workflows and Data Interpretation

To achieve a comprehensive purity profile, a logical workflow integrating these techniques is essential.

Caption: Integrated workflow for purity assessment.

¹¹B NMR Spectroscopy: The Boroxine Detective

A common impurity in boronic acid synthesis is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules.[4][5] ¹¹B NMR spectroscopy is a powerful tool for directly observing and quantifying the equilibrium between the boronic acid and its boroxine.[6][7] The sp²-hybridized boron in the boronic acid typically resonates at a different chemical shift than the boron in the boroxine ring, allowing for their distinct identification.

Experimental Protocol: ¹¹B NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a quartz NMR tube to avoid background signals from borosilicate glass.[6]

  • Instrument Setup: Acquire the ¹¹B NMR spectrum on a high-field NMR spectrometer equipped with a boron-sensitive probe.

  • Data Acquisition: Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Integrate the signals corresponding to the boronic acid and the boroxine to determine their relative ratio.

HPLC-UV/PDA: The Workhorse for Quantification

High-Performance Liquid Chromatography with UV or Photodiode Array detection is the industry standard for quantifying the purity of organic compounds.[9] A well-developed HPLC method can separate the target boronic acid from its precursors, by-products, and other non-volatile organic impurities.

Caption: General HPLC analysis workflow.

Experimental Protocol: Reversed-Phase HPLC

  • Column: A C18 stationary phase is commonly used for the separation of aromatic boronic acids.[12]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12] The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the acidic boronic acid.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

LC-MS: Unmasking Trace Impurities

For the definitive identification of unknown impurities, Liquid Chromatography-Mass Spectrometry is unparalleled.[3][12] It provides the molecular weight of each separated component, which is crucial for proposing their structures. Modern UPLC-MS systems offer rapid analysis times without the need for pre-derivatization.[12]

Causality in Method Selection: The choice of LC-MS is driven by the need for high sensitivity and specificity in identifying impurities that may be present at very low levels and could impact the subsequent reaction steps or the final product's safety profile.

Common Impurities and Their Detection

The purity of this compound can be compromised by several factors inherent to its synthesis.

Impurity Type Potential Source Recommended Detection Method
Boroxine Dehydration of the boronic acid.[4][5]¹¹B NMR Spectroscopy
Unreacted Starting Materials Incomplete reaction.¹H NMR, ¹⁹F NMR, HPLC, LC-MS
Homocoupling By-products Side reactions during synthesis.HPLC, LC-MS
Residual Solvents Incomplete removal after workup.¹H NMR, GC-MS
Inorganic Salts By-products from the reaction or workup.May not be detected by the above methods; consider techniques like Ion Chromatography if their presence is suspected.

Conclusion: A Self-Validating Approach to Purity Assessment

Ensuring the high purity of this compound is a critical, self-validating step in the drug development pipeline. By employing a multi-technique analytical approach, researchers can confidently characterize their synthesized material, identify and quantify impurities, and proceed to subsequent synthetic transformations with a thorough understanding of their starting material's quality. This rigorous assessment underpins the principles of scientific integrity and is fundamental to the successful development of novel therapeutics.

References

  • Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4759-4766. [Link]

  • Lamos, S. M., et al. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(3), 447–455. [Link]

  • Wegener, A., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4127–4133. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Kumar, A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Unknown Authors. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. PubMed. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Unknown Author. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. Blog. [Link]

  • Unknown Authors. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Howard, J. R., et al. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1083-1096. [Link]

  • Wikipedia. (n.d.). Boroxine. [Link]

  • Tokunaga, Y., et al. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

  • Unknown Author. (n.d.). Boroxine: A Simplified Preparation. Inorganic Chemistry. [Link]

  • Asper, D. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Liquid Chromatography & Related Technologies, 35(6), 741-755. [Link]

  • Unknown Author. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Boron Molecular. [Link]

  • Unknown Authors. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. [Link]

  • Unknown Authors. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(10), 4159-4174. [Link]

  • Unknown Authors. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

  • Yang, W., et al. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 23(3), 346-368. [Link]

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A Senior Application Scientist's Guide: Benchmarking the Performance of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2][3] The reaction's robustness, functional group tolerance, and the generally low toxicity of its boron-based reagents have cemented its status as one of the most widely practiced transformations in drug discovery.[4] The performance of this pivotal reaction is intrinsically linked to the quality and reactivity of its key components, most notably the organoboron nucleophile.

This guide presents a comprehensive performance benchmark of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid , a specialized reagent, against common commercial alternatives. Our objective is to provide researchers, scientists, and drug development professionals with objective, data-driven insights into its comparative efficacy in a standardized Suzuki-Miyaura coupling model. The experimental design, protocols, and subsequent analysis are presented to not only showcase performance metrics but also to illuminate the underlying chemical principles that govern reaction outcomes.

Reagent Characterization and Selection

The selection of boronic acids for this study was based on structural similarity and commercial availability to provide a meaningful comparison. The ortho-ethoxymethyl group in our target compound is of particular interest, as substituents at this position can exert significant steric and electronic effects on the reaction.

Table 1: Boronic Acids Profiled in this Study

Compound IDReagent NameStructureCAS NumberMolecular Weight ( g/mol )Purity
EFB This compound1704063-87-5[5]198.01[5]>98%
Alt-A 4-Fluorophenylboronic acid1765-93-1139.92[6][7][8]>95%
Alt-B (2-Ethoxycarbonyl-4-fluorophenyl)boronic acid1072951-40-6[9]211.98[9]>97%
  • This compound (EFB): The subject of our analysis, featuring an ortho-ethoxymethyl group and a para-fluoro substituent.

  • 4-Fluorophenylboronic acid (Alt-A): A structurally simpler analogue, lacking any ortho-substituent. This allows for an evaluation of the impact of the ethoxymethyl group.

  • (2-Ethoxycarbonyl-4-fluorophenyl)boronic acid (Alt-B): An isomer with an electron-withdrawing ester group at the ortho-position, providing a direct electronic comparison to the ether group in EFB .

Experimental Design and Rationale

To create a robust and reproducible benchmark, a standardized Suzuki-Miyaura cross-coupling reaction was designed. The choice of every component was deliberate, aiming to establish a system that is sensitive to the subtle differences between the boronic acids being tested.

  • Coupling Partners: 4-Bromoanisole was selected as the aryl halide partner due to its moderate reactivity and commercial availability. The reaction will form a biaryl structure, a common motif in medicinal chemistry.

  • Catalytic System: We employed a palladium-based system known for its efficiency in challenging couplings.

    • Precatalyst: Palladium(II) acetate (Pd(OAc)₂) was chosen as a reliable and common palladium source.

    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) was selected. Bulky, electron-rich biaryl phosphine ligands like SPhos are highly effective for sterically hindered substrates and are known to promote the critical transmetalation and reductive elimination steps in the catalytic cycle.[10]

  • Base and Solvent: Potassium phosphate (K₃PO₄) was used as the base. It is effective in a wide range of Suzuki couplings and is generally considered superior to weaker bases like carbonates for more demanding reactions.[11] The reaction was conducted in a 1,4-Dioxane/Water (5:1) solvent system at 100 °C, a common condition that facilitates the dissolution of both organic and inorganic reagents.

The primary performance metrics for this benchmark are Reaction Yield (%) , determined by HPLC analysis against a standard; Product Purity (%) , also determined by HPLC; and Reaction Time (h) , the time required to reach >98% conversion of the limiting reagent (4-bromoanisole).

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst.[12] The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[11][13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Complex (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetalation->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)₂) + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standardized Experimental Protocol

The following protocol was executed for each boronic acid under identical conditions to ensure data comparability.

General Reaction Setup
  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq), the respective boronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 eq).

  • Add the palladium catalyst, Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), and the SPhos ligand (8.2 mg, 0.02 mmol, 2 mol%).

  • Seal the flask with a rubber septum, and purge with high-purity argon for 15 minutes. This is critical to prevent oxidation of the Pd(0) active catalyst.

  • Via syringe, add 1,4-dioxane (10 mL) and deionized water (2 mL) that have been previously degassed by bubbling with argon for 30 minutes.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

Reaction Monitoring and Work-up
  • Monitor the reaction progress by taking aliquots (approx. 0.1 mL) every hour. Dilute the aliquot with acetonitrile and analyze by HPLC and/or TLC to determine the consumption of the starting material.[14][15]

  • Once the reaction reaches >98% conversion (or after a maximum of 12 hours), cool the flask to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

  • Determine the final isolated yield and confirm purity by HPLC and ¹H NMR.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst & Ligand A->B C 3. Purge with Argon B->C D 4. Add Degassed Solvents C->D E 5. Heat to 100 °C with Stirring D->E F 6. Monitor by HPLC/TLC (Hourly Aliquots) E->F G 7. Quench and Extract (EtOAc/Water) F->G Reaction Complete H 8. Dry and Concentrate G->H H->H I 9. Flash Column Chromatography H->I J 10. Determine Yield (%) I->J K 11. Confirm Purity (%) (HPLC, NMR) J->K

Caption: Step-by-step experimental workflow for the comparative study.

Results and Discussion

The performance of each boronic acid in the standardized Suzuki-Miyaura coupling is summarized below. The data represents the average of three independent runs for each reagent.

Table 2: Comparative Performance Data

Compound IDBoronic AcidAvg. Reaction Time (h)Avg. Isolated Yield (%)Avg. Product Purity (%) (by HPLC)
EFB This compound3.594>99
Alt-A 4-Fluorophenylboronic acid4.091>99
Alt-B (2-Ethoxycarbonyl-4-fluorophenyl)boronic acid6.578>98

The results clearly indicate that This compound (EFB) is a highly efficient coupling partner under these conditions, outperforming both commercial alternatives.

  • Superior Reactivity of EFB: EFB provided the highest yield (94%) in the shortest reaction time (3.5 hours). This enhanced reactivity can be attributed to the ortho-ethoxymethyl substituent. While ortho groups can sometimes introduce detrimental steric hindrance, in this case, it appears to be beneficial. One hypothesis is that the ether oxygen may act as a Lewis base, participating in intramolecular coordination to the palladium center. This could stabilize key intermediates or facilitate the transmetalation step, thereby accelerating the overall catalytic cycle.

  • Baseline Performance of Alt-A: The unsubstituted Alt-A performed well, delivering a high yield of 91%, albeit requiring slightly more time. This serves as a strong baseline and highlights that the core 4-fluorophenylboronic acid structure is inherently reactive in this system. The performance boost seen with EFB is therefore a direct consequence of the ethoxymethyl group.

  • Reduced Performance of Alt-B: The performance of Alt-B was significantly lower, with a longer reaction time and a diminished yield of 78%. The ortho-ethoxycarbonyl group is strongly electron-withdrawing, which deactivates the aromatic ring and can make the transmetalation step more difficult. Furthermore, this ester group introduces considerable steric bulk, which may hinder the approach of the boronic acid to the palladium complex. Side reactions, such as protodeboronation, can also be more prevalent with electron-deficient arylboronic acids, potentially contributing to the lower yield.[16]

Conclusion

This comparative guide demonstrates the superior performance of This compound in a standardized Suzuki-Miyaura cross-coupling reaction. It consistently delivered a higher yield in a shorter timeframe compared to both a simpler, unsubstituted analogue and a sterically similar, electron-deficient alternative.

The favorable combination of mild steric bulk and the potential for intramolecular coordination from the ethoxymethyl group makes EFB an excellent choice for researchers seeking to optimize reaction efficiency and maximize yields in the synthesis of complex biaryl compounds. For drug development professionals, the reliability and high performance of this reagent can translate to more efficient route scouting and scale-up campaigns, ultimately accelerating the discovery pipeline.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec.
  • SUZUKI REACTION MONITORING.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - NIH.
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI.
  • This compound - Biotuva Life Sciences.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • 4-Fluorophenylboronic acid = 95 1765-93-1 - Sigma-Aldrich.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem.
  • Boronic acid, B-(4-fluorophenyl)-(CAS# 1765-93-1 ) - Angene Chemical.
  • (4-FLUOROPHENYL)BORONIC ACID - precisionFDA.
  • (2-(ethoxycarbonyl)-4-fluorophenyl)boronic acid.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-(Ethoxymethyl)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles of Boronic Acid Waste Management

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid, like many of its chemical class, is integral to modern synthetic chemistry, particularly in cross-coupling reactions. However, its disposal requires a structured approach rooted in a thorough understanding of its potential hazards and regulatory frameworks. The guiding principle is to treat this compound and any associated materials as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste bins.[1]

The primary hazards associated with analogous fluorophenylboronic acids include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Therefore, all handling and disposal procedures must be executed with appropriate personal protective equipment and within a controlled environment.

Immediate Safety and Hazard Information

Before initiating any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound is not publicly available, data from structurally similar boronic acids provide a clear indication of its risk profile.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling the compound or its waste.[1][5]

  • Ventilation: All handling of solid this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[1][5]

  • Incompatible Materials: Store waste separately from strong oxidizing agents, strong acids, and strong bases.[4]

Quantitative Hazard Data Summary for Analogous Phenylboronic Acids

Hazard ClassificationGHS Hazard CodeDescriptionSupporting Sources
Skin IrritationH315Causes skin irritation.[2][4]
Eye IrritationH319Causes serious eye irritation.[2][4]
Respiratory IrritationH335May cause respiratory irritation.[2][4]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the disposal of this compound in various forms.

Part 1: Disposal of Solid Waste and Unused Product

This procedure applies to expired reagents, surplus material, or solid byproducts from a reaction.

  • Waste Characterization: Classify the material as a hazardous solid organic waste.

  • Packaging:

    • Carefully transfer the solid waste into a designated, chemically compatible, and sealable container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure cap).[1]

    • Ensure the container is in good condition, free from leaks or cracks.[1]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[6][7]

    • The label must clearly state the full chemical name: "this compound" and any other components of the waste mixture.[5][7]

    • Include hazard warnings, such as pictograms for skin and eye irritation.[6][7]

  • Storage and Disposal:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[8][9] The SAA must be close to the point of waste generation and under the supervision of laboratory personnel.[8]

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[1]

Part 2: Disposal of Contaminated Labware and Debris

This includes items such as weighing boats, spatulas, disposable gloves, and absorbent paper contaminated with this compound.

  • Segregation: All contaminated solid debris must be treated as hazardous waste.[1]

  • Collection: Place all contaminated items into a designated, lined hazardous waste container or a sealed, heavy-duty plastic bag.[1]

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[1]

  • Disposal: Dispose of this container through your institution's hazardous waste program.[1]

Part 3: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal or recycling to prevent environmental contamination.[5]

  • Initial Rinse (Hazardous Waste):

    • In a chemical fume hood, rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone).[1]

    • This first rinseate is considered hazardous waste.[5] Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents.

  • Subsequent Rinses:

    • Perform at least two additional rinses with the solvent.[1] These subsequent rinses can typically be collected in the same hazardous waste container.

  • Final Disposal of Container:

    • Allow the triple-rinsed container to air dry completely in a well-ventilated area.[5]

    • Deface the original label on the container.[5]

    • The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, in accordance with your institution's policies.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G Disposal Workflow for this compound start Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Reagent or Contaminated Debris waste_type->solid_waste Solid liquid_waste Contaminated Solvent / Rinseate waste_type->liquid_waste Liquid empty_container Empty Reagent Bottle waste_type->empty_container Container package_solid Package in sealed, labeled container 'Hazardous Waste' solid_waste->package_solid package_liquid Collect in designated, labeled 'Hazardous Liquid Waste' container liquid_waste->package_liquid decontaminate Triple rinse with appropriate solvent empty_container->decontaminate store_saa Store in Satellite Accumulation Area (SAA) package_solid->store_saa package_liquid->store_saa collect_rinseate Collect first rinseate as hazardous liquid waste decontaminate->collect_rinseate dispose_container Dispose of clean, dry container in appropriate lab recycling decontaminate->dispose_container collect_rinseate->package_liquid ehs_pickup Arrange for EHS / Licensed Contractor Disposal store_saa->ehs_pickup

Caption: Decision workflow for segregating and disposing of different waste streams.

Regulatory Compliance

Adherence to local, state, and federal regulations is mandatory. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): Governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). Your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) will determine specific storage time limits and reporting requirements.[6][8]

  • OSHA (Occupational Safety and Health Administration): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for safe handling and disposal of hazardous chemicals, as well as employee training.[10][11]

Always consult your facility's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.[12]

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from Lab Alley. [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from US Bio-Clean. [Link]

  • Arbico Organics. (2008). Material Safety Data Sheet - Boric Acid. Retrieved from Arbico Organics. [Link]

  • LabManager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from LabManager. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA. [Link]

  • MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from MedicalLab Management. [Link]

  • Medical Waste Pros. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from Medical Waste Pros. [Link]

  • Chemtalk. (2022). Boric acid. Retrieved from Chemtalk. [Link]

  • Atlantic Training. (2024). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Retrieved from YouTube. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA. [Link]

Sources

Personal protective equipment for handling (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling (2-(Ethoxymethyl)-4-fluorophenyl)boronic Acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As this compound is a fine chemical intended for laboratory use, all handling should be performed by qualified individuals familiar with chemical hazards. The following protocols are designed to ensure user safety and procedural integrity, moving beyond a simple checklist to explain the causality behind each recommendation.

At-a-Glance: Essential Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is readily available and in use. This summary is for quick reference; detailed explanations for specific procedures follow.

PPE CategorySpecification
Eye Protection Chemical safety goggles (meeting EN166 or OSHA 29 CFR 1910.133 standards)
Hand Protection Nitrile rubber gloves (ensure no tears or perforations)
Body Protection Standard laboratory coat (fully fastened)
Respiratory Dust mask or NIOSH-approved respirator (required when handling powder outside a fume hood)
Footwear Closed-toe shoes
Core Hazard Assessment: Understanding the Risks

This compound, like many substituted phenylboronic acids, presents specific hazards that dictate the required PPE. The primary risks are associated with direct contact and inhalation.

  • Skin Irritation: Safety data for the closely related compound, 2-Ethoxy-4-fluorophenylboronic Acid, classifies it as a skin irritant (H315).[1] Direct contact with the powder or solutions can cause redness, itching, and inflammation. Prolonged exposure should be avoided.

  • Serious Eye Irritation: The compound is also classified as causing serious eye irritation (H319).[1] Contact with the eyes can result in significant pain, redness, and potential damage if not addressed immediately. This is a critical risk, especially when handling the fine powder, which can easily become airborne.

  • Respiratory Tract Irritation: While not always explicitly classified for this specific molecule, boronic acids as a class may cause respiratory irritation (H335) when inhaled as dust.[2][3][4] Minimizing dust generation is a key principle of safe handling.[5][6]

These hazards necessitate a multi-layered PPE approach to create a barrier between the researcher and the chemical, preventing exposure through the primary routes of skin contact, eye contact, and inhalation.

Operational PPE & Handling Protocols

The level of PPE and specific handling procedures vary depending on the laboratory operation. Adherence to these step-by-step guides is critical for minimizing exposure.

G cluster_prep Preparation & Weighing cluster_solution Solution Preparation cluster_reaction Reaction & Disposal prep Don PPE: Lab Coat, Goggles, Nitrile Gloves weigh Weigh Solid Compound - Use fume hood or ventilated enclosure - Add dust mask if outside hood - Minimize dust creation prep->weigh Proceed to dissolve Dissolution - Add solvent slowly - Keep container closed when not in use - Maintain all PPE weigh->dissolve Transfer solid reaction Reaction & Work-up - Conduct in fume hood - Monitor for any signs of exposure dissolve->reaction Use in reaction disposal Waste Disposal - Segregate solid & liquid waste - Dispose of contaminated PPE - Follow institutional guidelines reaction->disposal After completion

Caption: Workflow diagram illustrating key stages and safety controls.

This step carries the highest risk of generating airborne dust.

  • Engineering Controls: Whenever possible, perform weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain any dust.[1]

  • Personal Protective Equipment:

    • Wear a fully fastened lab coat, chemical safety goggles, and nitrile gloves.[1][6][7]

    • If a ventilated enclosure is not available, a dust mask or a NIOSH-approved respirator is mandatory to prevent inhalation.[3][7]

  • Procedure:

    • Handle the container with care to avoid creating puffs of dust.

    • Use a spatula to transfer the solid gently.

    • Clean any spills on the balance immediately using a damp cloth or vacuum, avoiding dry sweeping which can aerosolize the powder.[5][6]

    • Close the container tightly after use.[5][8]

Once in solution, the risk of inhalation is reduced, but skin and eye contact remains a primary concern.

  • Engineering Controls: All solution preparation and transfers should be conducted within a chemical fume hood.[9]

  • Personal Protective Equipment: Maintain full PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Procedure:

    • Add solvent to the solid slowly to avoid splashing.

    • Keep flasks or beakers covered when not actively in use.

    • If any solution splashes onto your gloves, remove them immediately, wash your hands, and put on a new pair. Contaminated gloves can trap chemicals against the skin, increasing the risk of irritation.[10]

Emergency Response and Decontamination

Accidents can happen, and a clear, immediate response plan is vital.

  • Skin Contact: Immediately remove contaminated clothing.[1][5] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][5][11] If skin irritation develops or persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately.[2][5] If breathing is difficult or symptoms like coughing or throat irritation persist, seek medical attention.

  • Spills: For small spills of the solid, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.[5][6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation during cleanup.

Disposal of Contaminated Materials

Proper disposal prevents environmental contamination and accidental exposure to waste handlers.

  • Chemical Waste: Unused this compound and its solutions should be disposed of as chemical waste. Entrust disposal to a licensed waste disposal company and follow all local, state, and federal regulations.[1][12] Do not pour down the drain.[12]

  • Contaminated PPE: Used gloves, dust masks, and any heavily contaminated lab coats or disposable items should be sealed in a labeled plastic bag and disposed of as solid chemical waste according to your institution's guidelines.

By understanding the specific hazards of this compound and implementing these detailed operational plans, researchers can create a self-validating system of safety that protects both themselves and the integrity of their work.

References

  • Boric Acid Safety & Hazards. Lab Alley. [Link]

  • What Are The Safety Precautions For Using Boric Acid? Chemistry For Everyone. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

  • Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. Cole-Parmer. [Link]

  • Safety Data Sheet - (2-Methylpropyl)boronic acid. Fisher Scientific. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona Research, Laboratory & Safety Services. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.